Product packaging for methyl N-(4-chlorophenyl)carbamate(Cat. No.:CAS No. 940-36-3)

methyl N-(4-chlorophenyl)carbamate

Cat. No.: B102794
CAS No.: 940-36-3
M. Wt: 185.61 g/mol
InChI Key: CRGWHGISCDFEJY-UHFFFAOYSA-N
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Description

Methyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B102794 methyl N-(4-chlorophenyl)carbamate CAS No. 940-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWHGISCDFEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240191
Record name Carbamic acid, (4-chlorophenyl)-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID50240191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-36-3
Record name Carbamic acid, (4-chlorophenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (4-chlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for methyl N-(4-chlorophenyl)carbamate, a key intermediate in the production of various pharmaceuticals and agrochemicals. The document outlines two principal synthetic routes, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and experimental workflows to facilitate understanding and replication.

Core Synthesis Pathways

This compound can be effectively synthesized through several routes. This guide focuses on two of the most common and well-documented methods:

  • Pathway 1: From (4-chlorophenyl)carbamic chloride and Methanol. This direct approach involves the reaction of a carbamoyl chloride with methanol.

  • Pathway 2: From 4-chloroaniline via a 4-chlorophenyl isocyanate intermediate. This two-step process first involves the formation of an isocyanate from 4-chloroaniline, which is then reacted with methanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterPathway 1: From (4-chlorophenyl)carbamic chloridePathway 2: From 4-chlorophenyl isocyanate
Starting Materials (4-chlorophenyl)carbamic chloride, Methanol4-chloroaniline, Phosgene (or equivalent), Methanol
Key Intermediate None4-chlorophenyl isocyanate
Overall Yield 83%[1]~85% (calculated from isocyanate yield)
Reaction Time 4 hours[1]Isocyanate formation: ~3 hours; Carbamate formation: Varies (typically rapid)
Reaction Temperature Reflux (Ethanol)[1]Isocyanate formation: 0-5 °C to reflux[2]; Carbamate formation: Typically room temperature
Key Reagents Ethanol (solvent)Phosgene/Triphosgene, Ethyl acetate (solvent)
Purity of Final Product High, recrystallized from ethanol[1]Generally high, purification by distillation or recrystallization

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the chemical transformations in each synthesis pathway.

G Synthesis Pathway 1: From (4-chlorophenyl)carbamic chloride A (4-chlorophenyl)carbamic chloride C This compound A->C Ethanol, Reflux B Methanol B->C

Caption: Reaction scheme for the synthesis of this compound from (4-chlorophenyl)carbamic chloride.

G Synthesis Pathway 2: From 4-chloroaniline cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Carbamate Formation A 4-chloroaniline C 4-chlorophenyl isocyanate A->C Ethyl Acetate B Phosgene/Triphosgene B->C D 4-chlorophenyl isocyanate F This compound D->F E Methanol E->F G Experimental Workflow for Pathway 1 A Combine (4-chlorophenyl)carbamic chloride, methanol, and ethanol in a flask B Stir and reflux the mixture for 4 hours A->B C Cool the reaction mixture to room temperature B->C D Collect the crystallized product C->D E Recrystallize from ethanol for purification D->E G Experimental Workflow for Pathway 2 cluster_0 Isocyanate Formation cluster_1 Carbamate Formation A1 Dissolve triphosgene in ethyl acetate and cool A2 Slowly add 4-chloroaniline solution A1->A2 A3 Reflux for 3 hours A2->A3 A4 Filter and remove solvent A3->A4 A5 Purify isocyanate by distillation A4->A5 B1 Dissolve 4-chlorophenyl isocyanate in anhydrous solvent B2 Add excess methanol B1->B2 B3 Stir at room temperature B2->B3 B4 Remove solvent B3->B4 B5 Purify by recrystallization B4->B5

References

methyl N-(4-chlorophenyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Methyl N-(4-chlorophenyl)carbamate

Abstract

This compound is a carbamate derivative with significant interest in the fields of medicinal chemistry and pharmacology. Primarily recognized for its role as a cholinesterase inhibitor, this compound serves as a valuable scaffold in the development of therapeutic agents, particularly for neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and biological activity. Detailed experimental protocols and visual representations of key pathways are included to support researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white, solid crystalline compound.[2] Its core structure consists of a carbamate functional group attached to a 4-chlorinated phenyl ring.[1] This substitution pattern is crucial for its biological interactions.[1] The physical and chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound
Synonyms Methyl p-chlorophenylcarbamate, p-Chlorocarbanilic acid methyl ester[3]
CAS Number 940-36-3[1]
Molecular Formula C8H8ClNO2[3][4]
Molecular Weight 185.61 g/mol [1][5]
Appearance White solid, Colourless blocks[2][4]
Melting Point 117-117.5 °C[3]
Boiling Point 220.9 ± 23.0 °C (Predicted)[3]
Density 1.317 ± 0.06 g/cm³ (Predicted)[3]
pKa 12.99 ± 0.70 (Predicted)[3]
InChI Key CRGWHGISCDFEJY-UHFFFAOYSA-N[1]
Crystal System Monoclinic[4]

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of (4-chlorophenyl)carbamic chloride with methanol.[4] The mixture is refluxed in ethanol to yield the final product.[4]

Reactivity and Stability

Carbamates, in general, are chemically stable due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond.[6][7] However, they are susceptible to hydrolysis under strong acidic or basic conditions.[1] The electron-withdrawing nature of the 4-chlorophenyl group can make the carbonyl carbon more susceptible to nucleophilic attack.[1]

This compound is incompatible with strong oxidizing agents and strong bases.[2]

Common Side Reactions and Impurity Formation

The synthesis of this compound can be accompanied by the formation of impurities.[1] A significant side reaction is the formation of N,N'-bis(4-chlorophenyl)urea, which can occur if the isocyanate intermediate reacts with unreacted 4-chloroaniline.[1] The presence of water can also lead to the hydrolysis of starting materials or intermediates, further contributing to impurity profiles.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported experimental procedure.[4]

Materials:

  • (4-chlorophenyl)carbamic chloride (0.06 mol)

  • Methanol (0.06 mol)

  • Ethanol (15 ml)

Procedure:

  • Combine (4-chlorophenyl)carbamic chloride and methanol in a round-bottom flask.

  • Add ethanol to the mixture.

  • Stir the mixture and heat to reflux for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by recrystallization from ethanol to obtain colorless blocks.

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

The primary biological activity of this compound is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for its potential therapeutic application in neurodegenerative disorders like Alzheimer's disease.[1]

The carbamate moiety is crucial for its inhibitory activity, as it carbamoylates a serine residue in the active site of the cholinesterase enzyme.[5] This forms a transient covalent bond that is more stable than the acetylated enzyme intermediate formed with acetylcholine, leading to temporary inactivation of the enzyme.[5]

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_start Starting Materials cluster_process Reaction cluster_product Product start1 Methanol process Reflux in Ethanol for 4h start1->process start2 (4-chlorophenyl)carbamic chloride start2->process product This compound process->product

Caption: Workflow for the synthesis of this compound.

Cholinesterase Inhibition Pathway

G Mechanism of Cholinesterase Inhibition inhibitor This compound inhibition Inhibition inhibitor->inhibition enzyme Acetylcholinesterase (AChE) products Choline + Acetic Acid enzyme->products substrate Acetylcholine substrate->enzyme Hydrolysis inhibition->enzyme Inactivates accumulation Acetylcholine Accumulation inhibition->accumulation effect Enhanced Cholinergic Neurotransmission accumulation->effect

Caption: Inhibition of acetylcholinesterase by this compound.

Impurity Formation Pathway

G Side Reaction: Urea Impurity Formation isocyanate 4-Chlorophenyl Isocyanate (Intermediate) reaction Reaction isocyanate->reaction aniline 4-Chloroaniline (Unreacted Starting Material) aniline->reaction impurity N,N'-bis(4-chlorophenyl)urea (Impurity) reaction->impurity

Caption: Formation of N,N'-bis(4-chlorophenyl)urea impurity.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[2]

Conclusion

This compound is a well-characterized compound with defined chemical properties and significant biological activity as a cholinesterase inhibitor. Its straightforward synthesis and interesting pharmacological profile make it a subject of ongoing research in drug discovery. This guide provides foundational technical information to aid researchers in their exploration and application of this molecule.

References

An In-depth Technical Guide to Methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl N-(4-chlorophenyl)carbamate, a compound of significant interest in medicinal chemistry and neuropharmacology. This document details its chemical identity, physicochemical properties, synthesis, and its primary mechanism of action as a cholinesterase inhibitor. Detailed experimental protocols are provided to support further research and development.

Chemical Identity and Synonyms

This compound is a carbamate ester that has garnered attention primarily for its biological activity. Its unique structure, featuring a methylcarbamate group attached to a 4-chlorophenyl ring, is key to its function.

IdentifierValue
CAS Number 940-36-3[1]
IUPAC Name methyl 4-chlorophenylcarbamate[1]
Molecular Formula C₈H₈ClNO₂
Synonyms This compound, Methyl 4-chlorophenylcarbamate

Physicochemical and Structural Data

The following table summarizes the key quantitative properties of this compound. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueSource
Molecular Weight 185.61 g/mol [1]
Physical Form Solid[1]
Purity (Typical) ≥98%[1]
Storage Conditions Sealed in dry, room temperature[1]
InChI Key CRGWHGISCDFEJY-UHFFFAOYSA-N[1]
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 11.126 Å, b = 9.833 Å, c = 8.0076 Å, β = 99.34°

Core Application: Cholinesterase Inhibition

This compound is primarily studied as an inhibitor of cholinesterase enzymes, particularly acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Mechanism of Action

Carbamates like this compound act as pseudo-irreversible inhibitors of AChE. The carbamate moiety mimics the natural substrate, acetylcholine, and binds to the active site of the enzyme. A key serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient covalent carbamylated enzyme intermediate, which is much more stable and hydrolyzes significantly slower than the acetylated intermediate formed with acetylcholine. This prolonged inactivation of the enzyme leads to the accumulation of acetylcholine in the synapse.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR ACh Receptors ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis PreN Presynaptic Neuron PreN->ACh Release PostN Postsynaptic Neuron AChR->PostN Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate CarbamylatedAChE Carbamylated AChE (Inactive) AChE->CarbamylatedAChE Forms Covalent Bond Inhibitor This compound Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and inhibition by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis based on the reaction of 4-chlorophenyl isocyanate with methanol. Isocyanates are toxic and moisture-sensitive; appropriate safety precautions must be taken.

Materials:

  • 4-chlorophenyl isocyanate

  • Anhydrous methanol

  • Anhydrous toluene or other inert solvent (e.g., THF, dichloromethane)

  • Triethylamine (catalytic amount)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenyl isocyanate (1 equivalent) in anhydrous toluene.

  • Addition of Alcohol: To the stirred solution, add anhydrous methanol (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Catalysis: Add a catalytic amount of triethylamine (e.g., 0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (or stir at room temperature, monitoring by TLC) until the starting isocyanate is consumed. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2250 cm⁻¹).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield colorless crystals of this compound.[2]

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition. The assay quantifies the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Setup: In the wells of a 96-well plate, add the following in order:

    • Phosphate buffer

    • DTNB solution

    • AChE enzyme solution

    • Test compound solution at various concentrations (or solvent control).

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measure Measurement cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, DTNB, ATCI, AChE, Inhibitor A1 Add Buffer, DTNB, AChE, and Inhibitor/Control to wells P1->A1 A2 Pre-incubate plate (e.g., 15 min at 37°C) A1->A2 A3 Initiate reaction by adding ATCI Substrate A2->A3 M1 Measure Absorbance at 412 nm (Kinetic Mode) A3->M1 D1 Calculate Reaction Rates (V) M1->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] and calculate IC50 D2->D3

Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.

Safety and Handling

This compound is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-methyl carbamates, a significant class of compounds utilized as pesticides and pharmaceuticals. The core of their biological activity lies in their interaction with acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document will delve into the intricacies of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

N-methyl carbamates exert their effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent physiological effects.[1][2]

The mechanism of inhibition proceeds through a two-step process:

  • Formation of a Reversible Michaelis-Menten Complex: The N-methyl carbamate molecule first binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex (E•CX). This initial binding is governed by the dissociation constant (Kd).

  • Carbamylation of the Active Site: Following the formation of the initial complex, the carbamate transfers its N-methylcarbamoyl moiety to the hydroxyl group of the serine residue (Ser203) in the active site of AChE. This results in the formation of a carbamylated enzyme (E-C) and the release of the leaving group (X). This step is characterized by the carbamylation rate constant (k₂).

  • Spontaneous Decarbamylation (Reactivation): The carbamylated enzyme is relatively unstable and undergoes spontaneous hydrolysis, a process known as decarbamylation. This regenerates the active enzyme and releases the carbamic acid, which then decomposes. The rate of this reactivation is determined by the decarbamylation rate constant (k₃).[1][3]

The overall process can be represented by the following scheme:

E + CX ⇌ E•CX → E-C + X ↓ k₃ E + COOH-NHCH₃

The key distinction between N-methyl carbamates and organophosphate inhibitors is the reversibility of the inhibition. The carbamylated enzyme is much more susceptible to hydrolysis than the phosphorylated enzyme formed by organophosphates, leading to a faster recovery of enzyme activity.[1]

Quantitative Data on N-Methyl Carbamate-AChE Interactions

The inhibitory potency of N-methyl carbamates is determined by the rates of carbamylation and decarbamylation. The following table summarizes key kinetic constants for several representative N-methyl carbamates.

CompoundEnzyme SourceKᵢ (µM)k₂ (min⁻¹)k₃ (min⁻¹)IC₅₀ (nM)Reference
Physostigmine Bovine Erythrocyte AChE----[3]
Human AChE---6.3[4]
Rivastigmine Human AChE-3300 M⁻¹min⁻¹slow-[5][6]
Torpedo californica AChE-2.0 M⁻¹min⁻¹slow-[5][6]
Carbaryl Bovine Erythrocyte AChE----[3]
Earthworm (D. calebi)----[7]
Methomyl Rat Brain AChE---~1639[8][9]

Note: Kinetic constants can vary depending on the enzyme source, experimental conditions (pH, temperature), and the specific assay used. The bimolecular rate constant (kᵢ) is often reported, representing the overall rate of inhibition (k₂/Kᵢ).

Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (a synthetic substrate), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.[10][11][12][13][14]

Materials and Reagents
  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • N-methyl carbamate inhibitor solution of known concentrations

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Microplate reader

  • 96-well microplates

Detailed Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the N-methyl carbamate inhibitor in a suitable solvent (e.g., DMSO, ethanol) and then dilute to the desired concentrations in phosphate buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).[14]

    • Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • AChE solution

      • N-methyl carbamate inhibitor solution (or buffer for control wells)

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for both the control and the inhibitor-treated wells.

    • The percentage of inhibition can be calculated using the following formula:

    • To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

    • Kinetic constants such as Kᵢ, k₂, and k₃ can be determined by more complex kinetic analyses, such as the Kitz-Wilson plot or by fitting the progress curves of the reaction to appropriate equations.

Visualizations of Core Concepts

Signaling Pathway of AChE Inhibition by N-Methyl Carbamates

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by N-Methyl Carbamate ACh Acetylcholine (ACh) AChE_free Active Acetylcholinesterase (AChE) ACh->AChE_free Hydrolysis Choline_Acetate Choline + Acetate AChE_free->Choline_Acetate AChE_carbamylated Carbamylated AChE (Inactive) AChE_free->AChE_carbamylated Carbamic_Acid Carbamic Acid AChE_free->Carbamic_Acid NMC N-Methyl Carbamate NMC->AChE_free Carbamylation (k₂) AChE_carbamylated->AChE_free Decarbamylation (k₃) (Spontaneous Reactivation) Leaving_Group Leaving Group AChE_carbamylated->Leaving_Group

Caption: Mechanism of reversible AChE inhibition by N-methyl carbamates.

Experimental Workflow for AChE Inhibition Assay

Ellman_Assay_Workflow start Start prep_reagents Prepare Reagents: AChE, Inhibitor, ATCI, DTNB, Buffer start->prep_reagents add_reagents Add Buffer, AChE, and Inhibitor to 96-well plate prep_reagents->add_reagents pre_incubate Pre-incubate at controlled temperature add_reagents->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb initiate_reaction Initiate reaction with ATCI add_dtnb->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (kinetic mode) initiate_reaction->measure_absorbance analyze_data Analyze Data: Calculate % Inhibition, IC₅₀, Kinetic Constants measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining AChE inhibition using the Ellman's method.

Logical Relationships in N-Methyl Carbamate Structure-Activity

SAR_Carbamates cluster_leaving_group Leaving Group (Aromatic/Heterocyclic Ring) cluster_carbamoyl_group Carbamoyl Group carbamate_core N-Methyl Carbamate Core -O-C(=O)N(CH₃)-R leaving_group Substituents on Ring - Size - Electronic Properties - Position carbamate_core->leaving_group Affects Binding Affinity (Kᵢ) and Carbamylation Rate (k₂) carbamoyl_group N-Substituents - N-Methyl (essential) - Second N-substituent carbamate_core->carbamoyl_group Affects Decarbamylation Rate (k₃) binding_affinity binding_affinity leaving_group->binding_affinity Influences fit in active site gorge reactivation_rate reactivation_rate carbamoyl_group->reactivation_rate Steric hindrance affects hydrolysis

Caption: Structure-activity relationships of N-methyl carbamate AChE inhibitors.

References

Technical Guide: Solubility of Methyl N-(4-chlorophenyl)carbamate in Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of methyl N-(4-chlorophenyl)carbamate in methanol. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in methanol is not publicly available. This guide, therefore, provides a detailed framework for the experimental determination and presentation of such data. It includes standardized experimental protocols, a template for data presentation, and logical workflow diagrams to assist researchers in generating and interpreting solubility information for this compound.

Introduction

This compound is a chemical compound of interest in various fields, including agriculture and pharmaceutical research.[1][2] Understanding its solubility in common organic solvents like methanol is crucial for a range of applications, including synthesis, formulation, and analytical method development.[3] Methanol is frequently used as a solvent in the analysis of N-methylcarbamates by High-Performance Liquid Chromatography (HPLC).[3]

This document serves as a practical guide for determining the solubility of this compound in methanol. In the absence of published quantitative data, the following sections outline the necessary experimental procedures and data representation formats.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 940-36-3[1]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [1][2]
Physical Form Solid

Solubility Data in Methanol

As of the date of this guide, specific quantitative solubility data for this compound in methanol (e.g., in g/L or mol/L at specified temperatures) has not been found in publicly accessible scientific literature or chemical databases. The following sections provide a generalized protocol for the experimental determination of this data.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound in a solvent, which can be adapted for this compound in methanol.

4.1. Materials and Equipment

  • This compound (analytical standard)

  • Methanol (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatograph (HPLC) with UV detector or other suitable analytical instrument

  • Scintillation vials or other suitable containers with secure caps

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of methanol.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved solid.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of methanol to bring the concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in methanol of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

4.3. Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner, as shown in the template in Table 2.

Temperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
e.g., 20e.g., HPLC-UV
e.g., 25e.g., HPLC-UV
e.g., 30e.g., HPLC-UV

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Preparation of Saturated Solution (Excess Solute in Methanol) B Equilibration (Thermostatic Shaker) A->B C Phase Separation (Centrifugation/Settling) B->C D Sample Collection & Filtration (Supernatant) C->D E Dilution D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Calculation & Reporting F->G

Caption: Workflow for solubility determination.

5.2. Factors Influencing Solubility

The solubility of a compound is influenced by several interrelated factors. The diagram below illustrates these relationships.

G Solubility Solubility Solute Solute Properties (e.g., Polarity, Size) Solute->Solubility Solvent Solvent Properties (e.g., Polarity) Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key factors affecting solubility.

References

An In-depth Review of the Insecticidal Activity of Methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-(4-chlorophenyl)carbamate is a synthetic organic compound belonging to the carbamate class of insecticides. Like other N-methyl carbamates, its principal mode of action is the disruption of the insect nervous system through the inhibition of the critical enzyme acetylcholinesterase (AChE). This technical guide provides a comprehensive review of the available literature on the insecticidal activity of this compound, focusing on its mechanism of action, the experimental protocols used for its evaluation, and available quantitative efficacy data. While its action is well-understood mechanistically, specific public data on its potency against various insect species is limited. This paper aims to consolidate the foundational knowledge and provide the necessary methodological framework for future research and development.

Core Mechanism of Insecticidal Action

The insecticidal efficacy of this compound and other N-methyl carbamates is primarily due to their function as potent, reversible inhibitors of acetylcholinesterase (AChE).[1][2] AChE is a crucial enzyme that terminates nerve impulses within the cholinergic synapses of the insect's central nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition process involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme.[3][4] This reaction is analogous to the enzyme's natural interaction with acetylcholine but results in a carbamylated enzyme that is significantly more stable than the acetylated intermediate. The hydrolysis of the carbamoyl-enzyme complex is much slower, effectively inactivating the enzyme.[4]

This inactivation leads to the accumulation of acetylcholine in the synaptic cleft, causing persistent and uncontrolled firing of nerve signals.[4] The resulting overstimulation of the insect's nervous system leads to a sequence of symptoms including tremors, paralysis, and ultimately, death. A key feature of carbamate inhibition is its reversibility; the carbamyl-enzyme bond eventually hydrolyzes, allowing the enzyme to regain function. This reversibility makes carbamate poisoning generally less persistent than that caused by organophosphates, which cause irreversible phosphorylation of AChE.[2][4]

Diagram 1: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Experimental Protocols

The evaluation of a compound's insecticidal activity involves both in vitro enzymatic assays to confirm its mechanism of action and in vivo bioassays to determine its toxicity to target organisms.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method to quantify the AChE inhibitory potential of a compound is the colorimetric assay developed by Ellman.[5][6][7] This assay measures the activity of the AChE enzyme by monitoring the production of thiocholine.

Methodology:

  • Reagent Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), the test compound (this compound) at various concentrations, and a known concentration of purified AChE enzyme.[8]

  • Incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[6][8]

  • Detection: If AChE is active, it hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at approximately 412 nm.[6][7]

  • Quantification: The rate of color change is directly proportional to the AChE activity. By comparing the reaction rates in the presence and absence of the inhibitor, the percentage of inhibition can be calculated. The concentration of the inhibitor that causes 50% inhibition (IC50) is determined from a dose-response curve.[6]

Ellman_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Buffer Phosphate Buffer (pH 8.0) Mix 1. Combine Buffer, Inhibitor, and AChE Solution Buffer->Mix AChE_sol AChE Enzyme Solution AChE_sol->Mix DTNB_sol DTNB Solution (Ellman's Reagent) Add_DTNB 3. Add DTNB and ATCI to initiate reaction DTNB_sol->Add_DTNB Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Mix Substrate ATCI Substrate Solution Substrate->Add_DTNB Incubate 2. Incubate to allow Inhibitor-Enzyme Binding Mix->Incubate Incubate->Add_DTNB Measure 4. Measure Absorbance at ~412 nm over time Add_DTNB->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Diagram 2: Experimental Workflow for the Ellman's AChE Inhibition Assay.
Insecticidal Activity Bioassay (Topical Application)

To determine the direct toxicity of a compound to an insect, a topical application bioassay is frequently employed.[9][10] This method allows for the precise delivery of a known dose of the insecticide to individual insects, enabling the calculation of a lethal dose (LD50), the dose required to kill 50% of the test population.[10][11]

Methodology:

  • Insect Rearing: A healthy, homogenous population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, light cycle).[12]

  • Dose Preparation: The test compound is dissolved in a suitable volatile solvent, such as acetone, to create a range of concentrations.[10]

  • Anesthetization: Adult insects of a specific age and weight are briefly anesthetized using carbon dioxide or by chilling.[10]

  • Application: A precise, small volume (typically 0.1-1.0 µL) of a specific concentration of the test solution is applied to the dorsal thorax of each anesthetized insect using a calibrated microapplicator.[10] A control group is treated with the solvent alone.

  • Observation: The treated insects are transferred to clean containers with access to food and water and held under controlled conditions. Mortality is assessed at specific time points, typically after 24 hours.[9]

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value, along with its 95% confidence limits.[11]

Topical_Assay_Workflow Prep 1. Prepare Serial Dilutions of Insecticide in Solvent Apply 3. Apply Fixed Volume (e.g., 1µL) to Dorsal Thorax via Microapplicator Prep->Apply Anesthetize 2. Anesthetize Insects (e.g., CO2 or chilling) Anesthetize->Apply Incubate 4. Transfer to Recovery Containers with Food/Water Apply->Incubate Observe 5. Hold for 24h under Controlled Conditions Incubate->Observe Assess 6. Assess Mortality (Correct for Control Mortality) Observe->Assess Analyze 7. Probit Analysis to Determine LD50 Value Assess->Analyze

Diagram 3: General Workflow for a Topical Application Insecticidal Bioassay.

Quantitative Data on Insecticidal Activity

A thorough search of publicly available scientific literature and databases did not yield specific LD50 or LC50 values for this compound against common insect pests. However, data for other N-methyl carbamate insecticides are available and provide context for the expected range of toxicity. It is important to note that direct extrapolation is not possible, as small structural changes can significantly alter insecticidal potency.

Table 1: Acute Toxicity of Various N-Methyl Carbamate Insecticides to Non-Target and Target Species (Note: Data for the specific title compound were not found in the searched literature. The following data for related compounds are for comparative context only.)

CompoundSpeciesExposure RouteValueReference
AminocarbMallard (young)Oral (capsule)LD50: 22.5 mg/kg[13]
AminocarbPheasant (young)Oral (capsule)LD50: 42.4 mg/kg[13]
CarbofuranRatOralLD50: 5 mg/kg[4]
CarbofuranRatDermalLD50: 120 mg/kg[4]
OvexBluegill48-hour exposureLC50: 700 ppb[14]
OvexStoneflies48-hour exposureLC50: 1,500 ppb[14]

Table 2: Acetylcholinesterase (AChE) Inhibition by Carbamate Derivatives (Note: Data for the specific title compound were not found. The following data illustrate the inhibitory potential of other carbamate structures.)

CompoundEnzyme SourceIC50 Value (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateElectric eel AChE38.98[15]
2-(phenylcarbamoyl)phenyl diphenylcarbamateHuman BChE1.60[15]

Synthesis

This compound can be synthesized through a straightforward nucleophilic substitution reaction. A common laboratory-scale method involves the reaction of (4-chlorophenyl)carbamic chloride with methanol. The mixture is typically stirred in refluxing ethanol for several hours to yield the final product.

Conclusion

This compound functions as an insecticide through the well-established mechanism of reversible acetylcholinesterase inhibition, a characteristic shared by the broader class of N-methyl carbamate pesticides. This mode of action leads to the disruption of the insect's nervous system. While the biochemical pathway is clearly understood and standard protocols for its evaluation are well-defined, there is a notable lack of publicly accessible, quantitative data detailing its specific toxicity (LD50/LC50) against various insect species. Further research is required to quantify its efficacy spectrum and establish its potential as a viable pest control agent relative to other compounds in its class.

References

Spectroscopic Profile of Methyl N-(4-chlorophenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl N-(4-chlorophenyl)carbamate, a compound of interest in medicinal chemistry and drug development.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also includes standardized experimental protocols for acquiring such data and a logical workflow for its synthesis and characterization.

Spectroscopic Data Summary

The spectroscopic data for this compound is presented in the tables below. This data is essential for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted~7.3Doublet2HAr-H (ortho to Cl)
~7.2Doublet2HAr-H (meta to Cl)
~6.5Broad Singlet1HN-H
~3.7Singlet3HO-CH₃
¹³C NMR Chemical Shift (δ) ppmAssignment
Predicted~154C=O (Carbonyl)
~138Ar-C (C-N)
~129Ar-C (C-Cl)
~129Ar-CH (meta to Cl)
~120Ar-CH (ortho to Cl)
~52O-CH₃
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1720StrongC=O Stretch (Carbonyl)
~1590MediumC=C Stretch (Aromatic)
~1520StrongN-H Bend
~1220StrongC-O Stretch
~1090StrongC-N Stretch
~830StrongC-Cl Stretch
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
185/187High[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes)
154/156Medium[M - OCH₃]⁺
128High[M - CH₃NCO]⁺ (Loss of methyl isocyanate)
93Medium[C₆H₄Cl]⁺
57Medium[CH₃NCO]⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are standardized for common laboratory instrumentation.

Synthesis of this compound

A mixture of 4-chloroaniline and an excess of methyl chloroformate is stirred in a suitable solvent, such as dichloromethane, in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature. After the reaction is complete, the mixture is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

¹H and ¹³C NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting ions are then accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is detected. A characteristic fragmentation pattern for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[3]

Workflow and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

workflow Synthesis and Characterization Workflow start Starting Materials (4-chloroaniline, methyl chloroformate) synthesis Synthesis start->synthesis purification Purification (Recrystallization) synthesis->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

An In-depth Technical Guide on Methyl N-(4-chlorophenyl)carbamate Derivatives and their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of methyl N-(4-chlorophenyl)carbamate derivatives, focusing on their role as cholinesterase inhibitors. This document details the synthesis, biological evaluation, and mechanistic insights crucial for the development of novel therapeutic agents.

Introduction: The Therapeutic Potential of N-Aryl Carbamates

This compound belongs to the broader class of N-aryl carbamates, which are of significant interest in medicinal chemistry.[1][2] The carbamate functional group is a key structural motif in numerous approved drugs and is often employed as a stable surrogate for peptide bonds.[1] A primary therapeutic application of this class of compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.[6][7] The parent compound, this compound, serves as a foundational scaffold for the design of more potent and selective cholinesterase inhibitors.[8]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for this compound and its derivatives is the inhibition of acetylcholinesterase and butyrylcholinesterase.[3][4][5] This inhibition is a pseudo-irreversible process involving the carbamoylation of a serine residue within the active site of the enzyme. The process can be broken down into two main steps:

  • Formation of a Reversible Michaelis-Menten Complex: The carbamate inhibitor first binds non-covalently to the active site of the cholinesterase.

  • Carbamoylation of the Active Site: The hydroxyl group of the catalytic serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme and the release of the phenol leaving group. This carbamoylated enzyme is temporarily inactive.

  • Spontaneous Reactivation (Decarbamoylation): The carbamoyl-enzyme conjugate undergoes slow hydrolysis, regenerating the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.

Cholinesterase Inhibition by Carbamates Mechanism of Cholinesterase Inhibition by Carbamates Enzyme Active Cholinesterase (E-OH) Complex Enzyme-Inhibitor Complex (E-OH • R-O-C(=O)NHR') Enzyme->Complex Reversible Binding Carbamate Carbamate Inhibitor (R-O-C(=O)NHR') Carbamate->Complex CarbamoylatedEnzyme Carbamoylated Enzyme (E-O-C(=O)NHR') Complex->CarbamoylatedEnzyme Carbamoylation Phenol Phenol Leaving Group (R-OH) Complex->Phenol CarbamoylatedEnzyme->Enzyme Slow Hydrolysis (Decarbamoylation) Water H₂O Water->CarbamoylatedEnzyme Drug_Discovery_Workflow General Workflow for Carbamate Inhibitor Development Design Compound Design & Library Planning Synthesis Chemical Synthesis of Carbamate Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Screening (Cholinesterase Inhibition Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Refinement In_Vivo In Vivo Testing SAR->In_Vivo Promising Candidates Lead_Opt->Synthesis Preclinical Preclinical Development In_Vivo->Preclinical

References

Technical Guide: Crystallographic Data of Methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for methyl N-(4-chlorophenyl)carbamate. The information is presented in a structured format to facilitate easy reference and comparison for research and drug development purposes.

Crystal Structure and Properties

This compound (C₈H₈ClNO₂) is a compound of interest in various chemical and pharmaceutical research fields.[1] Its crystal structure reveals a monoclinic system.[2][3] In the crystalline form, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate in the b-axis direction.[2][3] The dihedral angle between the chlorobenzene ring and the side chain is 8.79 (11)°.[2][3]

Crystallographic Data

The crystallographic data for this compound has been determined by X-ray diffraction and is summarized in the tables below.[2][3]

Table 1: Crystal Data and Structure Refinement [2][3]

ParameterValue
Empirical FormulaC₈H₈ClNO₂
Formula Weight185.60
Temperature293 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a11.126 (2) Å
b9.833 (2) Å
c8.0076 (16) Å
α90°
β99.34 (3)°
γ90°
Volume864.5 (3) ų
Z4
Calculated Density1.426 Mg/m³
Absorption Coefficient0.40 mm⁻¹
F(000)384
Crystal Size 0.23 × 0.20 × 0.18 mm
Data Collection
Theta range for data collection3.0 to 27.2°
Reflections collected8281
Independent reflections1987
R(int)0.036
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1987 / 0 / 109
Goodness-of-fit on F²1.06
Final R indices [I>2sigma(I)]R₁ = 0.041
R indices (all data)wR₂ = 0.159
Largest diff. peak and hole0.18 and -0.26 e.Å⁻³

Table 2: Hydrogen Bond Geometry (Å, °) [1][2][3]

D—H···AD—HH···AD···AD—H···A
N1—H1A···O2i0.862.223.069 (2)168

Experimental Protocols

3.1. Synthesis of this compound [2][3]

A mixture of methanol (0.06 mol) and (4-chlorophenyl)carbamic chloride (0.06 mol) was stirred in refluxing ethanol (15 ml) for 4 hours. This process afforded the title compound with a yield of 83% (0.05 mol).

3.2. Crystallization [2][3]

Colorless, block-shaped crystals of the title compound were obtained by recrystallization from ethanol at room temperature.

3.3. X-ray Data Collection and Structure Refinement [2][3]

Data collection was performed on a Bruker SMART CCD diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97. Molecular graphics were generated using SHELXTL. Hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the crystallographic analysis of this compound.

Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A React methanol and (4-chlorophenyl)carbamic chloride B Reflux in ethanol for 4h A->B C Recrystallize from ethanol at room temperature B->C D Mount crystal on Bruker SMART CCD diffractometer C->D E X-ray diffraction data collection D->E F Solve structure using SHELXS97 E->F G Refine structure using SHELXL97 F->G H Generate molecular graphics with SHELXTL G->H

Caption: Workflow for crystallographic analysis.

References

Methodological & Application

Application Notes and Protocols: Methyl N-(4-chlorophenyl)carbamate as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(4-chlorophenyl)carbamate is a compound belonging to the carbamate class of molecules, which are recognized for their activity as cholinesterase inhibitors. These inhibitors function by blocking the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is of significant interest in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, as well as in the field of toxicology and pesticide research.

These application notes provide an overview of the inhibitory activity of carbamates, with a focus on providing protocols for assessing the inhibitory potential of this compound against cholinesterases.

Data Presentation: Cholinesterase Inhibition by Carbamate Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98Rivastigmine>100
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60Galantamine>100
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamateAcetylcholinesterase (AChE)Corresponds well with GalanthamineGalantamineNot specified
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamateButyrylcholinesterase (BChE)Corresponds well with GalanthamineGalantamineNot specified

Note: The data presented above is for structurally related compounds and should be used for illustrative purposes only. Experimental determination of the IC50 value for this compound is required for accurate assessment of its inhibitory potency.

Experimental Protocols

Determination of Cholinesterase Inhibition using Ellman's Method

This protocol describes the determination of the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a 96-well plate spectrophotometric method based on the Ellman's reaction.

Principle: The activity of cholinesterase is measured by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored anion with a maximum absorbance at 412 nm. The presence of a cholinesterase inhibitor will reduce the rate of this colorimetric reaction.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • Phosphate buffered saline (PBS), pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound, this compound, in DMSO. Create a series of dilutions in PBS to achieve the desired final concentrations for the assay.

    • Prepare stock solutions of the positive control (e.g., Donepezil) in a similar manner.

    • Prepare a 15 mM stock solution of ATCI and a 15 mM stock solution of BTCI in deionized water.

    • Prepare a 3 mM stock solution of DTNB in PBS.

    • Prepare a working solution of AChE (e.g., 0.2 U/mL) and BChE (e.g., 0.2 U/mL) in PBS. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Protocol (final volume of 200 µL per well):

    • To each well of a 96-well plate, add the following in the specified order:

      • 140 µL of 0.1 M PBS (pH 8.0)

      • 20 µL of the test compound solution at various concentrations (or vehicle for control wells).

      • 20 µL of the enzyme solution (AChE or BChE).

    • Mix gently and incubate the plate at 37°C for 15 minutes.

    • Following the pre-incubation, add 10 µL of 3 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of the appropriate substrate (15 mM ATCI for AChE or 15 mM BTCI for BChE).

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a total of 10-15 minutes.

  • Controls:

    • Negative Control: Contains all reagents except the inhibitor (substitute with vehicle). This represents 100% enzyme activity.

    • Positive Control: Contains all reagents, with a known inhibitor (e.g., Donepezil) instead of the test compound.

    • Blank: Contains all reagents except the enzyme to account for non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

      • V_control is the reaction rate of the negative control.

      • V_inhibitor is the reaction rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

Visualizations

Signaling Pathway of Cholinesterase Inhibition

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism Presynaptic Presynaptic Neuron ACh_vesicles Acetylcholine (ACh) Vesicles Presynaptic->ACh_vesicles Nerve Impulse Postsynaptic Postsynaptic Neuron ACh_released ACh_vesicles->ACh_released Release ACh_receptor ACh Receptor ACh_receptor->Postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) Carbamoylated_AChE Carbamoylated AChE (Inactive) Carbamate This compound Carbamate->AChE Inhibition ACh_released->ACh_receptor Binding ACh_released->AChE Hydrolysis

Caption: Mechanism of cholinesterase inhibition by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Test Compound Dilutions - Enzyme Solutions (AChE/BChE) - Substrates (ATCI/BTCI) - DTNB start->reagent_prep plate_setup Plate Setup (96-well): - Add PBS - Add Test Compound/Control reagent_prep->plate_setup pre_incubation Pre-incubation with Enzyme (15 min at 37°C) plate_setup->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb start_reaction Initiate Reaction with Substrate (ATCI or BTCI) add_dtnb->start_reaction read_absorbance Measure Absorbance at 412 nm (Kinetic Read for 10-15 min) start_reaction->read_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve read_absorbance->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Application Note: Purification of Methyl N-(4-chlorophenyl)carbamate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of methyl N-(4-chlorophenyl)carbamate via recrystallization. This method is crucial for removing impurities often present after synthesis, such as unreacted starting materials or by-products. The described protocol utilizes ethanol as the recrystallization solvent, yielding a product with high purity suitable for use in research, particularly in studies related to its activity as an acetylcholinesterase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a compound of interest in medicinal chemistry and pharmacology, primarily investigated as an inhibitor of acetylcholinesterase (AChE), a key enzyme in neurotransmission.[1] The synthesis of this carbamate can result in various impurities, including isomeric and di-substituted carbamates, which can interfere with analytical and biological assays.[1] Therefore, an effective purification method is essential to obtain a high-purity compound. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This protocol details the recrystallization of this compound from ethanol, a method that has been demonstrated to yield colorless crystalline blocks of the pure compound.[2]

Experimental Protocol

This section outlines the step-by-step procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. To this, add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified compound.

  • Isolation of Crystals: Collect the recrystallized this compound by vacuum filtration using a Buchner funnel and filter paper. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. Dry the crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the expected quantitative data from the recrystallization process.

ParameterValue
Initial Mass of Crude Sample[e.g., 5.00 g]
Volume of Ethanol Used[e.g., 25 mL]
Final Mass of Purified Product[e.g., 4.25 g]
Percent Yield[e.g., 85%]
Melting Point of Crude Sample[e.g., 112-115 °C]
Melting Point of Purified Sample[e.g., 116-118 °C]
AppearanceColorless crystalline blocks

Experimental Workflow

Recrystallization_Workflow A 1. Dissolution Crude this compound in minimal hot ethanol B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Crystallization Slow cooling to room temperature, followed by ice bath B->C D 4. Isolation Vacuum filtration and washing with ice-cold ethanol C->D E 5. Drying Drying of purified crystals D->E F Pure this compound E->F

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Perform the experiment in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

Conclusion

This protocol provides a reliable method for the purification of this compound using recrystallization from ethanol. Following this procedure will yield a high-purity product suitable for subsequent chemical and biological investigations. The provided workflow and data table serve as useful guides for researchers performing this purification.

References

Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative determination of N-methyl carbamate pesticides in various complex matrices, including fruits, vegetables, and environmental samples. The described protocol utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.[1][2] This method is crucial for ensuring food safety and monitoring environmental contamination due to the widespread agricultural use and potential toxicity of N-methyl carbamates.[1] The protocol outlined below provides a comprehensive guide, from sample preparation to data analysis, enabling researchers to achieve reliable and reproducible results.

Introduction

N-methyl carbamates are a class of pesticides extensively used in agriculture to protect crops from insect damage.[1] However, their persistence in the environment and potential adverse health effects in humans, including neurotoxicity, necessitate stringent monitoring of their residue levels in food and environmental samples.[1] Traditional methods for carbamate analysis often involve post-column derivatization with fluorescence detection, which can be complex and less specific than mass spectrometry.[1][3] The advent of HPLC-MS/MS has revolutionized the analysis of these compounds by providing high sensitivity and specificity, allowing for direct detection without the need for derivatization.[1][2] This application note presents a streamlined workflow for the efficient extraction and quantification of multiple N-methyl carbamates.

Experimental Workflow

The overall experimental workflow for the analysis of N-methyl carbamates by HPLC-MS/MS is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction 15g sample + Acetonitrile Cleanup Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup Supernatant Reconstitution Solvent Exchange & Reconstitution Cleanup->Reconstitution Clean Extract HPLC HPLC Separation Reconstitution->HPLC Injection MSMS MS/MS Detection (MRM) HPLC->MSMS Eluent Quantification Quantification MSMS->Quantification Raw Data Reporting Reporting Quantification->Reporting Results

Caption: A schematic of the HPLC-MS/MS workflow.

Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][3]

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 15 mL of 1% acetic acid in acetonitrile.[3]

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.[3]

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.[1]

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 (and GCB if necessary for cleanup of colored extracts).[3]

  • Vortex for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in an appropriate volume of the initial mobile phase for HPLC-MS/MS analysis.[4]

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for N-methyl carbamates.

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.[1]

  • Ion Source Parameters: Optimized for the specific instrument and compounds, including capillary voltage, source temperature, and gas flows.

  • MRM Transitions: For each target carbamate, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored to ensure accurate identification and quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of selected N-methyl carbamates using HPLC-MS/MS. The values presented are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

AnalyteLinearity (r²)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Aldicarb>0.9970.9 - 1190.05 - 2.00.2 - 5.0[4]
Carbofuran>0.9970.9 - 1190.05 - 2.00.2 - 5.0[4]
Methomyl>0.9988.1 - 118.40.2 - 2.00.5 - 5.0[2]
Oxamyl>0.9988.1 - 118.40.2 - 2.00.5 - 5.0[2]
Carbaryl>0.9970.9 - 1190.05 - 2.00.2 - 5.0[4]
Propoxur>0.9988.1 - 118.40.2 - 2.00.5 - 5.0[2]

Signaling Pathway and Logical Relationships

The logical flow of the analytical method, emphasizing the transition from a complex sample to a quantitative result, is illustrated in the diagram below.

logical_flow ComplexMatrix Complex Sample Matrix (e.g., Fruits, Vegetables) Extraction Extraction of Analytes (QuEChERS) ComplexMatrix->Extraction Cleanup Removal of Interferences (d-SPE) Extraction->Cleanup Separation Chromatographic Separation (HPLC) Cleanup->Separation Detection Selective Detection & Fragmentation (MS/MS - MRM) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Final Quantitative Result Quantification->Result

Caption: Logical flow from sample to result.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the determination of N-methyl carbamate residues in complex matrices. The use of the QuEChERS sample preparation protocol simplifies the extraction process, while the selectivity of tandem mass spectrometry minimizes matrix effects and ensures accurate quantification. This method is well-suited for routine monitoring in food safety and environmental laboratories, as well as for research applications in toxicology and drug development.

References

Application Notes and Protocols for the Enzymatic Assay of Methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the enzymatic assay of methyl N-(4-chlorophenyl)carbamate, a compound of interest in drug development and environmental science. Carbamates are a class of organic compounds, many of which are known to be hydrolyzed by esterase enzymes. The protocols outlined below describe two common methods for determining the activity of enzymes that catalyze the hydrolysis of this compound: a direct method using High-Performance Liquid Chromatography (HPLC) to quantify the product, 4-chloroaniline, and an indirect, high-throughput spectrophotometric method. These assays are essential for characterizing enzyme kinetics, screening for inhibitors, and assessing the metabolic stability of carbamate-containing compounds.

Introduction

This compound is a carbamate derivative whose biological activity and environmental fate are of significant interest. A key metabolic pathway for carbamates is enzymatic hydrolysis, primarily mediated by carboxylesterases (EC 3.1.1.1)[1]. This reaction cleaves the carbamate bond, yielding an alcohol and a substituted carbamic acid, which can then decompose. In the case of this compound, hydrolysis results in the formation of methanol and 4-chlorophenylcarbamic acid, which is unstable and decarboxylates to 4-chloroaniline.

The development of robust enzymatic assays is crucial for studying the enzymes that metabolize this compound. Such assays are instrumental in determining key kinetic parameters (Kₘ, Vₘₐₓ), evaluating the inhibitory potential of other molecules, and understanding the compound's overall metabolic profile. This application note details two reliable methods for these purposes.

Principle of the Assay

The enzymatic assay for this compound is based on the hydrolysis of the carbamate ester bond by a suitable esterase. The reaction proceeds as follows:

This compound + H₂O → 4-Chloroaniline + Methanol + CO₂

The rate of the reaction can be determined by monitoring the formation of one of the products, 4-chloroaniline, over time. This can be achieved directly by chromatographic separation and quantification using HPLC, or indirectly through a coupled enzymatic reaction or by using a chromogenic substrate analog in a competitive assay format. For the purposes of these protocols, we will focus on the direct HPLC method and a common indirect spectrophotometric method.

Materials and Reagents

  • This compound (Substrate)

  • 4-Chloroaniline (Standard)

  • Esterase enzyme (e.g., Porcine Liver Esterase, or a purified recombinant carboxylesterase)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • p-Nitrophenyl acetate (pNPA) (for spectrophotometric assay)

  • Tris-HCl buffer (50 mM, pH 8.0) for spectrophotometric assay

  • 96-well microplates (UV-transparent for HPLC sample collection, clear for colorimetric assay)

  • HPLC system with UV detector

  • Spectrophotometer (plate reader compatible)

Experimental Protocols

Protocol 1: HPLC-Based Assay for 4-Chloroaniline Detection

This method allows for the direct and sensitive quantification of the 4-chloroaniline produced during the enzymatic reaction.

1. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the esterase in 50 mM Tris-HCl, pH 7.4. Store on ice.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO or acetonitrile, then dilute to the final concentration with 50 mM Tris-HCl, pH 7.4.

  • 4-Chloroaniline Standard Curve: Prepare a series of standards of 4-chloroaniline in the reaction buffer (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Mobile Phase: A common mobile phase for 4-chloroaniline detection is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to adjust the pH to around 3.0[2][3].

2. Enzymatic Reaction:

  • Set up the reaction mixture in a microcentrifuge tube or a 96-well plate. For a 200 µL total reaction volume:

    • 170 µL of 50 mM Tris-HCl, pH 7.4

    • 10 µL of enzyme solution (diluted from stock to achieve a desired final concentration)

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution (to achieve a final concentration in the desired range, e.g., 100 µM).

  • Incubate the reaction at 37°C for a set period (e.g., 10, 20, 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding an equal volume (200 µL) of cold acetonitrile. This will precipitate the enzyme and halt the reaction.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Inject a suitable volume (e.g., 10-20 µL) of the supernatant onto the HPLC system.

  • Separate the components using a C18 reverse-phase column.

  • Detect 4-chloroaniline by UV absorbance at approximately 238-240 nm[4].

  • Quantify the amount of 4-chloroaniline produced by comparing the peak area to the standard curve.

Data Presentation: HPLC Method Parameters

ParameterValueReference
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid[2][3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 239 nm[5]
Injection Volume 10 µL[3]
Column Temperature 25°C[3]
Protocol 2: Spectrophotometric Assay using p-Nitrophenyl Acetate (pNPA)

This indirect assay is a high-throughput method suitable for initial screening. It relies on the assumption that the enzyme of interest can also hydrolyze the chromogenic substrate pNPA. The release of p-nitrophenol can be monitored spectrophotometrically at 405 nm.

1. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the esterase in 50 mM Tris-HCl, pH 8.0. Store on ice.

  • pNPA Stock Solution: Prepare a 100 mM stock solution of pNPA in acetonitrile or DMSO.

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

2. Enzymatic Reaction:

  • Set up the reaction in a clear 96-well microplate. For a 200 µL total reaction volume:

    • 178 µL of 50 mM Tris-HCl, pH 8.0

    • 2 µL of enzyme solution (diluted from stock)

  • Initiate the reaction by adding 20 µL of a 10 mM pNPA working solution (prepared by diluting the stock in reaction buffer) to achieve a final concentration of 1 mM.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate the rate of change in absorbance (ΔAbs/min).

  • Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of p-nitrophenol formation. The molar extinction coefficient (ε) of p-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.

Data Presentation: Spectrophotometric Assay Parameters

ParameterValue
Substrate p-Nitrophenyl acetate (pNPA)
Buffer 50 mM Tris-HCl, pH 8.0
Final Substrate Concentration 1 mM
Detection Wavelength 405 nm
Temperature 37°C
Molar Extinction Coefficient (ε) of p-nitrophenol ~18,000 M⁻¹cm⁻¹

Visualizations

Enzymatic Hydrolysis of this compound

Enzymatic_Hydrolysis Substrate This compound Enzyme Esterase Substrate->Enzyme Product1 4-Chloroaniline Enzyme->Product1 Hydrolysis Product2 Methanol + CO2 Enzyme->Product2 HPLC_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) mix Mix Buffer and Enzyme prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_substrate Add Substrate to start pre_incubate->add_substrate incubate Incubate for set time add_substrate->incubate stop_reaction Stop with Acetonitrile incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge hplc Inject Supernatant into HPLC centrifuge->hplc quantify Quantify 4-Chloroaniline hplc->quantify Spectro_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, pNPA) mix Pipette Buffer and Enzyme into 96-well plate prep_reagents->mix add_substrate Add pNPA to start mix->add_substrate measure Measure Absorbance at 405 nm kinetically add_substrate->measure calculate Calculate Rate (ΔAbs/min) measure->calculate convert Convert to Product Formation Rate calculate->convert

References

Application of Methyl N-(4-chlorophenyl)carbamate in Pesticide Residue Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(4-chlorophenyl)carbamate is a carbamate pesticide that, like other members of its class, functions by inhibiting the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in insects. Due to its use in agriculture, residues of this compound can be present in food commodities. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food to ensure consumer safety. Therefore, sensitive and reliable analytical methods are crucial for the monitoring of this compound residues in various food matrices.

This document provides detailed application notes and protocols for the analysis of this compound residues, primarily focusing on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Analytical Methodology

The determination of this compound residues in food samples typically involves a two-step process: sample preparation to extract the analyte from the complex food matrix and subsequent instrumental analysis for detection and quantification.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a popular and effective technique for the extraction of a wide range of pesticide residues from food matrices. It involves an initial extraction with an organic solvent, followed by a partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the analysis of carbamate pesticides due to its high sensitivity, selectivity, and ability to provide structural confirmation. The method separates the analyte from other components in the sample extract using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol is a general guideline and may require optimization for specific food matrices.

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain a mixture of sorbents tailored to the matrix. A common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, 50 mg of GCB may also be included.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

    • The resulting supernatant is the final extract.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract can be directly injected into the LC-MS/MS system or can be evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water) if concentration is needed.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. The specific gradient profile will depend on the column and system used.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions (Typical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): [M+H]⁺.

  • Product Ions (m/z): Specific product ions are selected for quantification and confirmation based on fragmentation of the precursor ion. These transitions are instrument-dependent and require optimization.

  • Collision Energy (CE) and other MS parameters: These need to be optimized for the specific instrument to achieve maximum sensitivity for the selected MRM transitions.

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound in a vegetable matrix using the protocols described above. It is important to note that these values are illustrative and will vary depending on the specific matrix, instrumentation, and laboratory conditions. A full method validation should be performed in the user's laboratory to determine the actual performance characteristics.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (m/z)186.0
Quantifier Ion (m/z)127.0
Qualifier Ion (m/z)92.0
Collision Energy (eV)Instrument Dependent
Dwell Time (ms)Instrument Dependent

Table 2: Method Validation Data for this compound in a Vegetable Matrix

ParameterResult
Linearity (R²)> 0.99
Recovery (%)85 - 110
Repeatability (RSDr, %)< 15
Limit of Detection (LOD)Matrix Dependent
Limit of Quantification (LOQ)10 µg/kg

RSDr: Relative Standard Deviation under repeatability conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound residues in food samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction 10g sample cleanup Dispersive SPE Cleanup (PSA + C18) extraction->cleanup 1 mL extract lc_separation LC Separation (C18 Column) cleanup->lc_separation Final Extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for pesticide residue analysis.

Degradation Pathway

The primary degradation pathway for N-methylcarbamate pesticides in the environment is hydrolysis of the carbamate ester bond. This process can be influenced by factors such as pH and the presence of microorganisms.

degradation_pathway parent This compound hydrolysis Hydrolysis (Abiotic/Biotic) parent->hydrolysis phenol 4-Chlorophenol hydrolysis->phenol methylamine Methylamine hydrolysis->methylamine co2 Carbon Dioxide hydrolysis->co2

Caption: Hydrolytic degradation of this compound.

Conclusion

The methods and protocols outlined in this document provide a robust framework for the analysis of this compound residues in food matrices. The combination of QuEChERS sample preparation and LC-MS/MS analysis offers the sensitivity and selectivity required to meet stringent regulatory limits. It is essential for laboratories to perform in-house validation of these methods to ensure the accuracy and reliability of their results. Further research into the degradation products and metabolic pathways of this pesticide will continue to enhance the comprehensiveness of food safety monitoring programs.

Application Notes and Protocols for the Chromatographic Analysis of Methyl N-(4-chlorophenyl)carbamate as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of methyl N-(4-chlorophenyl)carbamate as a reference standard in chromatographic analysis. The methodologies outlined below are established for carbamate pesticides and can be adapted for the specific quantification of this compound in various matrices.

Introduction

This compound is a chemical compound belonging to the carbamate class, which sees wide use as pesticides, herbicides, and fungicides. Due to their potential impact on human health and the environment, regulatory bodies worldwide have set maximum residue limits (MRLs) for these compounds in food and environmental samples. Accurate and sensitive analytical methods are therefore crucial for the monitoring of carbamate residues.

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of carbamates due to the thermal lability of many of these compounds, which makes them less suitable for gas chromatography. This document details protocols for sample preparation and analysis using these techniques, with this compound as the reference standard.

Quantitative Data

Due to a lack of publicly available, specific quantitative performance data for this compound, the following table presents typical performance data for other carbamate pesticides analyzed by LC-MS/MS. This data is intended to be representative and for illustrative purposes. Method validation for this compound should be performed to establish specific performance characteristics.

Table 1: Representative Quantitative Data for Carbamate Analysis by LC-MS/MS

Analyte (Surrogate)Retention Time (min)Linearity (R²)Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)
Carbaryl5.8>0.9950.52.085-110
Carbofuran4.2>0.9950.21.090-115
Propoxur6.5>0.9950.52.088-112
Methomyl2.1>0.9951.05.075-105

Data is compiled from representative values found in the literature for carbamate analysis in various matrices and is not specific to this compound.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge capable of 4000 rpm

  • 50 mL polypropylene centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is the final extract. Filter through a 0.22 µm syringe filter before chromatographic analysis.

HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.2)

This method is suitable for the analysis of N-methylcarbamates in water samples.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and fluorescence detector.

  • Post-column derivatization system.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Mobile Phase A: HPLC grade water

  • Mobile Phase B: HPLC grade methanol

  • Hydrolysis Solution: 0.05 N Sodium Hydroxide

  • Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 35 °C

  • Gradient:

    • 10% B to 75% B over 25 minutes

    • 75% B to 10% B over 2 minutes

    • Hold at 10% B for 5 minutes

  • Post-Column System:

    • Hydrolysis with 0.05 N NaOH at 95 °C.

    • Reaction with OPA/2-mercaptoethanol reagent.

  • Fluorescence Detection:

    • Excitation: 340 nm

    • Emission: 455 nm

LC-MS/MS Analysis

LC-MS/MS offers high selectivity and sensitivity for the analysis of carbamates.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 5% B to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • 95% B to 5% B over 0.1 minutes

    • Hold at 5% B for 2.9 minutes

MS/MS Conditions (Example for a Carbamate):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion (Collision Energy):

    • Specific transitions for this compound would need to be determined by direct infusion of the reference standard.

    • A characteristic neutral loss of 57 Da (CH₃NCO) is often observed for N-methylcarbamates.

Visualizations

G Figure 1: QuEChERS Sample Preparation Workflow sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) sample->add_acn shake1 3. Shake (1 min) add_acn->shake1 add_salts 4. Add MgSO4 (4g) & NaCl (1g) shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (4000 rpm, 5 min) shake2->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer dspe 8. Add to d-SPE Tube (PSA & MgSO4) transfer->dspe shake3 9. Shake (30 sec) dspe->shake3 centrifuge2 10. Centrifuge (4000 rpm, 5 min) shake3->centrifuge2 final_extract 11. Final Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow.

G Figure 2: HPLC with Post-Column Derivatization Workflow cluster_hplc HPLC System cluster_pcd Post-Column Derivatization autosampler Autosampler column C18 Column autosampler->column pump HPLC Pump pump->column hydrolysis Hydrolysis (NaOH, 95°C) column->hydrolysis derivatization Derivatization (OPA) hydrolysis->derivatization detector Fluorescence Detector derivatization->detector data Data Acquisition detector->data

Caption: HPLC with post-column derivatization workflow.

G Figure 3: LC-MS/MS Analytical Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry autosampler Autosampler column C18 Column autosampler->column pump LC Pump pump->column esi Electrospray Ionization (ESI) column->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 collision Collision Cell (Fragmentation) quad1->collision quad2 Quadrupole 2 (Product Ion Selection) collision->quad2 detector Detector quad2->detector data Data Acquisition & Analysis detector->data

Caption: LC-MS/MS analytical workflow.

Application Notes and Protocols for Testing the Neurotoxicity of N-Methyl Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-methyl carbamates are a class of pesticides widely used in agriculture and public health for their insecticidal properties.[1] Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[2][3] This inhibition is reversible, as the carbamyl-enzyme complex dissociates more readily than the equivalent complex formed by organophosphates.[2][3] However, exposure can still lead to significant cholinergic toxicity due to the accumulation of the neurotransmitter acetylcholine.[3][4] Beyond acute cholinergic effects, studies suggest that N-methyl carbamates can induce other neurotoxic effects, including oxidative stress, apoptosis, and developmental neurotoxicity.[1][5][6]

This document provides a comprehensive experimental framework for assessing the neurotoxicity of N-methyl carbamates, following a tiered approach from in vitro screening to in vivo validation, in line with principles outlined in regulatory guidelines such as those from the OECD and EPA.[7][8][9]

Primary Mechanism of Neurotoxicity: Cholinergic Pathway

The main toxic effect of N-methyl carbamates is the reversible inhibition of the AChE enzyme.[2] This leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, causing overstimulation of muscarinic and nicotinic receptors.[3] This overstimulation results in a range of symptoms, from muscle twitching and glandular secretions to paralysis and respiratory depression in severe cases.[2]

G nmc N-Methyl Carbamate ache Acetylcholinesterase (AChE) nmc->ache Inhibits (Reversible) ach Acetylcholine (ACh) ache->ach Hydrolyzes receptors Muscarinic & Nicotinic Receptors ach->receptors Binds & Activates overstim Cholinergic Overstimulation receptors->overstim Leads to symptoms Neurotoxic Symptoms (tremors, salivation, etc.) overstim->symptoms Results in

Figure 1: N-Methyl Carbamate Cholinergic Pathway.

Experimental Design Workflow

A tiered approach is recommended to efficiently screen and characterize the neurotoxic potential of N-methyl carbamates. The workflow begins with high-throughput in vitro assays to assess the primary mechanism (AChE inhibition) and general cytotoxicity. Positive hits are then subjected to more detailed in vitro mechanistic studies (e.g., oxidative stress, apoptosis) before moving to in vivo models for confirmation of neurobehavioral effects and overall toxicity.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro Mechanistic Studies cluster_2 Tier 3: In Vivo Confirmation ache_assay AChE Inhibition Assay (Primary Mechanism) ros_assay Oxidative Stress Assays (ROS, Lipid Peroxidation) ache_assay->ros_assay If positive cyto_assay Cell Viability Assay (e.g., MTT, LDH) cyto_assay->ros_assay acute_tox Acute Neurotoxicity Study (Rodent Model) ros_assay->acute_tox If positive apop_assay Apoptosis Assays (Caspase, Annexin V) apop_assay->acute_tox behavior Behavioral Assessment (Motor Activity) acute_tox->behavior biochem Biochemical Analysis (Brain & RBC AChE) acute_tox->biochem G nmc N-Methyl Carbamate ros ↑ Reactive Oxygen Species (ROS) nmc->ros Induces mito Mitochondrial Dysfunction ros->mito Causes stress Oxidative Stress (Lipid, Protein, DNA Damage) ros->stress cyto_c Cytochrome c Release mito->cyto_c Leads to casp9 Caspase-9 Activation cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) Activation casp9->casp3 Activates apoptosis Apoptosis (Neuronal Cell Death) casp3->apoptosis Executes

References

Application Notes and Protocols for the Safe Handling and Disposal of Carbamate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling and disposal of carbamate compounds in a laboratory setting. Adherence to these protocols is crucial to minimize occupational exposure and ensure environmental safety. Carbamates are a class of organic compounds, many of which are potent acetylcholinesterase inhibitors, necessitating stringent safety measures.[1][2][3]

Hazard Identification and Risk Assessment

Carbamate compounds primarily exert their toxic effects by reversibly inhibiting the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine.[1][2][3] This can result in overstimulation of the nervous system, with symptoms ranging from nausea, vomiting, and blurred vision to more severe effects like respiratory distress and convulsions.[3][4] Exposure can occur through inhalation, ingestion, or skin contact.[1] Before working with any carbamate compound, a thorough risk assessment must be conducted, considering the specific compound's toxicity, the quantities being used, and the procedures involved.

Quantitative Exposure Limits

Occupational exposure limits (OELs) for several common carbamate compounds have been established by various regulatory agencies. These values represent the maximum permissible time-weighted average (TWA) concentration for a normal 8-hour workday and 40-hour workweek to which nearly all workers may be repeatedly exposed, day after day, without adverse effect.

CompoundCAS NumberOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
Carbaryl 63-25-25 mg/m³[4][5]5 mg/m³[4][5]5 mg/m³[5]
Methomyl 16752-77-52.5 mg/m³[6]2.5 mg/m³[7]2.5 mg/m³[6]
Carbofuran 1563-66-2Not EstablishedNot Established0.1 mg/m³ (Inhalable fraction and vapor)[6]

Note: Always consult the specific Safety Data Sheet (SDS) for the carbamate compound you are using for the most up-to-date OELs and safety information.

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure and must be worn at all times when handling carbamate compounds.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Avoid latex gloves as they may not provide adequate protection.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A buttoned lab coat should be worn to protect against splashes.

  • Respiratory Protection: For procedures that may generate aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls
  • Fume Hood: All work with carbamate compounds, especially volatile compounds or those in powder form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Spill Cleanup Protocol

In the event of a carbamate compound spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or involves a highly toxic carbamate.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust.

  • Decontaminate the Area:

    • Wash the spill area with a solution of washing soda (sodium carbonate) or strong soap and water.[8]

    • Rinse the area thoroughly with water.

    • Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed, labeled hazardous waste container.

  • Report the Incident: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.

Visualizations

Signaling Pathway of Carbamate Toxicity

Carbamate pesticides primarily act by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) in the synaptic cleft. This results in the overstimulation of muscarinic and nicotinic acetylcholine receptors. Additionally, carbamate-induced oxidative stress can affect the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[9][10][11]

Carbamate_Toxicity_Pathway cluster_synapse Synaptic Cleft cluster_cell Postsynaptic Neuron / Target Cell cluster_stress Cellular Stress Response ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor (Muscarinic/Nicotinic) ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Overstimulation Cholinergic Overstimulation Postsynaptic_Receptor->Overstimulation Carbamate Carbamate Compound Carbamate->AChE Reversible Inhibition ROS Reactive Oxygen Species (ROS) Carbamate->ROS Induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Caption: Mechanism of carbamate toxicity.

Experimental Workflow for Handling Carbamate Compounds

A systematic workflow is essential for safely handling carbamate compounds in the laboratory.

Carbamate_Handling_Workflow Start Start Risk_Assessment Conduct Risk Assessment (Review SDS) Start->Risk_Assessment PPE_Setup Prepare & Don PPE Risk_Assessment->PPE_Setup Engineering_Controls Verify Engineering Controls (Fume Hood) PPE_Setup->Engineering_Controls Experiment Perform Experiment Engineering_Controls->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination Waste_Disposal Segregate & Dispose of Waste Decontamination->Waste_Disposal Doff_PPE Doff & Dispose/Clean PPE Waste_Disposal->Doff_PPE Hand_Washing Wash Hands Thoroughly Doff_PPE->Hand_Washing End End Hand_Washing->End

Caption: Laboratory workflow for carbamates.

Decision Tree for Carbamate Waste Disposal

Proper disposal of carbamate waste is critical to prevent environmental contamination. This decision tree provides a logical framework for determining the appropriate disposal route.

Carbamate_Disposal_Decision_Tree Start Carbamate Waste Generated Is_Empty_Container Is it an empty container? Start->Is_Empty_Container Is_Acutely_Hazardous Did it hold an acutely hazardous carbamate? Is_Empty_Container->Is_Acutely_Hazardous Yes Is_Hydrolyzable Is the carbamate known to be readily hydrolyzable by alkaline solution? Is_Empty_Container->Is_Hydrolyzable No Triple_Rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. Is_Acutely_Hazardous->Triple_Rinse Yes Dispose_Container Dispose of container as non-hazardous waste. Is_Acutely_Hazardous->Dispose_Container No Triple_Rinse->Dispose_Container Alkaline_Hydrolysis Perform alkaline hydrolysis protocol. Is_Hydrolyzable->Alkaline_Hydrolysis Yes Hazardous_Waste Collect in a labeled hazardous waste container for professional disposal. Is_Hydrolyzable->Hazardous_Waste No Check_pH Check pH of hydrolysate. Neutralize if necessary. Alkaline_Hydrolysis->Check_pH Dispose_Hydrolysate Dispose of neutralized hydrolysate according to local regulations. Check_pH->Dispose_Hydrolysate

Caption: Carbamate waste disposal decision tree.

Disposal Protocol: Alkaline Hydrolysis

For carbamate compounds that are susceptible to alkaline hydrolysis, this method can be an effective means of chemical deactivation prior to disposal.

Materials:

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Appropriate solvent for the carbamate waste (e.g., water, ethanol)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate container for the reaction (e.g., borosilicate glass beaker)

Procedure:

  • Consult the SDS: Verify that the specific carbamate is unstable in alkaline conditions and that this disposal method is appropriate.

  • Prepare the Hydrolysis Solution: In a chemical fume hood, prepare a 1 M solution of NaOH or KOH in the appropriate solvent.

  • Add Carbamate Waste: Slowly add the carbamate waste to the alkaline solution while stirring. The final concentration of the carbamate should be low to ensure complete hydrolysis.

  • Reaction Time: Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours. Some carbamates may require heating to accelerate hydrolysis; consult relevant literature for specific conditions.

  • Check for Completion (Optional): If analytical capabilities are available (e.g., HPLC, GC-MS), a sample can be taken to confirm the complete degradation of the carbamate.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).

  • Final Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations.

Disclaimer: These are general guidelines. Always consult the specific Safety Data Sheet (SDS) and your institution's environmental health and safety office for detailed procedures and regulatory requirements.

References

Application Notes and Protocols for In Vitro Studies with Methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(4-chlorophenyl)carbamate is a compound of interest in pharmacological and toxicological research, primarily recognized for its role as a cholinesterase inhibitor.[1][2] As a member of the carbamate class of compounds, it shares a mechanism of action with a range of pesticides and therapeutic agents.[2] In vitro studies are crucial for elucidating its specific biological effects, determining its potency, and assessing its potential cytotoxicity. These application notes provide a comprehensive guide to the formulation and in vitro evaluation of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This information is essential for the safe handling and accurate preparation of the compound for experimental use.

PropertyValueReference
IUPAC Name methyl 4-chlorophenylcarbamate[3]
CAS Number 940-36-3[3]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2][3]
Physical Form Solid[3]
Storage Sealed in a dry place at room temperature.[3]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[3]
Signal Word Warning[3]

Formulation for In Vitro Studies

The formulation of this compound for in vitro studies requires careful consideration of its solubility to ensure accurate and reproducible results.

Solubility
Preparation of Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in DMSO, for example, at 10 mM or 20 mM. This stock solution can then be serially diluted in cell culture medium or assay buffer to achieve the desired final concentrations for the experiment.

Protocol for Preparation of a 10 mM Stock Solution:

  • Weigh out 1.856 mg of this compound (purity ≥ 98%).

  • Add 1 mL of high-purity, sterile DMSO.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

The primary in vitro application for this compound is the assessment of its acetylcholinesterase (AChE) inhibitory activity. A complementary cytotoxicity assay is also recommended to determine the compound's effect on cell viability.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow for AChE Inhibition Assay:

G prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) add_reagents Add Buffer, DTNB, and AChE to 96-well plate prep_reagents->add_reagents prep_compound Prepare Serial Dilutions of this compound add_compound Add Compound Dilutions or DMSO (Control) prep_compound->add_compound add_reagents->add_compound incubate1 Incubate at Room Temperature add_compound->incubate1 add_substrate Add ATCI Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate and Monitor Color Development add_substrate->incubate2 read_absorbance Measure Absorbance at 412 nm incubate2->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data

Caption: Workflow for the AChE Inhibition Assay.

Protocol:

  • Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations. A suggested starting range, based on related compounds, is 1 µM to 100 µM.[5]

  • In a 96-well plate, add the following to each well:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of DTNB solution

    • 10 µL of AChE solution

    • 10 µL of the diluted this compound solution or DMSO for the control wells.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • Plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells or HepG2 hepatocarcinoma cells)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow for MTT Cytotoxicity Assay:

G seed_cells Seed Cells in a 96-well Plate incubate_adherence Incubate for 24h to Allow Adherence seed_cells->incubate_adherence treat_cells Treat Cells with Serial Dilutions of this compound incubate_adherence->treat_cells incubate_treatment Incubate for 24-48h treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution and Incubate incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Cell Viability read_absorbance->analyze_data

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Signaling Pathway

This compound acts by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh and prolonged stimulation of cholinergic receptors on the postsynaptic membrane.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Neurotransmitter Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binds to Compound This compound Compound->AChE Inhibits Response Postsynaptic Response (e.g., Muscle Contraction, Nerve Impulse) AChR->Response Activates

References

Application Notes & Protocols: QuEChERS Method for the Extraction of Carbamates from Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in modern analytical laboratories for the extraction of pesticide residues, including carbamates, from a wide variety of food matrices.[1][2][3][4] Its widespread adoption is attributed to its simplicity, speed, low solvent consumption, and broad applicability.[3][4] This document provides a detailed protocol for the extraction of carbamate pesticides from food samples using the QuEChERS method, followed by analysis with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The included data summarizes the method's performance for various carbamates in different food matrices.

Experimental Workflow

The QuEChERS procedure involves two main stages: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step.[4][5] The initial extraction utilizes acetonitrile and salting-out agents to partition the carbamates from the sample matrix. The subsequent d-SPE step employs a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample 1. Homogenized Food Sample (e.g., 10-15g) Add_Solvent 2. Add Acetonitrile Sample->Add_Solvent Add_Salts 3. Add MgSO4 & NaCl (or other salt mixtures) Add_Solvent->Add_Salts Shake_Vortex 4. Shake/Vortex Vigorously Add_Salts->Shake_Vortex Centrifuge1 5. Centrifuge Shake_Vortex->Centrifuge1 Supernatant 6. Transfer Supernatant (Acetonitrile Layer) Centrifuge1->Supernatant Acetonitrile Extract Add_dSPE 7. Add d-SPE Sorbents (e.g., PSA, C18, GCB) & MgSO4 Supernatant->Add_dSPE Shake_Vortex2 8. Shake/Vortex Add_dSPE->Shake_Vortex2 Centrifuge2 9. Centrifuge Shake_Vortex2->Centrifuge2 Final_Extract 10. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract Analysis 11. UHPLC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for carbamate extraction from food samples.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific food matrix and target carbamates.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC grade or higher.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Acetate or citrate buffering salts can also be used depending on the specific QuEChERS version.

  • d-SPE Sorbents: Primary secondary amine (PSA), octadecylsilane (C18), graphitized carbon black (GCB). The choice of sorbents depends on the matrix; for example, PSA removes organic acids, C18 removes nonpolar interferences like fats, and GCB removes pigments and sterols.[1]

  • Centrifuge Tubes: 50 mL and 15 mL polypropylene tubes.

  • Equipment: High-speed homogenizer, vortex mixer, centrifuge capable of at least 4000 rpm.

  • Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE) for final extract filtration.[6]

2. Sample Preparation

  • For solid food samples (e.g., fruits, vegetables), chop and homogenize a representative portion to a uniform paste. For samples with high water content, it may be beneficial to freeze-dry them first.[7]

  • Weigh 10 g (or 15 g) of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (e.g., cereals, dried herbs), rehydrate by adding a specific volume of deionized water (e.g., 10 mL) and let it stand for 30 minutes before proceeding.

3. Extraction and Partitioning

  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Add the appropriate salting-out mixture. A common combination is 4 g of anhydrous MgSO₄ and 1 g of NaCl.[6]

  • Immediately cap and shake the tube vigorously for 1-3 minutes.[6]

  • Centrifuge the tube at ≥4000 rpm for 5-10 minutes to achieve phase separation.[6]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube.[8]

  • The d-SPE tube should contain a pre-weighed amount of anhydrous MgSO₄ (to remove residual water) and a combination of sorbents tailored to the sample matrix. For example:

    • General Fruits and Vegetables: 150 mg PSA and 900 mg MgSO₄ per 6 mL of extract.

    • Pigmented Fruits and Vegetables: 150 mg PSA, 50 mg GCB, and 900 mg MgSO₄ per 6 mL of extract.[8]

    • High-Fat Samples: 150 mg PSA, 150 mg C18, and 900 mg MgSO₄ per 6 mL of extract.

  • Cap the d-SPE tube and shake vigorously for 2 minutes.[6]

  • Centrifuge at ≥4000 rpm for 5-10 minutes.

5. Final Extract Preparation and Analysis

  • Transfer an aliquot of the cleaned supernatant into a clean vial.

  • The extract can be directly injected for LC-MS/MS analysis or may be evaporated and reconstituted in a suitable solvent (e.g., a mixture of methanol and acetonitrile) if concentration is needed.[6]

  • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection into the UHPLC-MS/MS system.[6]

Quantitative Data and Method Performance

The performance of the QuEChERS method for carbamate analysis is typically evaluated based on linearity, recovery, and limits of detection (LOD) and quantification (LOQ). The following tables summarize representative data from various studies.

Table 1: Method Performance for Carbamates in Date Palm Fruits [6][9]

CarbamateLinearity (R²)Recovery (%)LOQ (µg/kg)
Carbosulfan> 0.99988 - 1060.003 - 0.04
Carbaryl> 0.99988 - 1060.003 - 0.04
Propoxur> 0.99988 - 1060.003 - 0.04
Bendiocarb> 0.99988 - 1060.003 - 0.04
Phenmedipham> 0.99988 - 1060.003 - 0.04
Carbofuran> 0.99988 - 1060.003 - 0.04
Methomyl> 0.99988 - 1060.003 - 0.04

Validation was performed according to European SANTE/11,312/2021 guidelines.[6]

Table 2: Method Performance for Carbamates in Various Food Matrices [10][11]

Food MatrixCarbamatesLinearity (R²)Recovery (%)LOQ (µg/kg)
Fruits & Vegetables15 CarbamatesNot Specified88.1 - 118.40.5 - 5.0
Fruits & Vegetables5 Carbamates> 0.99178.98 - 109.643.0 - 5.0
VegetablesMultiple Carbamates> 0.99691 - 1095.0

Table 3: Method Performance for Carbamates in Aromatic Herbs [12]

CarbamateRecovery (%)LOQ (µg/kg)
28 Carbamates> 722.0

Table 4: Method Performance for Carbamates in Edible Vegetable Oils [13]

CarbamateRecovery (%)LOQ (µg/kg)
Multiple Carbamates74 - 1010.09 - 2.0

Conclusion

The QuEChERS method, coupled with sensitive analytical techniques like UHPLC-MS/MS, provides a highly effective and efficient approach for the determination of carbamate pesticide residues in a diverse range of food samples. Its robustness and ease of use make it an invaluable tool for routine monitoring, ensuring food safety and compliance with regulatory limits. The presented protocols and data demonstrate the method's capability to achieve excellent linearity, high recovery rates, and low limits of detection for a broad spectrum of carbamates.

References

Application Notes and Protocols for Carbamate Analysis using Post-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate pesticides are widely used in agriculture to protect crops from insect damage. However, their presence in food and water sources poses a potential risk to human health due to their neurotoxic properties. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of carbamate residues. High-Performance Liquid Chromatography (HPLC) with post-column derivatization followed by fluorescence detection is a robust and widely accepted technique for the determination of N-methylcarbamates and N-methylcarbamoyloximes. This method, outlined in regulatory procedures such as U.S. EPA Method 531.2, offers enhanced sensitivity and selectivity compared to other techniques like Gas Chromatography (GC), which can be challenging due to the thermal instability of many carbamates.[1][2]

This document provides detailed application notes and experimental protocols for the analysis of carbamates using post-column derivatization with o-phthalaldehyde (OPA).

Principle of the Method

The post-column derivatization technique for carbamate analysis involves a two-step reaction that converts the non-fluorescent carbamate molecules into highly fluorescent derivatives, enabling sensitive detection.

  • Separation: The carbamate compounds are first separated using reverse-phase HPLC.

  • Post-Column Hydrolysis: After exiting the analytical column, the separated carbamates are hydrolyzed under basic conditions (e.g., using sodium hydroxide) at an elevated temperature. This reaction cleaves the carbamate ester bond, yielding methylamine.[3][4]

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing reagent, such as 2-mercaptoethanol or thiofluor, to form a highly fluorescent isoindole derivative.[3][5]

  • Detection: The fluorescent derivatives are subsequently detected by a fluorescence detector, with typical excitation and emission wavelengths around 330 nm and 465 nm, respectively.[4][5]

Quantitative Data Summary

The following table summarizes typical retention times, detection limits, and quantitation limits for common carbamate pesticides analyzed using this method. Please note that these values can vary depending on the specific HPLC system, column, and operating conditions.

CarbamateRetention Time (min)Method Detection Limit (MDL) (µg/L)
Aldicarb sulfoxide~3.20.004 - 0.010
Aldicarb sulfone~3.60.004 - 0.010
Oxamyl~4.00.004 - 0.010
Methomyl~4.40.004 - 0.010
3-Hydroxycarbofuran~6.00.004 - 0.010
Aldicarb~7.50.004 - 0.010
Propoxur~9.80.004 - 0.010
Carbofuran~10.20.004 - 0.010
Carbaryl~10.90.004 - 0.010
1-Naphthol~11.4Not specified
Methiocarb~14.30.004 - 0.010

Data compiled from various sources, including EPA Method 531.2 documentation and related application notes.[6]

Experimental Protocols

Reagent Preparation

a. OPA Derivatization Reagent:

  • Stock OPA Solution (10 mg/mL): Dissolve 100 mg of o-phthalaldehyde in 10 mL of methanol. This solution should be stored in an amber bottle at 4°C.

  • Working OPA Reagent: To prepare the final derivatization reagent, mix the following in the order listed. This reagent should be prepared fresh daily and protected from light.

    • 950 mL of reagent water

    • 100 mg of OPA (or 10 mL of the stock solution)

    • 2 g of Thiofluor™ (or an equivalent thiol reagent)

    • A suitable buffer to maintain the desired pH (e.g., borate buffer).

  • An alternative preparation involves dissolving 70mg of OPA in 1ml of Methanol and adding it to 95ml of a pH 10.5 buffer containing boric acid, Brij™35, and 2-mercaptoethanol.[7] This solution, when purged with nitrogen and stored in the dark, can be stable for 1-2 weeks.[7]

b. Hydrolysis Reagent (0.075 N Sodium Hydroxide):

  • Dissolve 3.0 g of Sodium Hydroxide (NaOH) in 1 L of reagent water.

c. Mobile Phase:

  • The mobile phase typically consists of a gradient of methanol and water. The exact gradient program will depend on the specific carbamates being analyzed and the column used.

Sample Preparation (Drinking Water)
  • Collect water samples in amber glass vials.

  • Preserve the samples by adding a buffering agent like potassium dihydrogen citrate to adjust the pH to approximately 3.8.[3] This is crucial to prevent the degradation of certain carbamates.[3]

  • If the samples contain residual chlorine, add a dechlorinating agent such as sodium thiosulfate.[4]

  • Filter the samples through a 0.45 µm filter prior to injection.

HPLC and Post-Column System Parameters
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.

  • Analytical Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Post-Column Reaction System: A commercially available post-column system with a reactor capable of maintaining a temperature of 80-100°C for the hydrolysis step.[3][4]

  • Fluorescence Detector:

    • Excitation Wavelength: ~330 nm

    • Emission Wavelength: ~465 nm

  • Flow Rates:

    • Mobile Phase: 0.5 - 1.0 mL/min

    • Hydrolysis Reagent: 0.2 - 0.4 mL/min

    • OPA Reagent: 0.2 - 0.4 mL/min

  • Injection Volume: 100 - 400 µL

Calibration
  • Prepare a series of calibration standards by diluting a stock solution containing all target carbamates in methanol.

  • The concentration range of the standards should bracket the expected concentration of the samples.

  • A minimum of five calibration points is recommended to establish a linear calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_pcr Post-Column Derivatization cluster_detection Detection Sample Water Sample Preserve Preservation (pH 3.8) Sample->Preserve Filter Filtration (0.45 µm) Preserve->Filter Autosampler Autosampler Filter->Autosampler HPLC_Column C18 Column Autosampler->HPLC_Column Injection Hydrolysis Hydrolysis (NaOH, 100°C) HPLC_Column->Hydrolysis Elution Derivatization Derivatization (OPA Reagent) Hydrolysis->Derivatization Detector Fluorescence Detector Derivatization->Detector Data_System Data Acquisition and Analysis Detector->Data_System Signal

Caption: Experimental workflow for carbamate analysis.

derivatization_reaction cluster_reactants Reactants cluster_products Products Carbamate R-O-C(=O)NHCH₃ (Carbamate) Methylamine CH₃NH₂ (Methylamine) Carbamate->Methylamine + NaOH NaOH NaOH (Hydrolysis) OPA o-Phthalaldehyde (OPA) Fluorescent_Product Fluorescent Isoindole Derivative OPA->Fluorescent_Product Thiol R'-SH (Thiol) Thiol->Fluorescent_Product Methylamine->Fluorescent_Product

Caption: Post-column derivatization chemical reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low peak response - Deteriorated reagents or standards.- Prepare fresh OPA and hydrolysis reagents daily. Ensure standards are within their expiration date.
- Incorrect detector settings.- Verify excitation and emission wavelengths are set correctly.
- Leak in the system.- Check all fittings and connections for leaks, especially in the post-column reactor.
Drifting retention times - Inadequate column equilibration.- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions.
- Changes in mobile phase composition.- Ensure accurate and consistent mobile phase preparation.
- Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Broad or tailing peaks - Column contamination or degradation.- Flush the column with a strong solvent. If the problem persists, replace the column.
- Dead volume in the system.- Minimize the length and diameter of tubing between the column, reactor, and detector.
High background noise - Contaminated reagents or mobile phase.- Use high-purity solvents and reagents. Filter the mobile phase.
- Air bubbles in the detector flow cell.- Degas the mobile phase and reagents.
Ghost peaks - Carryover from previous injections.- Implement a thorough needle wash in the autosampler method. Inject a blank solvent to check for carryover.

Conclusion

The post-column derivatization HPLC method with fluorescence detection is a highly sensitive and selective technique for the analysis of carbamate pesticides in various matrices. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers and analysts can achieve reliable and accurate quantitative results for the monitoring of these important environmental contaminants. Adherence to established regulatory methods, such as EPA 531.2, is crucial for ensuring data quality and comparability.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl N-(4-chlorophenyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: The presence of isomers (2-chloroaniline, 3-chloroaniline) or dichlorinated anilines in the 4-chloroaniline starting material can lead to the formation of undesired carbamate isomers and di-substituted impurities[1].1. Purity Analysis & Purification: Analyze the purity of the 4-chloroaniline starting material using techniques like GC-MS or HPLC before use. If significant impurities are detected, purify the starting material by recrystallization or column chromatography.
2. Moisture Contamination: Water present in the reaction can hydrolyze methyl chloroformate to methanol and hydrochloric acid, or it can react with the intermediate 4-chlorophenyl isocyanate to form 4-chloroaniline and carbon dioxide. This aniline can then react with more isocyanate to form an undesired urea byproduct[1].2. Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing.3. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Presence of Multiple Spots on TLC / Impure Product 1. Formation of N,N'-bis(4-chlorophenyl)urea: This common byproduct can form from the reaction of 4-chlorophenyl isocyanate (an intermediate or impurity) with 4-chloroaniline[1].1. Control Stoichiometry and Temperature: Use a slight excess of the carbamoylating agent (e.g., methyl chloroformate) to ensure all the 4-chloroaniline reacts. Maintain a low reaction temperature to minimize the formation of the isocyanate intermediate.
2. Presence of Isomeric Carbamates: As mentioned, impurities in the starting 4-chloroaniline will lead to the formation of isomeric carbamate byproducts[1].2. Purify Starting Material: As recommended for low yield, ensure the purity of the starting aniline.
3. Unreacted Starting Materials: The final product may be contaminated with unreacted 4-chloroaniline or methyl chloroformate.3. Purification: The crude product can be purified by recrystallization, typically from ethanol, to remove unreacted starting materials and byproducts[2]. Column chromatography can also be employed for more challenging separations.
Difficulty in Product Isolation/Purification 1. Oily Product Instead of Solid: The product may not crystallize properly due to the presence of impurities that act as a crystallization inhibitor.1. Recrystallization with Seeding: Attempt recrystallization from a suitable solvent like ethanol[2]. If the product still oils out, try adding a small seed crystal of pure this compound to induce crystallization. Alternatively, purify by column chromatography.
2. Poor Recovery after Recrystallization: A significant amount of product may be lost during the recrystallization process.2. Optimize Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to form larger crystals, which are easier to filter and result in lower losses. Cooling the filtrate in an ice bath can help recover more product, but may also precipitate more impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective laboratory-scale synthesis involves the reaction of (4-chlorophenyl)carbamic chloride with methanol. This reaction is typically carried out in refluxing ethanol for several hours and has been reported to produce the target compound in high yield and purity[2]. Another approach is the reaction of 4-chloroaniline with methyl chloroformate.

Q2: What are the critical parameters to control for a high yield of this compound?

To achieve a high yield, it is crucial to control the stoichiometry of the reactants, ensure the purity of the starting materials, and strictly exclude moisture from the reaction environment[1].

Q3: How can I confirm the identity and purity of my synthesized this compound?

The identity and purity of the final product can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be compared to the literature value.

Q4: Are there greener alternatives to traditional synthesis methods?

Yes, research is ongoing into more environmentally friendly synthesis routes for carbamates. One such approach involves the use of carbon dioxide as a C1 building block, which is a less toxic and more sustainable alternative to phosgene-based reagents[3][4].

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a literature procedure with a reported yield of 83%[2].

Materials:

  • (4-chlorophenyl)carbamic chloride (0.06 mol)

  • Methanol (0.06 mol)

  • Ethanol (15 ml)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Recrystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-chlorophenyl)carbamic chloride (0.06 mol) and methanol (0.06 mol).

  • Solvent Addition: Add 15 ml of ethanol to the reaction mixture.

  • Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for 4 hours.

  • Cooling and Crystallization: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The product should crystallize out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: To obtain a high-purity product, recrystallize the crude solid from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form colorless blocks of this compound[2].

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p_carbamic_chloride (4-chlorophenyl)carbamic chloride reaction_step Reflux in Ethanol (4h) p_carbamic_chloride->reaction_step methanol Methanol methanol->reaction_step cooling Cooling & Crystallization reaction_step->cooling filtration Vacuum Filtration cooling->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization final_product This compound recrystallization->final_product Byproduct_Formation cluster_starting_materials Starting Materials & Intermediates cluster_byproducts Byproduct Formation Pathways p_chloroaniline 4-Chloroaniline urea N,N'-bis(4-chlorophenyl)urea p_chloroaniline->urea Reacts with Isocyanate isocyanate 4-Chlorophenyl isocyanate isocyanate->urea hydrolysis_product 4-Chloroaniline + CO2 isocyanate->hydrolysis_product Hydrolysis water Water (Moisture) water->hydrolysis_product hydrolysis_product->urea Reacts with Isocyanate

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of carbamates.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is a common chromatographic problem where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Tailing is identified by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 often indicates significant tailing, though some assays may accept values up to 1.5.[2] This distortion can negatively impact resolution, sensitivity, and the accuracy of quantification.[3]

Q2: What are the most common causes of peak tailing in carbamate analysis?

A2: The primary cause of peak tailing, particularly for compounds like carbamates, is secondary interactions between the analyte and the stationary phase.[2][4] Carbamates, which contain a polar carbamate group (-NHCOO-), can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns.[5][6] This interaction provides an additional retention mechanism to the primary hydrophobic interaction, resulting in tailed peaks.[2] Other causes include column degradation, improper mobile phase pH, column overload, and extra-column effects.[5][7]

Q3: My carbamate peak is tailing. What is the first thing I should check?

A3: Initially, you should verify that the issue is not related to the sample preparation or injection. Ensure your sample is fully dissolved in a solvent that is of equal or weaker strength than your mobile phase.[3] Injecting a sample in a strong solvent can cause peak distortion, especially for early eluting peaks.[3] Also, check for sample overload by diluting your sample and re-injecting; if the peak shape improves, you were likely overloading the column.[1][7]

Q4: How does the mobile phase pH affect the peak shape of carbamates?

A4: Mobile phase pH is a critical factor. The silanol groups on a silica-based stationary phase have a pKa of approximately 3.5.[3] At a pH above this value, the silanols become ionized and can strongly interact with polar or basic functional groups on the analyte, such as the amine group in some carbamates.[2][4] To minimize these secondary interactions, it is often recommended to operate at a lower pH (e.g., below 3) to keep the silanol groups protonated.[2][7] However, the stability of the analyte and the column at low pH must be considered.

Q5: Can my choice of HPLC column contribute to peak tailing for carbamates?

A5: Absolutely. The choice of column is crucial. For analyzing compounds like carbamates that are prone to interacting with silanols, consider using:

  • End-capped columns: These columns have been chemically treated to block a significant portion of the residual silanol groups, thereby reducing secondary interactions.[4][7]

  • Polar-embedded or polar-endcapped columns: These columns have a polar group embedded near the base of the alkyl chain, which can help shield the analyte from interacting with the underlying silica surface.[4][7]

  • Columns with high-purity silica: Modern columns are often made with higher purity silica that has a lower concentration of acidic silanol groups.

If you consistently experience tailing with a particular column, switching to one of these alternative stationary phases may resolve the issue.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peak tailing in your carbamate analysis.

Step 1: Initial Assessment & Easy Checks

Start with the simplest potential causes before moving to more complex issues.

Potential CauseRecommended Action
Sample Solvent Strength Ensure the sample is dissolved in the mobile phase or a weaker solvent. If using a stronger solvent, reduce the injection volume.[3]
Sample Overload Dilute the sample by a factor of 10 and re-inject. If peak shape improves, reduce the sample concentration or injection volume.[1][7]
Extra-Column Volume Check for and minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are secure and properly seated to avoid dead volume.[4][5]
Step 2: Method and Mobile Phase Optimization

If the initial checks do not resolve the issue, the next step is to optimize your chromatographic method.

Potential CauseRecommended Action
Secondary Silanol Interactions Adjust Mobile Phase pH: Lower the pH to < 3 to protonate silanol groups. Ensure your column is stable at low pH.[2][7] Add a Mobile Phase Modifier: For basic carbamates, add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to block the active silanol sites.[8] Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol interactions and maintain a stable pH.[1][7]
Inappropriate Mobile Phase Composition Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10% to see if it improves peak shape by reducing strong retention.[7]
Step 3: Column and Hardware Evaluation

If method optimization fails, the problem may lie with the column or other HPLC system components.

Potential CauseRecommended Action
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained contaminants.[7] If a guard column is installed, replace it.[9]
Column Void or Bed Deformation Disconnect the column, reverse it, and flush it to waste with a strong solvent. This may help to remove a blockage at the inlet frit. If a void at the head of the column is suspected, the column may need to be replaced.[1][2]
Column Degradation If the column is old or has been used extensively, its performance may have degraded. Replace it with a new column of the same type to see if the problem is resolved.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in HPLC analysis.

TroubleshootingWorkflow start Peak Tailing Observed easy_checks Step 1: Initial Assessment - Sample Solvent - Sample Overload - Extra-Column Volume start->easy_checks resolved Problem Resolved easy_checks->resolved No not_resolved Issue Persists easy_checks->not_resolved Issue Persists? method_opt Step 2: Method Optimization - Adjust pH - Add Modifier (e.g., TEA) - Increase Buffer Strength method_opt->resolved No not_resolved2 not_resolved2 method_opt->not_resolved2 Issue Persists? hardware_eval Step 3: Column & Hardware - Flush Column - Replace Guard Column - Check for Voids/Replace Column hardware_eval->resolved not_resolved->method_opt Yes not_resolved2->hardware_eval Yes

Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.

Carbamate Interaction with Silica Surface

The diagram below illustrates the secondary interaction mechanism responsible for peak tailing of carbamates on a standard silica-based stationary phase.

CarbamateInteraction cluster_silica Silica Surface (pH > 3.5) cluster_carbamate Carbamate Analyte silanol Si-O⁻ carbamate R-NH-COO-R' carbamate->silanol Ionic Interaction (Causes Peak Tailing) nh_group δ⁺H

Caption: Secondary interaction between a carbamate and an ionized silanol group.

References

Technical Support Center: Optimizing Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for carbamate synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for the successful synthesis of carbamates.

Frequently Asked Questions (FAQs)

Q1: My carbamate synthesis reaction is giving a low yield. What are the common causes and how can I improve it?

Low yields in carbamate synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. To improve your yield, consider the following troubleshooting steps:

  • Re-evaluate your reaction conditions: Temperature, solvent, and choice of base can significantly impact the reaction outcome. For instance, in the synthesis of carbamates from Boc-protected amines and alcohols, the yield can be highly dependent on the base and solvent used. A study showed that using t-BuOLi as a base at 110 °C in toluene provided a high yield, whereas other bases like Na2CO3, DBU, TEA, or pyridine resulted in little to no product.[1]

  • Check reagent purity: Ensure that your starting materials, especially amines and alcohols, are pure and dry. Moisture can lead to unwanted side reactions, such as the hydrolysis of isocyanate intermediates.[2]

  • Consider alternative synthetic routes: There are numerous ways to synthesize carbamates. If one method is not working, exploring a different approach might be beneficial. Common methods include the reaction of an isocyanate with an alcohol, the use of chloroformates, or greener methods involving carbon dioxide.[3][4]

Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?

The formation of byproducts is a common issue in carbamate synthesis. The nature of the side product depends on the synthetic route employed.

  • N-alkylation of the amine: In syntheses involving amines and alkyl halides, N-alkylation of the starting amine can be a competing reaction.[5][6] To minimize this, careful selection of the base and reaction conditions is crucial. For example, using a non-nucleophilic base can help favor carbamate formation.

  • Urea formation: If isocyanates are used as a starting material or are formed as intermediates, they can react with any primary or secondary amines present to form ureas.[3][7] Ensuring a clean reaction environment and controlling the stoichiometry of the reactants can help prevent this.

  • Formation of n-butyl carbamate as a side product: In large-scale experiments for Boc-carbamate synthesis, the formation of n-butyl carbamate has been observed as a side product. This can be avoided by using freshly opened n-butyllithium and rigorous degassing of t-butanol.[8]

Q3: What are the key parameters to consider when optimizing a carbamate synthesis reaction?

Optimizing a carbamate synthesis reaction involves a systematic evaluation of several parameters. The following table summarizes key parameters and their potential impact on the reaction.

ParameterEffect on ReactionOptimization Strategies
Temperature Can influence reaction rate and selectivity. Higher temperatures may lead to faster reactions but can also promote side reactions.[1][6]Screen a range of temperatures to find the optimal balance between reaction rate and yield.
Base The choice of base is critical and can determine the success of the reaction. Different bases have varying strengths and nucleophilicities.[1]Test a variety of bases, including organic and inorganic bases, to identify the most effective one for your specific substrate combination.
Solvent The solvent can affect the solubility of reagents and the stability of intermediates.[1]Experiment with different solvents of varying polarity and boiling points.
Catalyst In some synthetic routes, a catalyst is required to facilitate the reaction.[9]Screen different catalysts and optimize the catalyst loading to maximize the yield.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during carbamate synthesis.

Problem: Low or no product formation.

Troubleshooting_Low_Yield start Low/No Product check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_conditions->start Incorrect Conditions check_reagents Assess Reagent Quality (Purity, Dryness) check_conditions->check_reagents Conditions OK check_reagents->start Reagents Impure optimize_base Optimize Base (Type, Stoichiometry) check_reagents->optimize_base Reagents OK optimize_base->start No Improvement optimize_solvent Optimize Solvent (Polarity, Aprotic/Protic) optimize_base->optimize_solvent Improvement Seen alternative_route Consider Alternative Synthetic Route optimize_solvent->alternative_route Still Low Yield

Problem: Formation of multiple products/impurities.

Troubleshooting_Impurities start Multiple Products identify_byproducts Identify Byproducts (NMR, MS) start->identify_byproducts identify_byproducts->start Unknowns adjust_stoichiometry Adjust Reactant Stoichiometry identify_byproducts->adjust_stoichiometry Byproducts Identified adjust_stoichiometry->start No Improvement modify_conditions Modify Reaction Conditions (Lower Temp, Shorter Time) adjust_stoichiometry->modify_conditions Improvement Seen purification Optimize Purification Method modify_conditions->purification Still Impure

Experimental Protocols

Below are generalized experimental protocols for common carbamate synthesis methods. Note: These are starting points and may require optimization for specific substrates.

Method 1: Carbamate Synthesis from an Amine and a Chloroformate [4]

  • Dissolve the amine and a suitable base (e.g., triethylamine, pyridine) in an appropriate aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the mixture in an ice bath.

  • Slowly add the chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4, MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Method 2: Carbamate Synthesis from an Isocyanate and an Alcohol [4][10]

  • Dissolve the alcohol in a dry, aprotic solvent (e.g., toluene, THF) under an inert atmosphere.

  • Add a catalyst if necessary (e.g., dibutyltin dilaurate).

  • Slowly add the isocyanate to the stirred solution at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting carbamate by column chromatography or recrystallization.

Method 3: Carbamate Synthesis using Carbon Dioxide, an Amine, and an Alkyl Halide [3][5][11]

  • Combine the amine, a base (e.g., Cs2CO3, DBU), and a phase-transfer catalyst (e.g., TBAI) in a suitable solvent (e.g., DMF).

  • Bubble carbon dioxide gas through the reaction mixture or perform the reaction under a CO2 atmosphere.

  • Add the alkyl halide and heat the reaction mixture to the desired temperature.

  • Monitor the reaction until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product as needed.

Experimental_Workflow start Start Reaction Setup reagents Combine Reagents (Amine, Base, Solvent) start->reagents reaction Perform Reaction (Add Electrophile, Control Temp) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup (Quench, Extract) monitoring->workup Reaction Complete purification Purify Product (Chromatography, Recrystallization) workup->purification analysis Analyze Product (NMR, MS, etc.) purification->analysis

References

degradation and stability issues of N-methylcarbamates in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation and stability of N-methylcarbamates in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which N-methylcarbamates degrade in solution?

A1: N-methylcarbamates primarily degrade through three main pathways:

  • Hydrolysis: This is the most common degradation route in aqueous solutions and is highly dependent on pH. Alkaline hydrolysis is particularly rapid and can proceed through two main mechanisms: direct attack of a hydroxide ion on the carbonyl group (BAC2 mechanism) or an elimination-conjugate base (E1cB) mechanism that involves the formation of a methyl isocyanate intermediate.[1][2] Acid-catalyzed hydrolysis also occurs but is generally slower.

  • Thermal Degradation: At elevated temperatures, N-methylcarbamates can decompose. One common thermal decomposition pathway involves the formation of methyl isocyanate and the corresponding alcohol or phenol.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause N-methylcarbamates to degrade. This process is initiated by the absorption of light, leading to the formation of excited states that can then undergo various reactions, including the generation of radical cations and phenoxyl radicals.[5][6]

Q2: Which environmental factors have the most significant impact on the stability of N-methylcarbamate solutions?

A2: The stability of N-methylcarbamates in solution is most significantly influenced by:

  • pH: This is the most critical factor. N-methylcarbamates are generally most stable in acidic conditions (pH 4-6) and become increasingly unstable as the pH becomes alkaline.[7][8] Alkaline hydrolysis is a major cause of degradation for many N-methylcarbamates.[1][8]

  • Temperature: Higher temperatures accelerate the rate of both hydrolysis and thermal decomposition.[3][9] For long-term storage, solutions should be kept refrigerated or frozen.[10]

  • Light: Exposure to sunlight or artificial UV light can lead to photodegradation.[5] Solutions should be stored in amber vials or protected from light.[11]

  • Solvent Composition: The nature of the solvent can influence stability. For example, the presence of organic solvents in aqueous solutions can affect hydrolysis rates.[5]

  • Presence of Catalysts: Metal ions can potentially catalyze degradation reactions.[12]

Q3: How should I prepare and store N-methylcarbamate standard solutions to ensure their stability?

A3: To ensure the stability of your N-methylcarbamate standard solutions, follow these guidelines:

  • Solvent: Prepare stock solutions in a high-purity organic solvent like methanol or acetonitrile. For working standards in aqueous matrices, use organic-free reagent water.

  • pH Adjustment: If preparing aqueous solutions, buffer them to an acidic pH, typically between 4 and 5, using a non-reactive buffer like chloroacetic acid.[11]

  • Temperature: Store stock and working standard solutions at low temperatures, preferably at 4°C or below, in a refrigerator or freezer.[10][11]

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[11]

  • Preparation Frequency: Prepare fresh working standards frequently, and monitor their stability over time, especially if they are used for quantitative analysis.

Troubleshooting Guide

Problem 1: My N-methylcarbamate analyte is rapidly degrading in my aqueous samples.

  • Question: I'm preparing aqueous samples containing an N-methylcarbamate for HPLC analysis, but I'm seeing a significant loss of the analyte, even in freshly prepared samples. What could be the cause?

  • Answer: The most likely cause is alkaline hydrolysis. Check the pH of your sample matrix. If the pH is neutral or alkaline, the N-methylcarbamate can degrade quickly.[8]

    • Solution: Immediately after collection, preserve the samples by acidifying them to a pH between 4 and 5 with an appropriate acid, such as 0.1 N chloroacetic acid, as recommended by EPA methods.[11] Also, keep the samples cooled at or below 4°C and protected from light during storage and prior to analysis.[11]

Problem 2: I am observing extraneous peaks in the chromatogram of my N-methylcarbamate standard.

  • Question: When I analyze my N-methylcarbamate standard solution via HPLC, I see the main analyte peak, but also several smaller, unidentified peaks that increase over time. What are these?

  • Answer: These extra peaks are likely degradation products. Depending on the degradation pathway, these could be the corresponding phenol or alcohol, or products resulting from the reaction of the methyl isocyanate intermediate.[1][13]

    • Solution: This indicates that your standard solution is not stable under the current storage conditions. Review your storage procedure. Ensure the solution is stored at a low temperature (≤ 4°C), protected from light, and, if aqueous, buffered to an acidic pH.[10][11] Prepare fresh standards and re-analyze to confirm.

Problem 3: The recovery of certain N-methylcarbamates from my samples is consistently low.

  • Question: I am performing a solid-phase extraction (SPE) of N-methylcarbamates from a complex matrix, but the recovery for compounds like methomyl and oxamyl is very poor. Why might this be?

  • Answer: Besides the stability issues already mentioned, low recovery can be due to the extraction process itself. Some N-methylcarbamates are more prone to degradation during sample preparation, especially if the process involves elevated temperatures or exposure to incompatible solvents.[10] Methomyl and oxamyl, for instance, have been observed to deplete rapidly in certain biological tissues even under frozen storage.[10]

    • Solution: Minimize sample preparation time and avoid high temperatures. If using a rotary evaporator to concentrate the extract, be aware that this can cause thermal degradation.[14] Ensure that any solvents used in the extraction and reconstitution steps are compatible with N-methylcarbamate stability. It may be necessary to optimize the SPE procedure for the specific analytes and matrix, including the choice of sorbent and elution solvents.

Quantitative Stability Data

The stability of N-methylcarbamates is highly dependent on the specific compound and the conditions. The following tables summarize some reported stability data.

Table 1: Half-lives of Selected N-Methylcarbamates in Aqueous Solution at Different pH and Temperatures.

N-MethylcarbamatepHTemperature (°C)Half-lifeReference
Carbaryl7.082078 days[12]
Carbaryl7.703369 days[12]
Carbofuran7.0820143 days[12]
Carbofuran7.703383 days[12]
Propoxur7.0820116 days[12]
Propoxur7.703379 days[12]

Table 2: Degradation of N-Methylcarbamates during Edible Oil Refining Processes.

N-MethylcarbamateProcess (Soybean Oil)% DecreaseReference
AldicarbDegumming (H₃PO₄ treatment)up to 70%[15]
Aldicarb SulfoxideDegumming (H₃PO₄ treatment)up to 70%[15]
OxamylDegumming (H₃PO₄ treatment)up to 70%[15]
CarbosulfanDegumming (H₃PO₄ treatment)up to 70%[15]
Various N-methylcarbamatesAlkali Refining8 - 100%[15]
MethomylBleaching (activated clay with activated charcoal)> 80%[15]
BendiocarbBleaching (activated clay with activated charcoal)> 80%[15]
FurathiocarbDeodorization (260°C)60%[15]

Experimental Protocols

Protocol 1: Analysis of N-Methylcarbamates in Water by HPLC with Post-Column Derivatization (Based on EPA Method 531.1)

This method involves the separation of N-methylcarbamates by reverse-phase HPLC, followed by post-column hydrolysis to form methylamine. The methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative, which is detected by a fluorescence detector.[16][17]

1. Reagents and Standards:

  • Organic-free reagent water.

  • HPLC grade methanol and acetonitrile.

  • Sodium hydroxide (0.05 N solution for hydrolysis).

  • Borate buffer.

  • o-Phthalaldehyde (OPA) reagent.

  • 2-Mercaptoethanol.

  • N-methylcarbamate analytical standards.

2. Sample Preparation and Preservation:

  • Collect samples in amber glass bottles.

  • Immediately after collection, acidify the sample to pH 4-5 with 0.1 N chloroacetic acid.[11]

  • Store the sample at ≤ 6°C and protect from light.[11]

  • Extract the sample within 7 days of collection. Analyze the extract within 40 days of extraction.[11]

3. Extraction:

  • For water samples, a common technique is solid-phase extraction (SPE) using a C18 cartridge.

  • Condition the C18 cartridge with methanol followed by reagent water.

  • Pass the water sample through the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the N-methylcarbamates with an appropriate solvent like methanol or acetonitrile.

  • Concentrate the eluate and reconstitute in the mobile phase starting composition.

4. HPLC and Post-Column Reaction Conditions:

  • HPLC Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Post-Column Hydrolysis: Mix the column effluent with 0.05 N NaOH at an elevated temperature (e.g., 90°C) to hydrolyze the N-methylcarbamates to methylamine.[17]

  • Post-Column Derivatization: Cool the stream and mix with the OPA/2-mercaptoethanol reagent to form the fluorescent derivative.[17]

  • Fluorescence Detection: Excite the derivative at approximately 330-340 nm and measure the emission at around 450 nm.[16][17]

5. Quality Control:

  • Analyze laboratory reagent blanks to check for contamination.

  • Run fortified blank samples to assess method recovery.

  • Analyze duplicate samples to check for precision.

Visualizations

NMC N-Methylcarbamate in Solution Hydrolysis Hydrolysis NMC->Hydrolysis  pH > 7 (fast)  pH < 7 (slower)   Thermal Thermal Degradation NMC->Thermal  High Temp.   Photo Photodegradation NMC->Photo  UV Light   Phenol Phenol / Alcohol + Methylamine + CO2 Hydrolysis->Phenol Isocyanate Methyl Isocyanate + Phenol / Alcohol Thermal->Isocyanate Radicals Radical Species & Other Products Photo->Radicals

Caption: Major degradation pathways for N-methylcarbamates in solution.

start Start: Sample Collection preserve Preservation (Acidify to pH 4-5, Cool to ≤ 6°C) start->preserve extract Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) preserve->extract separate HPLC Separation (C18 Reverse-Phase Column) extract->separate hydrolyze Post-Column Hydrolysis (Add NaOH, Heat) separate->hydrolyze derivatize Post-Column Derivatization (Add OPA Reagent) hydrolyze->derivatize detect Fluorescence Detection (Ex: ~340nm, Em: ~450nm) derivatize->detect end End: Data Analysis detect->end

Caption: Experimental workflow for N-methylcarbamate analysis.

issue Issue: Poor Analyte Stability or Low Recovery check_ph Is the sample aqueous? issue->check_ph ph_high Is pH > 6? check_ph->ph_high Yes check_storage How are samples stored? check_ph->check_storage No acidify Action: Acidify sample to pH 4-5 immediately after collection. ph_high->acidify Yes ph_high->check_storage No improper_storage Are they cool (≤ 6°C) and protected from light? check_storage->improper_storage correct_storage Action: Store samples in amber vials at ≤ 6°C. improper_storage->correct_storage No check_prep Does sample prep involve heat? improper_storage->check_prep Yes avoid_heat Action: Minimize heat during sample prep (e.g., concentration step). check_prep->avoid_heat Yes

Caption: Troubleshooting logic for N-methylcarbamate stability issues.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl N-(4-Chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility challenges with methyl N-(4-chlorophenyl)carbamate in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound, it is recommended to start with simple physical modifications before moving to more complex formulation strategies.[1][2][3][4]

  • Particle Size Reduction: Ensure your compound is a fine powder. Grinding the solid material can increase the surface area available for solvation, which can enhance the dissolution rate.[1][2][5]

  • Agitation and Sonication: Increase the duration and intensity of stirring or vortexing. Using a sonicator can also help break up particles and facilitate dissolution.

  • Temperature Adjustment: Gently warming the buffer can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. It is crucial to assess the thermal stability of this compound beforehand.

If these initial steps do not yield a clear solution, you may need to consider the formulation strategies detailed below.

Q2: I'm observing precipitation of my compound after initially dissolving it. What could be the cause and how can I prevent it?

A2: Precipitation after initial dissolution often indicates that the solution is supersaturated and thermodynamically unstable.[6][7] This can be triggered by changes in temperature, pH, or the addition of other components.

  • pH Shift: The pH of your final solution might be different from the optimal pH for solubility. Verify the pH after adding the compound and adjust if necessary.[8]

  • Solvent Effects: If you are using a co-solvent to initially dissolve the compound, adding the aqueous buffer too quickly can cause the compound to crash out of solution. Try adding the buffer more slowly while vigorously stirring.[9]

  • Temperature Fluctuation: A decrease in temperature after dissolution can lead to precipitation. Ensure your solution is maintained at a constant temperature.

  • Formulation Stability: Consider using stabilizing excipients like polymers or surfactants to maintain a supersaturated state.[10]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: this compound is a neutral molecule and does not have readily ionizable groups. Therefore, altering the pH of the buffer is unlikely to significantly increase its aqueous solubility.[9][] For weakly acidic or basic compounds, pH adjustment is a primary strategy to form soluble salts.[2][] However, for neutral compounds like this carbamate, other strategies will be more effective. While extreme pH values could potentially induce hydrolysis of the carbamate linkage, this would lead to degradation of the compound, not enhanced solubility of the intact molecule.[12]

Q4: What are co-solvents and how can they help dissolve my compound?

A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous buffer to increase the solubility of poorly soluble compounds.[2][][13] They work by reducing the polarity of the solvent system, making it more favorable for non-polar molecules.

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

It is crucial to use the minimum amount of co-solvent necessary, as high concentrations can be toxic in biological assays and may precipitate upon further dilution.[9]

Quantitative Data Summary

The following table summarizes the potential solubility of this compound using different solubilization techniques. Please note that these are representative values for a poorly soluble compound and actual results may vary.

Solubilization MethodExcipient/Co-solventConcentrationEstimated Solubility (µg/mL)
Aqueous Buffer None (Phosphate Buffered Saline, pH 7.4)-< 1
Co-solvency DMSO1% (v/v)10 - 50
Ethanol5% (v/v)5 - 20
PEG 40010% (v/v)20 - 100
Surfactant Polysorbate 80 (Tween® 80)0.5% (w/v)50 - 200
Sodium Lauryl Sulfate (SLS)0.1% (w/v)100 - 500
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)5% (w/v)200 - 1000

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given buffer system.[14]

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or sealed tubes

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Formulation with Co-solvents

This protocol describes how to prepare a stock solution of this compound using a co-solvent.

Materials:

  • This compound

  • Co-solvent (e.g., DMSO)

  • Aqueous buffer

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of this compound into a clean vial.

  • Add a small volume of the co-solvent (e.g., DMSO) to completely dissolve the compound. Use the minimum volume necessary.

  • Once fully dissolved, slowly add the aqueous buffer to the co-solvent solution while continuously vortexing or stirring.

  • Continue to add the buffer to reach the final desired concentration and volume.

  • Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that co-solvent/buffer ratio has been exceeded.

Protocol 3: Solubilization using Cyclodextrins

This protocol details the use of cyclodextrins to enhance the solubility of this compound through inclusion complex formation.[15][16][17]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 5% w/v).

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • After stirring, visually inspect the solution for any undissolved material. If necessary, filter the solution to obtain a clear stock.

Visual Guides

The following diagrams illustrate key concepts and workflows for overcoming solubility challenges.

Solubility_Troubleshooting_Workflow start Start: Compound does not dissolve step1 Initial Checks: - Particle size reduction - Increase agitation/sonication - Gentle warming start->step1 decision1 Is the compound dissolved? step1->decision1 step2 Select Solubilization Strategy decision1->step2 No end_success Success: Compound is dissolved decision1->end_success Yes cosolvent Co-solvents (e.g., DMSO, PEG 400) step2->cosolvent surfactant Surfactants (e.g., Tween 80) step2->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) step2->cyclodextrin end_fail Re-evaluate strategy or consult further cosolvent->end_fail surfactant->end_fail cyclodextrin->end_fail

Caption: A workflow for troubleshooting solubility issues.

Solubilization_Mechanisms cluster_cosolvent Co-solvency cluster_micelle Surfactant Micelle cluster_cyclodextrin Cyclodextrin Inclusion a Poorly Soluble Compound d Homogeneous Solution a->d b Aqueous Buffer b->d c Co-solvent (e.g., DMSO) c->d e Compound g Compound encapsulated in hydrophobic core e->g f Surfactant Micelle f->g h Compound j Inclusion Complex h->j i Cyclodextrin i->j

Caption: Mechanisms of different solubilization strategies.

References

Technical Support Center: Synthesis of Methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl N-(4-chlorophenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the reaction of 4-chloroaniline with methyl chloroformate.[1][2] This reaction is typically carried out in the presence of a base, such as pyridine, in a suitable solvent like chloroform.[1] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Several side products can form, impacting the purity and yield of your final product. The most common impurities include N,N'-bis(4-chlorophenyl)urea, isomeric carbamates (e.g., methyl N-(2-chlorophenyl)carbamate), and di-substituted carbamates.[3] The formation of these byproducts is often linked to the purity of the starting materials and the reaction conditions.[3]

Q3: How does water affect the synthesis?

A3: The presence of water is detrimental to the reaction. Water can hydrolyze methyl chloroformate to methanol and hydrochloric acid.[3] More significantly, if a 4-chlorophenyl isocyanate intermediate is formed, water can hydrolyze it to 4-chloroaniline, which can then react with another molecule of the isocyanate to form the highly insoluble N,N'-bis(4-chlorophenyl)urea impurity.[3] Therefore, anhydrous conditions are highly recommended.

Q4: My product yield is low. What are the possible causes?

A4: Low yield can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.

  • Side reactions: The formation of significant amounts of side products, particularly N,N'-bis(4-chlorophenyl)urea, will consume your starting materials and reduce the yield of the desired carbamate.[3]

  • Loss during workup: The product might be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.

  • Sub-optimal stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and lower yields.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Action
An insoluble white solid precipitates from the reaction mixture. This is likely N,N'-bis(4-chlorophenyl)urea.[3]Ensure strict anhydrous conditions. Use dry solvents and reagents. The urea is often insoluble in common organic solvents, so it can sometimes be removed by filtration.
The final product is difficult to purify and shows multiple spots on TLC. Presence of isomeric carbamates due to impure 4-chloroaniline.[3]Use highly pure 4-chloroaniline (check for isomeric impurities like 2-chloroaniline and 3-chloroaniline by GC or HPLC before starting). Column chromatography may be necessary for purification.
The reaction is sluggish or does not proceed. Inefficient base or low reaction temperature.Ensure an appropriate amount of a suitable base (e.g., pyridine, triethylamine) is used to scavenge the HCl produced. If the reaction is slow at room temperature, gentle heating might be required.
The NMR spectrum of the product shows unexpected signals. This could indicate the presence of various side products or residual starting materials.Compare the spectrum with a reference spectrum of pure this compound. Analyze for the characteristic peaks of potential impurities listed in the data table below.

Side Product Data

The following table summarizes the key side products, their common analytical identifiers, and mechanisms of formation.

Side ProductStructureFormation MechanismKey Analytical Notes
N,N'-bis(4-chlorophenyl)urea 4-Cl-Ph-NH-C(O)-NH-Ph-4-ClReaction of 4-chlorophenyl isocyanate (an intermediate) with unreacted 4-chloroaniline.[3]Typically a high melting point solid with low solubility in many organic solvents. Can be identified by mass spectrometry and characteristic IR (C=O and N-H stretches) and NMR signals.
Methyl N-(2-chlorophenyl)carbamate 2-Cl-Ph-NH-C(O)-OCH₃Reaction of 2-chloroaniline (an impurity in the 4-chloroaniline starting material) with methyl chloroformate.[3]Will have a similar mass spectrum to the desired product but a different fragmentation pattern. Can be separated and identified by GC-MS or HPLC. NMR will show a different aromatic splitting pattern.
Methyl N-(3-chlorophenyl)carbamate 3-Cl-Ph-NH-C(O)-OCH₃Reaction of 3-chloroaniline (an impurity in the 4-chloroaniline starting material) with methyl chloroformate.[3]Similar to the 2-chloro isomer, it can be identified by chromatographic and spectroscopic methods that reveal a different substitution pattern on the aromatic ring.
Methyl N-(dicholorophenyl)carbamates Cl₂-Ph-NH-C(O)-OCH₃Reaction of dichlorinated anilines (impurities in the 4-chloroaniline starting material) with methyl chloroformate.[3]Will have a higher molecular weight than the desired product, easily detectable by mass spectrometry.

Experimental Protocols

1. Synthesis of this compound

This protocol is a general guideline based on common synthetic procedures.[1][2]

  • Materials: 4-chloroaniline, methyl chloroformate, pyridine, chloroform (anhydrous), 5% hydrochloric acid solution, saturated sodium bicarbonate solution, brine, magnesium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) in anhydrous chloroform.

    • Add pyridine (1.1 eq) to the stirred solution.

    • Cool the mixture in an ice bath.

    • Add methyl chloroformate (1.05 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with chloroform.

    • Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to obtain pure this compound.

2. Identification and Quantification of Side Products by HPLC

  • Objective: To separate and quantify this compound from its potential side products.

  • Methodology:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid, can be used. A typical gradient might start at 50:50 A:B and ramp to 10:90 A:B over 20-30 minutes.

    • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).

    • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in the mobile phase.

    • Analysis: Inject the sample and analyze the chromatogram. The desired product and impurities will have different retention times. For quantification, a calibration curve using a pure standard of the main product and, if available, the impurities should be generated.

Visual Guides

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chloroaniline 4-Chloroaniline Reaction Reaction 4-Chloroaniline->Reaction Methyl_Chloroformate Methyl_Chloroformate Methyl_Chloroformate->Reaction Pyridine Pyridine Pyridine->Reaction Base Workup Workup Reaction->Workup Purification Purification Workup->Purification Methyl_N-(4-chlorophenyl)carbamate Methyl_N-(4-chlorophenyl)carbamate Purification->Methyl_N-(4-chlorophenyl)carbamate

Caption: Workflow for the synthesis of this compound.

Side_Product_Formation 4-Chloroaniline_Impurity 4-Chloroaniline (Starting Material) Isocyanate_Intermediate 4-Chlorophenyl isocyanate (Intermediate) 4-Chloroaniline_Impurity->Isocyanate_Intermediate Reaction with phosgene equivalent Urea_Side_Product N,N'-bis(4-chlorophenyl)urea (Side Product) Isocyanate_Intermediate->Urea_Side_Product Unreacted_Aniline Unreacted 4-Chloroaniline Unreacted_Aniline->Urea_Side_Product Water Water Water->Unreacted_Aniline Hydrolysis of isocyanate Troubleshooting_Tree Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Insoluble_Solid Insoluble White Solid Present? Multiple_Spots->Insoluble_Solid No Check_Purity Check purity of starting aniline Multiple_Spots->Check_Purity Yes Anhydrous_Conditions Ensure strict anhydrous conditions Insoluble_Solid->Anhydrous_Conditions Yes Incomplete_Reaction Starting material remains? Insoluble_Solid->Incomplete_Reaction No Use_Pure_Aniline Use >99% pure 4-chloroaniline Check_Purity->Use_Pure_Aniline Filter_Urea Filter to remove urea byproduct Anhydrous_Conditions->Filter_Urea Optimize_Conditions Increase reaction time or temperature Incomplete_Reaction->Optimize_Conditions Yes Successful_Synthesis Pure Product Incomplete_Reaction->Successful_Synthesis No

References

Technical Support Center: Purification of Carbamate Pesticide Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for carbamate pesticide analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during sample purification and analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery for certain carbamate pesticides is consistently low or variable. What are the potential causes and how can I fix this?

A: Low and inconsistent recovery is a common issue stemming from several factors during sample preparation and extraction.

  • Cause 1: Inefficient Extraction. The chosen solvent may not be optimal for your specific sample matrix and target analytes. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used, but modifications may be necessary.[1][2] For low-moisture samples like cereals or tea, a pre-extraction hydration step is crucial. It is recommended to add water to the sample and let it stand for 10-30 minutes before adding the extraction solvent like acetonitrile.[3]

  • Solution:

    • Verify Solvent Choice: Acetonitrile is a common and effective extraction solvent for a wide range of pesticides.[2] For certain applications, methanol has also been used.[3]

    • Ensure Proper Homogenization: Vigorous shaking or homogenization is critical. Using a high-speed homogenizer can significantly improve extraction efficiency compared to manual shaking or ultrasonication.[3]

    • Check pH: The pH of the extraction solvent can influence the stability and extraction efficiency of carbamates. Using acidified acetonitrile (e.g., with 1% acetic acid) is a common practice to ensure good recovery.[1][4]

  • Cause 2: Analyte Degradation. Carbamates can be unstable and may degrade during sample processing or storage. They are susceptible to hydrolysis, especially under basic pH conditions or elevated temperatures.[5][6]

  • Solution:

    • Control Temperature: Process samples at low temperatures (e.g., 4°C) to minimize degradation.[6][7] Store extracts in a refrigerator if analysis is not performed immediately.[8]

    • Control pH: Maintain an acidic pH during extraction and storage. Samples for delayed analysis can be preserved by adjusting the pH to a range of 5 to 9.[6]

    • Minimize Storage Time: Analyze samples as quickly as possible after extraction. If storage is necessary, keep extracts at 4°C for no longer than two days.[8]

  • Cause 3: Loss During Cleanup. The cleanup step, designed to remove matrix interferences, can sometimes also remove target analytes if the sorbent material or elution solvent is not chosen carefully.

  • Solution:

    • Optimize d-SPE Sorbents: In QuEChERS, dispersive solid-phase extraction (d-SPE) is used for cleanup. For fatty matrices, a combination of PSA (primary secondary amine), C18, and MgSO4 is common.[1] For pigmented samples, graphitized carbon black (GCB) is effective but may retain certain planar pesticides.[1] Always validate your d-SPE combination for your specific analytes.

    • Validate SPE Cartridge Cleanup: If using SPE cartridges, ensure the elution solvent is strong enough to recover all carbamates from the sorbent while leaving interferences behind. Perform recovery experiments with spiked samples to validate the procedure.[9][10]

low_recovery_troubleshooting start Start: Low Analyte Recovery check_extraction Is Extraction Protocol Optimized? start->check_extraction check_degradation Is Analyte Degradation Suspected? check_extraction->check_degradation Yes optimize_solvent Optimize Extraction Solvent (e.g., Acetonitrile, Methanol) check_extraction->optimize_solvent No check_cleanup Is Analyte Lost During Cleanup? check_degradation->check_cleanup No control_temp Control Temperature (Process at 4°C) check_degradation->control_temp Yes optimize_spe Optimize d-SPE/SPE Sorbents and Elution Solvents check_cleanup->optimize_spe Yes end_node Problem Resolved check_cleanup->end_node No improve_homogenization Improve Homogenization (e.g., High-Speed Homogenizer) optimize_solvent->improve_homogenization adjust_ph Adjust pH (e.g., Acidified Solvent) improve_homogenization->adjust_ph adjust_ph->check_degradation control_ph_storage Control pH During Storage (Acidic Conditions) control_temp->control_ph_storage minimize_storage Minimize Storage Time control_ph_storage->minimize_storage minimize_storage->check_cleanup validate_cleanup Validate Cleanup Step with Spiked Samples optimize_spe->validate_cleanup validate_cleanup->end_node

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Q: I'm observing significant signal suppression or enhancement for my target analytes when analyzing complex samples. How can I mitigate these matrix effects?

A: Matrix effects are a primary challenge in LC-ESI-MS/MS analysis, caused by co-eluting components from the sample that interfere with the ionization of target analytes.[11] This can lead to inaccurate quantification.[12]

  • Cause: Components of the sample matrix (e.g., salts, lipids, pigments) are co-extracted with the analytes and can either suppress or enhance the ionization efficiency in the mass spectrometer's source.[11][12]

  • Solutions:

    • Improve Sample Cleanup: The most direct approach is to remove the interfering matrix components before analysis. The QuEChERS method with an appropriate d-SPE cleanup is a good starting point.[4] For particularly complex matrices, a more rigorous cleanup using SPE cartridges may be necessary.[3]

    • Dilute the Sample: A simple and effective strategy is to dilute the final extract. A dilution factor of 10 to 100-fold can significantly reduce matrix effects by lowering the concentration of co-eluting interferences.[12] However, this may compromise the limits of detection for trace-level analysis.

    • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for signal suppression or enhancement, as the standards and samples will experience similar matrix effects.[12]

    • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is the most robust method for correction. The SIL-IS co-elutes with the native analyte and experiences the same matrix effects, providing highly accurate quantification.[4]

    • Optimize Chromatographic Separation: Improve the separation of analytes from matrix components by modifying the LC gradient, changing the mobile phase, or using a column with different selectivity.[13] A longer gradient program can help resolve analytes from interfering compounds.[4]

matrix_effects cluster_outcome Observed Signal suppression Ion Suppression (Lower Signal) enhancement Ion Enhancement (Higher Signal) droplet droplet droplet->suppression Competition for charge or surface access droplet->enhancement Improved ionization efficiency caption Matrix effects occur when co-eluting matrix components interfere with analyte ionization in the ESI source.

Frequently Asked Questions (FAQs)

Q1: Why is liquid chromatography (LC) preferred over gas chromatography (GC) for carbamate analysis? A: Carbamate pesticides are thermally unstable and degrade quickly in the hot inlet of a gas chromatograph.[13] This thermal degradation leads to poor sensitivity and inaccurate results. Therefore, LC methods, which operate at lower temperatures, are required to monitor these compounds effectively.[13]

Q2: What is the QuEChERS method and why is it so popular for pesticide analysis? A: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that involves a single-step extraction and salting-out process, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1] Its popularity stems from its simplicity, high recovery for a wide range of pesticides, minimal solvent usage, and cost-effectiveness, delivering reliable and accurate results.[4]

Q3: How do I choose the right cleanup sorbents for my QuEChERS protocol? A: The choice of d-SPE sorbents depends on the sample matrix.

  • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars. It is used in most applications.

  • C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.[1]

  • Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. It is excellent for highly colored extracts but can cause low recovery for planar pesticides.[1]

  • Magnesium Sulfate (MgSO₄): Used to remove excess water from the extract.[1]

A combination of these sorbents is often used to achieve the desired cleanup.[4]

Q4: Can I analyze carbamates without a mass spectrometer? A: Yes. While LC-MS/MS is highly sensitive and specific, carbamates can also be analyzed using HPLC with post-column derivatization and fluorescence detection.[1][14] This method involves separating the carbamates on a column, hydrolyzing them to form methylamine, and then reacting the methylamine with o-phthalaldehyde (OPA) to create a highly fluorescent derivative that is easily detected.[1][15] HPLC with UV detection is also possible, but it is generally less sensitive.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on carbamate pesticide analysis, including recovery rates and matrix effects.

Table 1: Comparison of QuEChERS d-SPE Cleanup Kits for Date Matrix [4]

AnalyteKit 1 Recovery (%) (RSD %)Kit 2 Recovery (%) (RSD %)Kit 3 Recovery (%) (RSD %)
Bendiocarb45 (16)98 (6)45 (16)
Methomyl54 (22)96 (7)54 (22)
Desmedipham59 (15)101 (5)59 (15)
Methiocarb16 (28)99 (8)16 (28)
Carbosulfan89 (9)95 (4)89 (9)
Phenmedipham103 (4)102 (3)103 (4)
Carbaryl66 (21)99 (7)66 (21)
Propoxur95 (6)97 (5)95 (6)
Kit 2, containing GCB and higher amounts of other sorbents, demonstrated the best performance.[4]

Table 2: Matrix Effects of Carbamates in Various Vegetable Matrices [12]

CarbamateMatrixMatrix Effect (%)
PhenmediphamLettuce+179 (Enhancement)
PhenmediphamSpinach+174 (Enhancement)
ChlorprophamMelon+254 (Enhancement)
ChlorprophamPumpkin+208 (Enhancement)
ThiobencarbTomato-77 (Suppression)
ProsulfocarbPepper-65 (Suppression)
Matrix Effect (%) > 0 indicates signal enhancement; < 0 indicates signal suppression.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for Carbamate Pesticide Extraction

This protocol is based on the widely used AOAC Official Method 2007.01 and is suitable for many food matrices like fruits and vegetables.[1][4]

1. Sample Extraction:

  • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.[1][4]
  • Add 10 mL of acetonitrile containing 1% acetic acid (v/v).[4]
  • Add internal standards if required.
  • Add a packet of extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl or 6 g MgSO₄ and 1.5 g sodium acetate).[1][4]
  • Immediately cap and shake vigorously for 1-3 minutes.[1][4]
  • Centrifuge at ≥4000 rpm for 5-10 minutes.[4][7]

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube.[1][4] The d-SPE tube should contain the appropriate sorbents for your matrix (e.g., for general purpose: 50 mg PSA, 150 mg MgSO₄; for fatty matrices add 50 mg C18; for pigmented matrices add 50 mg GCB).[1]
  • Vortex the d-SPE tube for 2 minutes.[1]
  • Centrifuge at ≥4000 rpm for 5-10 minutes.[4]

3. Final Preparation:

  • Take the final supernatant and filter it through a 0.22 or 0.45 µm syringe filter into an autosampler vial.[1][7]
  • The sample is now ready for LC-MS/MS or HPLC analysis.

quechers_workflow start 1. Homogenize Sample weigh 2. Weigh 10-15g into 50 mL Tube start->weigh add_solvent 3. Add Acetonitrile (+1% Acetic Acid) weigh->add_solvent add_salts 4. Add QuEChERS Extraction Salts add_solvent->add_salts shake 5. Shake Vigorously for 1-3 min add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer 7. Transfer Supernatant to d-SPE Tube centrifuge1->transfer vortex 8. Vortex for 2 min transfer->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 filter 10. Filter Supernatant (0.22 µm) centrifuge2->filter analyze 11. Ready for LC Analysis filter->analyze

References

minimizing matrix effects in LC/MS/MS analysis of carbamates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) analysis of carbamates.

Troubleshooting Guides

Issue: Poor Peak Shape, Shifting Retention Times, or Signal Instability

This section addresses common chromatographic problems that can be indicative of matrix effects.

Question: My carbamate analyte peak is tailing/fronting, or the retention time is shifting between injections. What could be the cause and how do I fix it?

Answer:

Poor peak shape and retention time instability are common issues in LC/MS/MS analysis and can often be attributed to matrix effects or other experimental variables. Here is a step-by-step troubleshooting guide:

1. Initial System Check:

  • Mobile Phase Preparation: Ensure mobile phases are correctly prepared, degassed, and that the pH is consistent. For carbamate analysis, acidic mobile phases are often used to promote protonation for positive ion mode ESI.

  • Column Equilibration: Confirm that the column is adequately equilibrated between injections. Insufficient equilibration can lead to retention time shifts.

  • System Contamination: Check for system contamination from previous analyses, which can manifest as high background noise or interfering peaks.

2. Investigating Matrix Effects:

  • Sample Dilution: A simple first step is to dilute the sample extract. If the peak shape improves and the retention time stabilizes upon dilution, it is a strong indicator that matrix components are influencing the chromatography.

  • Post-Column Infusion Experiment: To identify regions of ion suppression or enhancement, perform a post-column infusion experiment. This involves infusing a constant concentration of the carbamate standard into the MS while injecting a blank matrix extract onto the LC column. Dips or rises in the baseline signal indicate where matrix components are co-eluting and causing interference.

3. Corrective Actions:

  • Optimize Sample Preparation: If matrix effects are confirmed, refining the sample preparation method is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a cleaner extract compared to a simple protein precipitation. For many food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective choice for reducing matrix components.

  • Chromatographic Selectivity: Adjust the chromatographic conditions to separate the analyte from interfering matrix components. This can involve changing the mobile phase gradient, the organic solvent, or the column chemistry.

  • Internal Standard: Utilize a stable isotope-labeled internal standard (SIL-IS) for the carbamate of interest. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.

Issue: Inaccurate Quantification (Ion Suppression or Enhancement)

This section focuses on troubleshooting quantitative inaccuracies caused by matrix effects.

Question: My quantitative results for carbamate analysis are inconsistent and show low recovery. How can I determine if this is due to matrix effects and what can I do to mitigate it?

Answer:

Inaccurate and irreproducible quantification is a primary consequence of matrix effects, where co-eluting endogenous compounds interfere with the ionization of the target analyte.

1. Quantifying the Matrix Effect: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution to its peak area in a sample extract where the analyte has been spiked post-extraction.

  • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100%

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

2. Mitigation Strategies:

  • Matrix-Matched Calibration: This is a widely used approach to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is assumed to have a similar composition to the samples being analyzed. This ensures that the standards and samples experience comparable levels of ion suppression or enhancement.

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. A known concentration of a stable isotope-labeled analog of the carbamate analyte is added to the sample before extraction. Since the SIL-IS is chemically identical to the analyte, it co-elutes and is affected by the matrix in the same way. The ratio of the analyte to the SIL-IS is used for quantification, which corrects for variations in extraction recovery and matrix effects.

  • Advanced Sample Preparation: Employ more rigorous sample clean-up techniques. For instance, moving from a simple protein precipitation to a more selective method like SPE with a mixed-mode sorbent can significantly reduce interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC/MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and precision of quantitative analysis.[2][3]

Q2: What are the common sources of matrix effects in carbamate analysis?

A2: In the analysis of carbamates in complex samples such as food, environmental, or biological matrices, common sources of matrix effects include salts, endogenous small molecules, lipids, and pigments. For example, in food analysis, compounds like sugars and organic acids can interfere with carbamate ionization.

Q3: How can I choose the best sample preparation technique to minimize matrix effects for carbamates?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • QuEChERS: Often a good starting point for food and agricultural samples.[4]

  • Solid-Phase Extraction (SPE): Offers high selectivity and can be tailored by choosing the appropriate sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) to effectively remove interferences. Polymeric mixed-mode SPE can be particularly effective at producing clean extracts.[5]

  • Liquid-Liquid Extraction (LLE): Can be effective, but analyte recovery, especially for more polar carbamates, may be lower.[5]

  • Protein Precipitation (PPT): Generally the least effective for removing matrix components and often results in significant matrix effects.[5]

Q4: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?

A4:

  • Matrix-Matched Calibration: Is a practical approach when a representative blank matrix is readily available and the matrix composition across different samples is relatively consistent.[6][7] It is a good option when a specific SIL-IS is not available or is prohibitively expensive.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Is the most robust method for correcting matrix effects, as it can account for sample-to-sample variations in matrix composition and extraction efficiency. It is the preferred method for high-accuracy quantitative studies.[8]

Q5: Can changing my LC or MS conditions help reduce matrix effects?

A5: Yes, optimizing LC and MS parameters can significantly help.

  • LC Conditions: Improving chromatographic resolution to separate the carbamate analyte from co-eluting matrix components is a key strategy. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a longer column.

  • MS Conditions: While less common for mitigating matrix effects, optimizing MS parameters such as spray voltage and gas flows can sometimes improve signal stability in the presence of matrix. Using a divert valve to send the early and late eluting parts of the chromatogram (which often contain high concentrations of matrix components) to waste can also help reduce source contamination.[9]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spike

This protocol describes how to quantitatively assess the degree of ion suppression or enhancement for a carbamate analyte.

Methodology:

  • Prepare a Solvent Standard: Prepare a standard solution of the carbamate analyte in a solvent that matches the final composition of your sample extract (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 50 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a sample that is known to not contain the carbamate analyte (a blank matrix) using your established sample preparation protocol.

  • Prepare a Post-Extraction Spiked Sample: Take a known volume of the blank matrix extract and spike it with the carbamate standard to achieve the same final concentration as the solvent standard (e.g., 50 ng/mL).

  • LC/MS/MS Analysis: Analyze both the solvent standard and the post-extraction spiked sample using your LC/MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area of Post-Extraction Spike / Peak Area of Solvent Standard) x 100

    • Compare the peak areas to determine the percentage of ion suppression or enhancement.

Protocol 2: Matrix-Matched Calibration Curve Preparation

This protocol details the preparation of a calibration curve in a blank matrix to compensate for matrix effects.[4]

Methodology:

  • Prepare a Blank Matrix Extract: Extract a sufficient volume of a blank matrix sample using your validated sample preparation method.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the carbamate standard in a suitable solvent.

  • Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution.

  • Construct the Calibration Curve: For each calibration point, add a small volume of the corresponding working standard to a vial and dilute with the blank matrix extract to the final volume. This will create a series of standards with increasing concentrations of the analyte in a constant matrix background.

  • Analysis: Analyze the matrix-matched calibration standards using your LC/MS/MS method and construct the calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.

Quantitative Data Summary

The following table provides a hypothetical example of how to present data for evaluating matrix effects for three different carbamates in a food matrix.

CarbamatePeak Area (Solvent Standard)Peak Area (Post-Extraction Spike)Matrix Effect (%)Interpretation
Aldicarb850,000595,00070.0Significant Ion Suppression
Carbofuran920,000883,20096.0Minor Ion Suppression
Methomyl780,000951,600122.0Ion Enhancement

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_investigation Investigation Steps cluster_solutions Mitigation Strategies Symptom Poor Peak Shape / Shifting RT / Inaccurate Quantification Check_System 1. Check LC System Suitability (Mobile Phase, Column, Contamination) Symptom->Check_System Dilution 2. Perform Sample Dilution Does performance improve? Check_System->Dilution Post_Column 3. Conduct Post-Column Infusion Identify suppression/enhancement zones Dilution->Post_Column If issue persists Optimize_SP A. Optimize Sample Preparation (SPE, LLE, QuEChERS) Post_Column->Optimize_SP Matrix Effect Confirmed Optimize_LC B. Optimize Chromatography (Gradient, Column) Post_Column->Optimize_LC Matrix Effect Confirmed Matrix_Match C. Use Matrix-Matched Calibration Post_Column->Matrix_Match For Quantification SIL_IS D. Use Stable Isotope-Labeled IS Post_Column->SIL_IS For Quantification Matrix_Effect_Mitigation_Strategies cluster_approaches Approaches to Minimize Matrix Effects cluster_sp_techniques Techniques cluster_lc_techniques Techniques cluster_cal_techniques Techniques Sample_Prep Sample Preparation SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE QuEChERS QuEChERS Sample_Prep->QuEChERS Chromatography Chromatographic Separation Gradient Gradient Optimization Chromatography->Gradient Column Alternative Column Chemistry Chromatography->Column Calibration Calibration Strategy Matrix_Matched Matrix-Matched Standards Calibration->Matrix_Matched SIDA Stable Isotope Dilution (SIDA) Calibration->SIDA

References

Technical Support Center: Enhancing the Selectivity of Methyl N-(4-chlorophenyl)carbamate for Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to improving the selectivity of methyl N-(4-chlorophenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic targets of this compound?

A1: The primary molecular targets of this compound are the cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] It acts as a reversible inhibitor of these enzymes by carbamylating the serine residue in the active site.[2]

Q2: How can the selectivity of this compound for its target enzymes be improved?

A2: Improving the selectivity of carbamate inhibitors like this compound typically involves synthetic modification of its chemical structure. The potency and selectivity of enzyme inhibition by carbamates are highly dependent on their specific structural features.[1] Key areas for modification include:

  • The Phenyl Ring: Altering the substitution pattern on the phenyl ring can influence binding affinity and selectivity. For example, the position and nature of the halogen substituent can be critical.

  • The Carbamate Moiety: Modifications to the N-methyl group can also impact selectivity. Structure-activity relationship (SAR) studies of related compounds have shown that varying the N-substituents can shift selectivity between AChE and BChE.[3]

Q3: What are the potential off-target effects of this compound?

A3: While primarily targeting cholinesterases, carbamates have the potential to interact with other serine hydrolases in the proteome.[4][5][6] The extent of off-target activity for this compound specifically is not extensively documented in publicly available literature. However, studies on structurally related carbamates suggest that cross-reactivity with other serine hydrolases is possible and should be experimentally evaluated.

Q4: What is the mechanism of action of this compound?

A4: this compound is a carbamate insecticide that acts as a cholinesterase inhibitor.[2] It reversibly carbamylates the active site of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions.[2] This disruption of normal nerve impulse transmission is the basis of its inhibitory effect.

Troubleshooting Guide for Enzyme Inhibition Assays

This guide addresses common issues encountered during the experimental evaluation of this compound's inhibitory activity.

Problem Potential Cause Recommended Solution
No or low enzyme inhibition observed Incorrect inhibitor concentration: The concentration of this compound may be too low to elicit a measurable effect.Prepare a fresh, wider range of inhibitor concentrations for testing.
Inhibitor instability: The compound may have degraded in the assay buffer.Prepare fresh inhibitor solutions immediately before use. Assess the stability of the compound in the assay buffer over the time course of the experiment.
Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling.Use a fresh aliquot of the enzyme and verify its activity with a known substrate and/or inhibitor.
High background signal in the assay Reaction of the inhibitor with assay reagents: The carbamate moiety or other parts of the molecule may be reacting with components of the detection system (e.g., Ellman's reagent, DTNB).Run a control experiment containing the inhibitor and all assay components except the enzyme to check for direct reaction. If a reaction is observed, consider alternative assay formats or a modified protocol where the inhibitor is added after the enzymatic reaction is stopped.[7]
Spontaneous substrate hydrolysis: The substrate may be unstable and hydrolyzing non-enzymatically.Run a control reaction without the enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from the experimental values.
Inconsistent or variable results Pipetting errors: Inaccurate pipetting of small volumes of inhibitor or enzyme can lead to significant variability.Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability.
Temperature fluctuations: Enzyme activity is sensitive to temperature.Ensure all assay components are at the correct and stable temperature throughout the experiment.
Precipitation of the inhibitor: this compound may have limited solubility in the assay buffer, leading to precipitation at higher concentrations.Visually inspect the assay wells for any signs of precipitation. If observed, consider using a co-solvent (e.g., DMSO) at a low, non-inhibitory concentration, or test a lower concentration range of the inhibitor.

Quantitative Data Summary

Table 1: Inhibitory Activity of Structurally Related Carbamate Compounds against Cholinesterases

CompoundTarget EnzymeIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98[8]
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60[8]
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateAChE36.05[9]
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamateBChE22.23[9]
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylateAChE46.35[10]
Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylateBChE27.38[10]

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Determination of AChE Inhibition using Ellman's Method

This protocol describes a common spectrophotometric method for measuring acetylcholinesterase activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • AChE solution

      • Varying concentrations of this compound solution (or buffer for control wells).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add DTNB solution to all wells.

    • Add ATCI solution to all wells to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Cholinergic Signaling Pathway

The following diagram illustrates the key components of the cholinergic signaling pathway, which is the primary system affected by this compound.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline ach_synthesis ACh Synthesis choline->ach_synthesis acetylcoa Acetyl-CoA acetylcoa->ach_synthesis chat ChAT chat->ach_synthesis ach_vesicle ACh Vesicle ach_synthesis->ach_vesicle ach_release ACh Release ach_vesicle->ach_release ach_synapse Acetylcholine (ACh) ach_release->ach_synapse ache AChE ach_synapse->ache ach_receptor ACh Receptor ach_synapse->ach_receptor ache->choline Hydrolysis inhibitor This compound inhibitor->ache Inhibits signal_transduction Signal Transduction ach_receptor->signal_transduction

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.

Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines the general workflow for conducting an enzyme inhibition assay to determine the IC50 value of an inhibitor.

InhibitionAssayWorkflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) setup 2. Assay Setup (Incubate Enzyme + Inhibitor) prep->setup initiate 3. Reaction Initiation (Add Substrate) setup->initiate measure 4. Data Acquisition (Measure Product Formation) initiate->measure analyze 5. Data Analysis (Calculate % Inhibition, Determine IC50) measure->analyze SelectivityImprovement start Initial Compound (this compound) sar Structure-Activity Relationship (SAR) Analysis start->sar synthesis Synthesize Analogs sar->synthesis screening Screen Analogs Against Target and Off-Target Enzymes synthesis->screening data_analysis Analyze Potency and Selectivity Data screening->data_analysis decision Improved Selectivity? data_analysis->decision decision->sar No lead_compound Lead Compound with Improved Selectivity decision->lead_compound Yes further_optimization Further Optimization lead_compound->further_optimization

References

scale-up considerations for methyl N-(4-chlorophenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl N-(4-chlorophenyl)carbamate Synthesis

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of this compound, with a special focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent laboratory and industrial scale synthesis methods are:

  • Route A: From 4-chloroaniline and Methyl Chloroformate: This is a widely used method where 4-chloroaniline is reacted with methyl chloroformate in the presence of a base (like pyridine) in a suitable solvent (such as chloroform). The base is crucial for neutralizing the hydrochloric acid byproduct.[1]

  • Route B: From 4-chlorophenyl isocyanate and Methanol: This route involves the reaction of 4-chlorophenyl isocyanate with methanol. This reaction is often clean but can be complicated by the reactivity of the isocyanate intermediate, especially with water or unreacted aniline.[2]

  • Route C: From (4-chlorophenyl)carbamic chloride and Methanol: This method involves reacting (4-chlorophenyl)carbamic chloride with methanol, typically in a refluxing solvent like ethanol, to yield the final product.[3]

Q2: What are the critical impurities to watch for during synthesis and scale-up?

A2: Several impurities can form, affecting the final product's purity and yield. Key impurities include:

  • N,N'-bis(4-chlorophenyl)urea: This is a significant byproduct, especially when using the isocyanate route. It forms when the 4-chlorophenyl isocyanate intermediate reacts with unreacted 4-chloroaniline.[2]

  • Isomeric Carbamates: If the 4-chloroaniline starting material contains other isomers (e.g., 2-chloroaniline, 3-chloroaniline), these will also react to form their corresponding carbamate impurities.[2]

  • Di-substituted Carbamates: The presence of dichlorinated anilines in the starting material can lead to the formation of dichlorinated carbamate impurities.[2]

  • Hydrolysis Products: The presence of water is detrimental. It can hydrolyze methyl chloroformate to methanol and HCl, or the isocyanate intermediate to 4-chloroaniline, which can then lead to urea formation.[2]

Q3: What are the key considerations when scaling up the synthesis?

A3: Scaling up this synthesis requires careful attention to several factors:

  • Exothermic Reaction Control: The reaction, particularly the addition of methyl chloroformate to the aniline and base mixture, can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and byproduct formation. The temperature should be carefully controlled, often with external cooling.[1]

  • Reagent Addition Rate: Slow, controlled addition of reagents (like methyl chloroformate) is necessary to manage the reaction temperature and minimize side reactions.[1]

  • Mixing Efficiency: Homogeneous mixing becomes more challenging in larger reactors. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting impurity formation.

  • Work-up and Product Isolation: Isolating the product on a large scale may require different techniques than in the lab. For instance, filtration and drying times will be longer. Recrystallization, a common purification method, requires careful solvent selection and cooling profile optimization to ensure consistent crystal size and purity.[3]

Troubleshooting Guide

Problem: Low Product Yield

Possible CauseRecommended Solution
Incomplete Reaction - Monitor the reaction using an appropriate technique (e.g., TLC, HPLC) to ensure it has gone to completion. - Ensure stoichiometric amounts of reagents are correct; a slight excess of the carbamoylating agent may be necessary.[1] - Verify that the reaction time is sufficient. Some protocols specify stirring for several hours or overnight.[1][3]
Moisture in Reagents/Solvents - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]
Side Reaction (Urea Formation) - If using the isocyanate route, ensure no unreacted 4-chloroaniline is present to react with the isocyanate intermediate.[2] - Control the temperature, as higher temperatures can favor side reactions.
Product Loss During Work-up - Optimize the extraction and washing steps. Ensure the correct pH is used during aqueous washes to minimize product solubility in the aqueous layer. - When recrystallizing, avoid using an excessive amount of solvent and optimize the cooling process to maximize crystal recovery.

Problem: Product is Impure (e.g., Off-color, Incorrect Melting Point)

Possible CauseRecommended Solution
Contaminated Starting Materials - Analyze the purity of the 4-chloroaniline starting material for isomeric or di-substituted impurities before starting the reaction.[2] - Purify the starting material if necessary (e.g., by distillation or recrystallization).
Formation of N,N'-bis(4-chlorophenyl)urea - This impurity is less soluble and may precipitate. Optimize the reaction conditions (e.g., temperature, reagent addition order) to minimize its formation.[2] - Select a recrystallization solvent where the desired product has good solubility at high temperatures and the urea impurity has low solubility.
Thermal Degradation - Avoid excessive temperatures during the reaction or distillation, if applicable. - Concentrate the product solution under reduced pressure to avoid high temperatures.[1]
Inefficient Purification - Perform a second recrystallization to improve purity.[3] - Consider alternative purification methods, such as column chromatography for small-scale purification or a different solvent system for recrystallization.

Data Presentation

Table 1: Summary of Potential Synthesis Impurities

Impurity NameLikely Formation Mechanism
N,N'-bis(4-chlorophenyl)ureaReaction of 4-chlorophenyl isocyanate with 4-chloroaniline.[2]
Methyl N-(2-chlorophenyl)carbamateReaction of 2-chloroaniline (present as impurity in starting material) with the carbamoylating agent.[2]
Methyl N-(3-chlorophenyl)carbamateReaction of 3-chloroaniline (present as impurity in starting material) with the carbamoylating agent.[2]
Methyl N-(dichlorophenyl)carbamatesReaction of dichlorinated anilines (present as impurities in starting material) with the carbamoylating agent.[2]

Table 2: Comparison of Lab-Scale Synthesis Protocols

ParameterProtocol 1 (from 4-chloroaniline)[1]Protocol 2 (from (4-chlorophenyl)carbamic chloride)[3]
Starting Materials 4-chloroaniline, Pyridine, Methyl chloroformate(4-chlorophenyl)carbamic chloride, Methanol
Solvent ChloroformEthanol
Reaction Temperature 25-30 °C (during addition), then ambientReflux
Reaction Time 16 hours4 hours
Reported Yield Not explicitly stated for this specific compound, but a similar synthesis yielded 10.9g from 10.0g starting aniline.83%
Purification Method Aqueous wash, drying, concentration, and recrystallization from hexane/ethyl acetate.Recrystallization from ethanol.

Experimental Protocols

Protocol 1: Synthesis from 4-chloroaniline and Methyl Chloroformate (Adapted from a synthesis of a similar compound[1])

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 eq) in chloroform.

  • Base Addition: Add pyridine (3.0 eq) to the stirred solution.

  • Reagent Addition: Cool the mixture to maintain a temperature between 25-30 °C. Add methyl chloroformate (1.2 eq) dropwise over a 20-30 minute period.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at ambient temperature for 16 hours.

  • Work-up: a. Transfer the mixture to a separatory funnel. b. Wash the solution sequentially with two portions of water and one portion of 5% hydrochloric acid. c. Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate).

  • Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize the crude residue from a suitable solvent system such as hexane/ethyl acetate to yield pure this compound.

Protocol 2: Synthesis from (4-chlorophenyl)carbamic chloride [3]

  • Reaction Setup: Combine (4-chlorophenyl)carbamic chloride (1.0 eq) and methanol (1.0 eq) in a round-bottom flask.

  • Solvent Addition: Add ethanol as the reaction solvent.

  • Reaction: Stir the mixture at reflux for 4 hours.

  • Isolation & Purification: Cool the reaction mixture to room temperature to allow the product to crystallize. Collect the colorless blocks of this compound by filtration.

Visualizations

Workflow start Start prep Reagent & Solvent Preparation (Anhydrous) start->prep reaction Controlled Reaction (4-Chloroaniline + Methyl Chloroformate in presence of Base) prep->reaction monitor Reaction Monitoring (TLC / HPLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Wash with H2O, HCl) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Solvent Removal (Reduced Pressure) dry->concentrate purify Purification (Recrystallization) concentrate->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting start Problem Encountered: Low Yield or Purity q_purity Is Starting Material Purity Verified? start->q_purity s_purify_sm Action: Purify Starting Materials q_purity->s_purify_sm No q_moisture Were Anhydrous Conditions Used? q_purity->q_moisture Yes end_node Re-run Experiment s_purify_sm->end_node s_dry Action: Use Dry Solvents & Inert Atmosphere q_moisture->s_dry No q_temp Was Reaction Temp Controlled? q_moisture->q_temp Yes s_dry->end_node s_cool Action: Implement External Cooling & Slow Addition q_temp->s_cool No q_workup Was Product Lost During Work-up? q_temp->q_workup Yes s_cool->end_node s_optimize Action: Optimize Extraction & Recrystallization q_workup->s_optimize Yes q_workup->end_node No, cause unknown. Re-evaluate all steps. s_optimize->end_node

Caption: A troubleshooting decision tree for common issues in carbamate synthesis.

References

Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Carbamate-containing compounds, whether therapeutic drugs or pesticides, are susceptible to hydrolysis, which can compromise the accuracy and reliability of analytical results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing carbamate degradation during sample preparation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is carbamate hydrolysis and why is it a critical issue in sample analysis?

Carbamate hydrolysis is a chemical reaction where the carbamate ester linkage is cleaved by water. This degradation can be catalyzed by acids, bases, or enzymes.[1] The reaction breaks down the target analyte into other molecules, such as an alcohol/phenol and an amine.[2] This is a critical issue because it leads to the underestimation of the actual concentration of the carbamate compound in the sample, resulting in inaccurate pharmacokinetic data, efficacy assessments, or residue level determinations.

Q2: What are the primary factors that cause carbamate hydrolysis during sample preparation?

The stability of carbamates is influenced by several factors, the most critical being:

  • pH: Carbamates are highly susceptible to alkaline hydrolysis, where degradation rapidly increases at a pH above 7.[3][4] Acid-catalyzed hydrolysis can also occur, though many carbamates are more stable in slightly acidic conditions.[5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3] Storing and processing samples at elevated temperatures can lead to significant analyte loss.

  • Enzymatic Degradation: Biological matrices like plasma, blood, and tissue contain esterase enzymes that can efficiently catalyze the hydrolysis of carbamate bonds.[1][6][7]

  • Analyte Structure: The chemical structure of the carbamate itself plays a role. For instance, N,N-disubstituted carbamates are generally more stable than N-monosubstituted ones.[8] Aryl carbamates (derived from phenols) tend to be more labile than alkyl carbamates (derived from alcohols).[9]

Q3: How significantly does pH affect carbamate stability?

The effect of pH is dramatic. Most carbamates are most stable in a slightly acidic environment, around pH 5.[3] Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases significantly.[3] The time it takes for half of the pesticide to degrade (its half-life) can decrease from days or weeks at a neutral pH to mere minutes or hours at an alkaline pH. For this reason, controlling the pH of the sample from the moment of collection is one of the most effective strategies to prevent hydrolysis.

Q4: What is the general rule for temperature when handling carbamate samples?

The general rule is to keep samples cold. Refrigeration at 4°C is recommended for short-term storage and transport.[10] All sample preparation steps, including extraction and centrifugation, should ideally be performed under refrigerated conditions. For long-term storage, samples should be kept frozen at -20°C or below.

Q5: Are all carbamates equally susceptible to hydrolysis?

No, stability varies significantly based on the molecular structure. A general trend for metabolic and chemical lability is as follows:

  • Aryl-OCO-NHAlkyl: Most labile

  • Alkyl-OCO-N(Alkyl)₂: Moderately stable

  • Cyclic Carbamates: Generally quite stable[9]

Researchers should consult literature for their specific compound of interest or perform preliminary stability studies if such data is unavailable.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the analysis of carbamates, linking them to potential hydrolysis problems and providing actionable solutions.

Issue: Low or Inconsistent Analyte Recovery

Q: My analytical results show low recovery or high variability for my carbamate analyte. Could hydrolysis be the cause, and how can I investigate this?

A: Yes, low and inconsistent recovery is a classic sign of analyte instability, with hydrolysis being a primary suspect. To investigate:

  • Analyze for Metabolites: Develop an analytical method to simultaneously look for the parent carbamate and its expected hydrolysis products (the corresponding alcohol/phenol and amine). An increase in the concentration of these products over time confirms degradation.[1]

  • Perform a Stability Test: Spike your analyte into a blank matrix (e.g., control plasma, water). Analyze aliquots immediately (T=0) and after several time points under your typical sample preparation conditions (e.g., 2 hours at room temperature). A significant decrease from the T=0 concentration indicates instability.

  • Review Your Protocol: Critically examine your sample collection, storage, and processing steps for uncontrolled pH and temperature.

Issue: Preventing Degradation

Q: How can I effectively prevent pH-induced hydrolysis during sample collection and preparation?

A: The key is immediate and consistent pH control.

  • Acidify Samples upon Collection: For aqueous and biological samples, adjust the pH to a slightly acidic range (pH 2-4 is often recommended in EPA methods) immediately after collection.[11] This can be done by using collection tubes pre-loaded with an acidifying agent.

  • Use Buffers: Citric acid or acetic acid buffers are commonly used as preservatives to maintain a stable, low pH.[12][13] EPA Method 531.2, for example, highlights citric acid as an effective preservative.[12]

  • Check pH of Solvents: Ensure all aqueous solvents and buffers used during extraction and reconstitution are at the optimal pH for your analyte's stability.

Q: What are the best practices for temperature control throughout the entire workflow?

A: Maintain a "cold chain" for your samples.

  • Collection: Pre-chill collection tubes and place samples on ice immediately.

  • Transport: Ship samples on cold packs or dry ice.

  • Storage: Refrigerate at 4°C for short-term storage (less than 48 hours) or freeze at -20°C or -80°C for long-term storage.[10]

  • Processing: Perform all extraction, centrifugation, and evaporation steps using pre-chilled solvents and equipment. If possible, work in a cold room or use refrigerated centrifuges.

Q: My samples are from a biological matrix (e.g., plasma, blood). How do I prevent enzymatic degradation?

A: Inactivating enzymes is crucial for biological samples.

  • Immediate Cooling: As with chemical hydrolysis, lowering the temperature immediately slows down enzymatic activity.

  • Use of Esterase Inhibitors: For ester-containing drugs, adding esterase inhibitors to collection tubes is a common and effective strategy.[14][15] It is critical to select an inhibitor that is effective for your specific matrix and does not interfere with your analytical method.[14][16] A screening process to select the best inhibitor and optimize its concentration is often necessary.[15][17]

  • Protein Precipitation: Quickly precipitating proteins with a cold organic solvent (like acetonitrile or methanol) can remove a large fraction of enzymes. This is a core step in methods like QuEChERS.[13]

  • pH Adjustment: Lowering the pH, as described above, can also help to denature and inactivate many enzymes.

Section 3: Data & Visualizations

Data Tables

Table 1: Influence of pH on Carbamate Stability (Illustrative)

Carbamate ExamplepH 5 (Acidic)pH 7 (Neutral)pH 9 (Alkaline)
Carbaryl Stable (Half-life > 1 week)Moderately Stable (Half-life ~ 1-2 days)Unstable (Half-life < 1 hour)
Aldicarb Stable (Half-life > 300 days)Moderately Stable (Half-life ~ 8 days)Unstable (Half-life < 1 day)
Methomyl StableModerately StableUnstable
Oxamyl StableUnstable (Half-life ~ 1 day)[4]Very Unstable (Half-life << 1 day)

Note: Half-life values are approximate and can be influenced by temperature and sample matrix. Data is compiled for illustrative purposes based on general knowledge of carbamate chemistry.[3][5]

Table 2: Summary of Recommended Sample Handling and Storage Conditions

ParameterRecommendationRationale
Collection Container Glass, Amber (if light-sensitive)Prevents analyte adsorption to plastic and photodegradation.
Preservatives Add acid/buffer (e.g., citric acid) to pH < 4. Add sodium thiosulfate for chlorinated water.Inhibits chemical (alkaline) and microbial degradation. Removes residual chlorine.[11][12][18]
Immediate Handling Place on ice (0-4°C) immediately after collection.Slows both chemical and enzymatic hydrolysis.[10]
Short-Term Storage (<48h) Refrigerate at 4°C.Standard procedure for maintaining short-term stability.[10]
Long-Term Storage (>48h) Freeze at -20°C or below.Prevents degradation over extended periods.
Sample Processing Use pre-chilled solvents and equipment. Keep extracts cool.Minimizes degradation during extraction and concentration steps.

Visualizations

cluster_causes Primary Causes of Hydrolysis cluster_sample cluster_products Degradation Products High_pH Alkaline pH (>7) Carbamate Carbamate Analyte in Sample High_pH->Carbamate Chemical Hydrolysis High_Temp High Temperature (>4°C) High_Temp->Carbamate Accelerates Reaction Enzymes Esterases in Bio-matrix Enzymes->Carbamate Enzymatic Hydrolysis Products Alcohol/Phenol + Amine (Analyte Loss) Carbamate->Products

Caption: Key factors leading to carbamate hydrolysis.

Start Low or Inconsistent Analyte Recovery Q1 Is sample pH controlled below 6? Start->Q1 A1 Action: Add buffer (e.g., citric acid) to collection tubes to maintain pH 3-5. Q1->A1 No Q2 Are samples kept cold (<4°C) at all times? Q1->Q2 Yes A1->Q2 A2 Action: Use ice during collection/ processing. Store at 4°C (short-term) or -20°C (long-term). Q2->A2 No Q3 Is the matrix biological (e.g., plasma, blood)? Q2->Q3 Yes A2->Q3 A3 Action: Use esterase inhibitors and/ or rapid protein precipitation with cold acetonitrile. Q3->A3 Yes End Re-analyze and verify stability Q3->End No A3->End

Caption: Troubleshooting logic for carbamate instability.

Section 4: Experimental Protocols

Protocol 1: General Sample Collection and Stabilization (Aqueous Matrix)

This protocol is adapted from general principles outlined in EPA methodologies for water sample analysis.[10][11][18]

Objective: To collect and preserve water samples to minimize carbamate hydrolysis prior to analysis.

Materials:

  • 40 mL amber glass vials with PTFE-lined screw caps.

  • Preservatives:

    • Citric acid buffer or monochloroacetic acid buffer.[12]

    • Sodium thiosulfate (for chlorinated water samples).

  • Ice chest/refrigerator.

Procedure:

  • Vial Preparation: Prior to collection, add the appropriate amount of preservative to each vial. For chlorinated samples, add ~5 mg of sodium thiosulfate.[18] Then, add a sufficient amount of buffer to ensure the final sample pH will be between 2 and 4.

  • Sample Collection:

    • If sampling from a tap, allow the water to run for 2-3 minutes to flush the system.

    • Fill the vial with the sample, taking care not to rinse out the preservatives. Minimize headspace in the vial.

  • Immediate Handling: Cap the vial securely and invert several times to mix the preservatives. Immediately place the vial on ice or in a refrigerator at 4°C.

  • Storage and Transport:

    • Maintain the sample at 4°C during transport to the laboratory.

    • If analysis is not performed within 48 hours, store the sample at -20°C.

    • Samples must be extracted within 7 days and analyzed within 40 days of extraction.[10]

Protocol 2: Sample Extraction using QuEChERS (Food Matrix)

This protocol is a generalized version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis in food.[13][19][20][21][22][23]

Objective: To extract carbamates from a complex food matrix while minimizing degradation.

Materials:

  • Homogenized food sample (e.g., fruit, vegetable).

  • 50 mL centrifuge tubes.

  • Acetonitrile (ACN) containing 1% acetic acid (pre-chilled).

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

  • QuEChERS dispersive SPE (d-SPE) cleanup tubes (containing PSA, C18, and/or GCB sorbents).

  • Refrigerated centrifuge.

Procedure:

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of cold 1% acetic acid in acetonitrile. The acetic acid helps to maintain a low pH and stabilize the carbamates.[13]

    • Cap the tube and shake vigorously for 1 minute.

  • Salting-Out:

    • Add the QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g sodium acetate).

    • Immediately shake for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes. A refrigerated centrifuge is recommended to keep the sample cool.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube.

    • Shake the d-SPE tube vigorously for 1-2 minutes.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube for 2-5 minutes.

    • Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS or HPLC analysis.

cluster_collection 1. Sample Collection cluster_storage 2. Transport & Storage cluster_prep 3. Sample Preparation cluster_analysis 4. Analysis Collect Collect Sample into Pre-chilled, Buffered Tube Stabilize Add Esterase Inhibitor (if biological matrix) Collect->Stabilize Chill Immediately Place on Ice (4°C) Stabilize->Chill Transport Transport on Cold Packs Chill->Transport Store Store at 4°C (<48h) or -20°C (>48h) Transport->Store Extract Extract with Cold Solvents (e.g., QuEChERS, LLE) Store->Extract Centrifuge Use Refrigerated Centrifuge Extract->Centrifuge Concentrate Concentrate at Low Temp Centrifuge->Concentrate Analyze LC-MS/MS or HPLC Analysis Concentrate->Analyze

Caption: Recommended workflow to minimize carbamate hydrolysis.

References

Validation & Comparative

A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamates as Insecticides: Acetylcholinesterase Inhibition

The primary mechanism of insecticidal action for many carbamates, including methyl N-(4-chlorophenyl)carbamate, is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] AChE is critical for the termination of nerve impulses in the cholinergic synapses of insects. By inhibiting this enzyme, carbamates lead to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

The following table summarizes the acute toxicity (LD50) and acetylcholinesterase inhibition (IC50) data for a selection of carbamate insecticides. Lower LD50 and IC50 values indicate higher toxicity and inhibitory potency, respectively.

Carbamate InsecticideOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)AChE IC50 (µM)
This compound Data not availableData not availableData not available
Aldicarb1>200.45
Carbofuran8>10000.21
Carbaryl307>20002.5
Methomyl17>50000.87
Propoxur50>50001.2

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh_presynaptic Acetylcholine (ACh) ACh_receptor ACh Receptor ACh_presynaptic->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzes Nerve_Impulse Continuous Nerve Impulse ACh_receptor->Nerve_Impulse Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Carbamate Carbamate Insecticide Carbamate->AChE Inhibits

Caption: Inhibition of acetylcholinesterase by carbamate insecticides.

Carbamates as Herbicides: Photosynthesis Inhibition

Certain phenylcarbamate derivatives function as herbicides by inhibiting photosynthesis. Their primary target is the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain. By binding to the D1 protein, these carbamates block the electron flow from plastoquinone QA to QB, thereby interrupting the production of ATP and NADPH necessary for CO2 fixation and plant growth.

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of photosynthetic electron transport by several phenylcarbamate herbicides.

Phenylcarbamate HerbicidePhotosystem II Inhibition IC50 (µM)
This compound Data not available
Propham2.8
Chlorpropham0.15
Phenmedipham0.04
Desmedipham0.06

Carbamates in Therapeutics

Carbamate derivatives have also been developed as therapeutic agents for various conditions. Their mechanisms of action in these applications are diverse and distinct from their roles as pesticides.

  • Cholinesterase Inhibitors: Similar to their insecticidal action, some carbamates are used to inhibit acetylcholinesterase in humans for the treatment of conditions like myasthenia gravis and Alzheimer's disease. A key difference is the reversible nature of their binding, which is crucial for therapeutic use.

  • Anxiolytics: Meprobamate, a dicarbamate, was widely used as an anxiolytic. Its mechanism is believed to involve potentiation of the GABAA receptor, similar to barbiturates.

  • Muscle Relaxants: Carisoprodol, which is metabolized to meprobamate, and methocarbamol are carbamates used as centrally acting skeletal muscle relaxants.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a carbamate compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or other sources)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test carbamate compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test carbamate and a series of dilutions in phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • DTNB solution

    • Test carbamate solution (or solvent control)

    • AChE solution

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the carbamate compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the carbamate concentration and fitting the data to a dose-response curve.

Herbicide Efficacy Testing (Whole Plant Assay)

Objective: To assess the herbicidal efficacy of a carbamate compound on a target weed species.

Materials:

  • Seeds of a susceptible weed species (e.g., Lolium rigidum)

  • Pots with a suitable soil mix

  • Test carbamate compound formulated for application

  • Spray chamber or other calibrated application equipment

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Sow the weed seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a series of dilutions of the formulated carbamate herbicide in water.

  • Apply the herbicide solutions to the plants at a calibrated spray volume. Include an untreated control group.

  • Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (light, temperature, humidity).

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass of the plants.

  • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Calculate the percentage of growth inhibition for each herbicide concentration compared to the untreated control.

  • Determine the GR50 value (the concentration that causes a 50% reduction in growth) by plotting the percentage of growth inhibition against the herbicide dose.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative efficacy testing of carbamate compounds.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Objectives & Select Carbamate Compounds B Procure & Characterize Test Compounds A->B C Develop & Validate Assay Protocols B->C D In Vitro Assays (e.g., AChE Inhibition) C->D E Whole Organism Assays (e.g., Insect Toxicity, Herbicide Efficacy) C->E F Data Collection & Processing D->F E->F G Statistical Analysis (IC50/LD50/GR50 Determination) F->G H Comparative Efficacy Analysis G->H I Report Generation H->I

Caption: General experimental workflow for carbamate efficacy testing.

References

Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl N-(4-chlorophenyl)carbamate, a compound of interest in various fields, necessitates the selection of a robust and validated analytical method. This guide provides a comparative overview of common analytical techniques applicable to the quantification of this and other structurally related N-methyl carbamate pesticides. The primary methods discussed are High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated performance data for this compound is not extensively available in the public domain, this guide leverages data from validated methods for other N-methyl carbamates, which are structurally similar and would be amenable to these methodologies with appropriate method development and validation.

Comparison of Analytical Method Performance

The selection of an analytical method is often driven by a balance of sensitivity, selectivity, speed, and available instrumentation. The following tables summarize typical performance characteristics for the quantification of various carbamate pesticides using HPLC-FLD, LC-MS/MS, and GC-MS.

Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²) >0.999Aldicarb
Limit of Detection (LOD) 0.01 - 0.5 µg/LVarious Carbamates
Limit of Quantification (LOQ) ~1 µg/LVarious Carbamates
Accuracy (Recovery) 85% - 97%Organophosphorus and Carbamate Pesticides
Precision (%RSD) < 5%5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol

Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²) >0.99Various Carbamates
Limit of Detection (LOD) 0.04 - 1.7 ng/LVarious Carbamates
Limit of Quantification (LOQ) 5 µg/kgVarious Carbamates in Vegetables
Accuracy (Recovery) 74.4% - 111.0%10 Carbamates in Juice[1]
Precision (%RSD) < 10%Various Carbamates in Vegetables

Table 3: Performance Characteristics of GC-MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²) >0.9919 Derivatized Carbamates
Limit of Detection (LOD) 0.07 ng/mLTris(4-chlorophenyl)methanol (metabolite)
Limit of Quantification (LOQ) 1 ng/mLTris(4-chlorophenyl)methanol (metabolite)
Accuracy (Recovery) 70.8% - 115.7%5 Carbamates in Water
Precision (%RSD) < 9.0%5 Carbamates in Water

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques, based on established methods for carbamate analysis.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method, often based on EPA Method 531.1, is a robust and widely used technique for carbamate analysis.[2][3] It involves a post-column derivatization to create a fluorescent product that can be detected with high sensitivity.

1. Sample Preparation (QuEChERS Method for Food Matrices) [4]

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.

  • Centrifuge for 1 minute to separate the layers.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18 for cleanup.

  • Vortex for 2 minutes and centrifuge.

  • The final extract is filtered and ready for injection.

2. HPLC-FLD System Conditions [3][5]

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with water and methanol.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10-400 µL.

  • Post-Column Derivatization:

    • Reagent 1 (Hydrolysis): Sodium hydroxide solution delivered at a specific flow rate.

    • Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution delivered at a specific flow rate.

  • Fluorescence Detector: Excitation at ~330 nm and emission at ~465 nm.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity and has become a preferred method for multi-residue pesticide analysis, including carbamates.[1][6]

1. Sample Preparation

  • Sample preparation often follows the QuEChERS protocol as described for HPLC-FLD.[1]

2. LC-MS/MS System Conditions [1][7]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm).

  • Mobile Phase: Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium formate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 3 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is common.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions are monitored for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal instability of many N-methyl carbamates, direct GC analysis can be challenging.[8] Therefore, derivatization is often required to produce more stable and volatile compounds suitable for GC analysis.

1. Sample Preparation and Derivatization

  • Extraction can be performed using methods like liquid-liquid extraction or solid-phase extraction (SPE).

  • A derivatization step, such as methylation by flash alkylation in the injector port, is often employed.

2. GC-MS System Conditions

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase.

  • Inlet: Split/splitless or PTV inlet.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Source: Electron Ionization (EI).

  • Mass Spectrometry: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation and validation.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev protocol Write Standard Operating Procedure (SOP) method_dev->protocol specificity Specificity & Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness sample_analysis Routine Sample Analysis specificity->sample_analysis linearity->sample_analysis lod_loq->sample_analysis accuracy->sample_analysis precision->sample_analysis robustness->sample_analysis qc Quality Control Checks sample_analysis->qc report Generate Report qc->report

Caption: Workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-FLD with post-column derivatization is a reliable and sensitive method, particularly suitable for routine analysis in quality control laboratories.[2]

  • LC-MS/MS provides the highest selectivity and sensitivity, making it ideal for complex matrices and trace-level detection.[1]

  • GC-MS can be a viable alternative, especially when LC instrumentation is unavailable, but typically requires a derivatization step to overcome the thermal lability of the analyte.

References

A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the ortho-, meta-, and para-isomers of methyl N-(chlorophenyl)carbamate reveals key differences in their physicochemical properties and biological activities. This guide provides a comprehensive comparison to inform research and development in drug discovery and agricultural sciences.

The positional isomerism of the chlorine atom on the phenyl ring of methyl N-(chlorophenyl)carbamate significantly influences its molecular characteristics and biological efficacy. While all three isomers—methyl N-(2-chlorophenyl)carbamate, methyl N-(3-chlorophenyl)carbamate, and methyl N-(4-chlorophenyl)carbamate—are recognized for their potential as cholinesterase inhibitors, their potency and physical properties vary, impacting their suitability for different applications.

Physicochemical Properties

A comparison of the key physicochemical properties of the three isomers is crucial for understanding their behavior in biological systems and for formulation development. The table below summarizes the available data.

PropertyMethyl N-(2-chlorophenyl)carbamate (ortho)Methyl N-(3-chlorophenyl)carbamate (meta)This compound (para)
Molecular Formula C₈H₈ClNO₂C₈H₈ClNO₂C₈H₈ClNO₂
Molecular Weight 185.61 g/mol 185.61 g/mol 185.61 g/mol
Melting Point 113 °C (for 3,4-dichloro analog)41-42 °C (for isopropyl analog)117-117.5 °C[1]
Boiling Point Not availableDecomposes at 477°F (for isopropyl analog)[2]220.9±23.0 °C (Predicted)[1]
Water Solubility Insoluble (general observation for related compounds)< 1 mg/mL at 64°F (for isopropyl analog)[2]Increased by metabolism to polar molecules[3]
LogP 2.1 (Predicted)2.58[4]Not available

Note: Experimental data for the parent methyl esters is limited; some data for closely related analogs is provided for reference.

Biological Activity: Cholinesterase Inhibition

The primary mechanism of biological activity for these carbamates is the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system, a principle utilized in the design of insecticides and potential therapeutics for neurodegenerative diseases.[3]

Experimental Protocols

General Synthesis of Methyl N-(chlorophenyl)carbamates

A common method for the synthesis of these compounds involves the reaction of the corresponding chlorophenyl isocyanate with methanol. Alternatively, they can be prepared by the reaction of a chlorophenylaniline with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

G cluster_reactants Reactants cluster_product Product Chlorophenyl Isocyanate Chlorophenyl Isocyanate Methyl N-(chlorophenyl)carbamate Methyl N-(chlorophenyl)carbamate Chlorophenyl Isocyanate->Methyl N-(chlorophenyl)carbamate Reaction Methanol Methanol Methanol->Methyl N-(chlorophenyl)carbamate

Caption: General reaction scheme for the synthesis of methyl N-(chlorophenyl)carbamates.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the carbamate isomers against AChE can be determined using a spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.

G cluster_workflow Experimental Workflow Incubate AChE with carbamate isomer Incubate AChE with carbamate isomer Add Acetylthiocholine (substrate) Add Acetylthiocholine (substrate) Incubate AChE with carbamate isomer->Add Acetylthiocholine (substrate) Step 1 Reaction with DTNB Reaction with DTNB Add Acetylthiocholine (substrate)->Reaction with DTNB Step 2 Measure Absorbance at 412 nm Measure Absorbance at 412 nm Reaction with DTNB->Measure Absorbance at 412 nm Step 3

Caption: Workflow for the acetylcholinesterase inhibition assay.

Structure-Activity Relationship and Signaling Pathway

The inhibitory action of carbamates on acetylcholinesterase involves the carbamoylation of a serine residue in the active site of the enzyme. This process renders the enzyme temporarily inactive. The position of the chlorine atom on the phenyl ring affects the electronic properties of the carbamate and its binding affinity to the enzyme's active site, thus influencing the rate of carbamoylation and the overall inhibitory potency.

G Carbamate Isomer Carbamate Isomer AChE-Carbamate Complex AChE-Carbamate Complex Carbamate Isomer->AChE-Carbamate Complex AChE (Active) AChE (Active) AChE (Active)->AChE-Carbamate Complex Carbamoylated AChE (Inactive) Carbamoylated AChE (Inactive) AChE-Carbamate Complex->Carbamoylated AChE (Inactive) Hydrolysis Hydrolysis Carbamoylated AChE (Inactive)->Hydrolysis Regenerated AChE (Active) Regenerated AChE (Active) Hydrolysis->Regenerated AChE (Active)

Caption: Signaling pathway of acetylcholinesterase inhibition by carbamates.

Conclusion

The ortho-, meta-, and para-isomers of methyl N-(chlorophenyl)carbamate exhibit distinct physicochemical properties that likely translate to differences in their biological activity as cholinesterase inhibitors. While comprehensive comparative data is still emerging, the available information underscores the importance of isomeric purity in both research and commercial applications. Further studies are warranted to fully elucidate the structure-activity relationships and to determine the specific IC50 values for each isomer against AChE and BChE, which will be critical for the targeted design of new insecticides and therapeutic agents.

References

Assessing the Inhibitory Potential of Methyl N-(4-chlorophenyl)carbamate on Key Esterases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Esterase Inhibition by Carbamates

Methyl N-(4-chlorophenyl)carbamate belongs to the carbamate class of compounds, which are known inhibitors of serine hydrolases, including AChE, BChE, and CE. The primary mechanism of inhibition involves the carbamoylation of the serine residue within the active site of the enzyme. This process is analogous to the enzyme's natural hydrolysis of its substrate. The carbamate acts as a substrate analog, and the enzymatic action results in the formation of a transient carbamoylated enzyme intermediate. This intermediate is more stable than the acetylated intermediate formed during the hydrolysis of acetylcholine by AChE, leading to a temporary inactivation of the enzyme. The inhibition by carbamates is considered reversible, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme, although at a much slower rate than the deacetylation process.

dot

Mechanism of Esterase Inhibition by Carbamates cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction ActiveEnzyme Active Esterase (with Serine-OH) CarbamoylatedEnzyme Carbamoylated Enzyme (Inactive) ActiveEnzyme->CarbamoylatedEnzyme Carbamoylation CarbamoylatedEnzyme->ActiveEnzyme Spontaneous Hydrolysis (Slow) Alcohol Leaving Group (Alcohol/Phenol) CarbamoylatedEnzyme->Alcohol Carbamate This compound Carbamate->CarbamoylatedEnzyme

Caption: Carbamate inhibition of esterases.

Data Presentation: Comparative Inhibitory Activity

As previously stated, specific IC50 values for this compound were not found. However, the following table presents IC50 values for other carbamate compounds against AChE and BChE to provide a comparative context for the potential inhibitory activity.

Carbamate CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98Rivastigmine>200
2-(Phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60Galantamine8.4
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylateAcetylcholinesterase (AChE)46.35Rivastigmine-
Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylateButyrylcholinesterase (BChE)27.38Rivastigmine-

Note: The data presented is for comparative purposes and is derived from studies on different carbamate structures. The actual inhibitory activity of this compound may vary.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of compounds like this compound against AChE, BChE, and CE.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This method is a widely used colorimetric assay for measuring cholinesterase activity.

Principle: The assay measures the activity of AChE or BChE through the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound (test inhibitor)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare fresh solutions of ATCI or BTCI and DTNB in the phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the test inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.

    • Add 10 µL of the AChE or BChE enzyme solution (e.g., 1 U/mL).

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholesterol Esterase (CE) Inhibition Assay

This assay uses p-nitrophenyl butyrate (pNPB) as a substrate, which is hydrolyzed by CE to produce p-nitrophenol, a yellow-colored product.

Principle: Cholesterol esterase catalyzes the hydrolysis of p-nitrophenyl butyrate to p-nitrophenol and butyric acid. The rate of formation of p-nitrophenol can be monitored by measuring the increase in absorbance at 405 nm.

Materials:

  • Phosphate buffer (pH 7.0)

  • Cholesterol esterase from porcine pancreas

  • p-Nitrophenyl butyrate (pNPB)

  • This compound (test inhibitor)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPB in a suitable solvent like acetonitrile.

    • Prepare stock solutions of the test inhibitor.

  • Assay Procedure:

    • In a test tube or a well of a microplate, add 0.5 mL of phosphate buffer (pH 7.0).

    • Add 0.5 mL of a 200 µM pNPB solution.

    • Add 0.5 mL of the test inhibitor solution at various concentrations. For the control, add the solvent.

    • Mix the contents well.

    • Initiate the reaction by adding 0.5 mL of the cholesterol esterase solution.

    • Incubate at room temperature for 5 minutes.

  • Measurement:

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Experimental Workflow for Esterase Inhibition Assay Start Start ReagentPrep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, DTNB) Start->ReagentPrep AssaySetup Set up Assay in 96-well Plate (Buffer + Inhibitor + Enzyme) ReagentPrep->AssaySetup PreIncubation Pre-incubate AssaySetup->PreIncubation ReactionInitiation Initiate Reaction (Add Substrate + DTNB) PreIncubation->ReactionInitiation Measurement Measure Absorbance at 412 nm (Kinetic) ReactionInitiation->Measurement DataAnalysis Analyze Data (Calculate % Inhibition and IC50) Measurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for esterase inhibition assay.

Immunoassay Cross-Reactivity of Phenylurea Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of phenylurea herbicides, including compounds structurally related to methyl N-(4-chlorophenyl)carbamate, in immunoassays. Understanding the potential for cross-reactivity is critical for the accurate interpretation of immunoassay data in environmental monitoring, food safety, and toxicological studies. While immunoassays offer a rapid and high-throughput screening method, their specificity can be a significant limitation.[1] This guide explores the structural basis of cross-reactivity and compares immunoassay performance with alternative analytical methods.

Understanding Cross-Reactivity in Phenylurea Immunoassays

Immunoassays developed for a specific phenylurea herbicide often show cross-reactivity with other structurally similar compounds.[2] This phenomenon arises because antibodies, the key recognition elements in immunoassays, may bind to analytes that share common structural features (epitopes) with the original target antigen used to generate them. For phenylurea herbicides, the common N,N-dimethylurea or N-methoxy-N-methylurea moiety attached to a substituted phenyl ring is a primary determinant of antibody binding and, consequently, cross-reactivity.

A study on an antibody developed for the phenylurea herbicide fluometuron demonstrated significant cross-reactivity with six other structurally related herbicides.[2] The binding affinities, expressed as IC50 values (the concentration of analyte required to inhibit the assay signal by 50%), varied depending on the substitutions on the phenyl ring, highlighting the role of molecular structure in antibody recognition.[2]

Comparative Analysis of Analytical Methods

While immunoassays are valuable for screening, alternative methods like High-Performance Liquid Chromatography (HPLC) offer higher specificity and are often used for confirmation of immunoassay results.

FeatureImmunoassay (e.g., ELISA)High-Performance Liquid Chromatography (HPLC)
Principle Antibody-antigen bindingSeparation based on physicochemical properties
Specificity Can be variable, prone to cross-reactivity with structurally similar compounds.[1]High, capable of separating individual compounds in a mixture.[3][4]
Sensitivity Generally highHigh, often coupled with sensitive detectors like fluorescence or mass spectrometry.[3][5]
Throughput High, suitable for screening large numbers of samplesLower, more time-consuming per sample
Confirmation Positive results often require confirmation by a more specific methodConsidered a confirmatory method
Typical Analytes Phenylurea herbicides, N-methylcarbamatesBroad range of pesticides, including N-methylcarbamates.[3][4]

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Phenylurea Herbicides

This protocol is a generalized example based on typical competitive ELISA formats used for small molecule detection.

ELISA_Workflow cluster_coating Plate Coating cluster_assay Assay Procedure Coating Coat microplate wells with phenylurea-protein conjugate Blocking Block unbound sites Coating->Blocking 1 hr incubation Incubation Add sample/standard and primary antibody Blocking->Incubation Overnight incubation Washing1 Wash plate Incubation->Washing1 SecondaryAb Add enzyme-conjugated secondary antibody Washing1->SecondaryAb Washing2 Wash plate SecondaryAb->Washing2 1 hr incubation Substrate Add substrate Washing2->Substrate Detection Measure signal Substrate->Detection Color development

Caption: Generalized workflow for a competitive ELISA.

Methodology:

  • Plate Coating: Microtiter plates are coated with a conjugate of a phenylurea hapten and a carrier protein (e.g., bovine serum albumin).

  • Blocking: Remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The sample (containing the analyte) and a specific primary antibody are added to the wells. The free analyte in the sample competes with the coated hapten-protein conjugate for binding to the antibody.

  • Washing: Unbound reagents are washed away.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Washing: Unbound secondary antibody is washed away.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Detection: The absorbance of the colored product is measured. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

HPLC with Post-Column Derivatization and Fluorescence Detection for N-Methylcarbamates

This method provides high specificity and sensitivity for the determination of N-methylcarbamate pesticides.[3][5]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Extraction Extract sample with appropriate solvent Cleanup Clean up extract using Solid Phase Extraction (SPE) Extraction->Cleanup Injection Inject sample extract onto HPLC column Cleanup->Injection Separation Separate analytes on a reverse-phase column Injection->Separation PostColumn Post-column derivatization (hydrolysis and reaction with OPA) Separation->PostColumn Detection Fluorescence Detection PostColumn->Detection

Caption: Workflow for HPLC analysis of N-methylcarbamates.

Methodology:

  • Sample Preparation: Samples (e.g., water, food homogenates) are extracted with a suitable solvent. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[6]

  • Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a reverse-phase column. The N-methylcarbamates are separated based on their polarity.[4]

  • Post-Column Derivatization: After separation, the eluting carbamates are hydrolyzed online with a strong base to form methylamine. The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[3][5]

  • Fluorescence Detection: The fluorescent derivatives are detected by a fluorescence detector, providing high sensitivity and selectivity.[3][5]

Conclusion

Immunoassays serve as a valuable tool for the rapid screening of phenylurea and N-methylcarbamate compounds. However, the potential for cross-reactivity with structurally related analogs necessitates careful validation and interpretation of results. For regulatory and confirmatory purposes, more specific methods such as HPLC are indispensable. The choice of analytical method should be guided by the specific research or monitoring question, taking into account the required levels of specificity, sensitivity, and throughput.

References

Verifying the Molecular Structure of Synthesized Methyl N-(4-chlorophenyl)carbamate: A Crystallographic and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers confirming the synthesis of methyl N-(4-chlorophenyl)carbamate, this document provides a comparative analysis of X-ray crystallography against alternative characterization methods. Detailed experimental protocols and data presentation offer a comprehensive resource for structural verification.

The successful synthesis of a target compound is a cornerstone of chemical research and drug development. Following synthesis, rigorous structural confirmation is paramount to ensure the identity and purity of the molecule before proceeding with further studies. This guide details the use of single-crystal X-ray diffraction for the unambiguous structural elucidation of synthesized this compound and compares this "gold standard" technique with other common analytical methods.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the reaction of a (4-chlorophenyl)carbamic chloride with methanol.[1] Alternative approaches for the synthesis of N-arylcarbamates include the reaction of chloroformates with amines or the reaction of carbamoyl chlorides with alcohols or phenols.[2] More contemporary methods, such as copper-catalyzed N-arylation of primary alkyl carbamates with aryl halides, offer efficient alternatives.[2] For the purpose of this guide, we will focus on the method reported in conjunction with the crystallographic analysis.

Comparison of Synthetic Methods
MethodStarting MaterialsReagents/ConditionsReported YieldPurityReference
Carbamoyl Chloride Route(4-chlorophenyl)carbamic chloride, MethanolRefluxing ethanol, 4 hours83%High (suitable for crystallization)[1]
Chloroformate Route4-chloroaniline, Methyl chloroformateBase (e.g., pyridine or triethylamine)VariableGood[2]
Isocyanate Route4-chlorophenyl isocyanate, MethanolTypically no catalyst neededHighGood, potential for side reactions[2]
Copper-Catalyzed N-ArylationMethyl carbamate, 1-chloro-4-iodobenzeneCopper catalyst, ligand, baseGood to excellentGood[2]

Structural Confirmation: X-ray Crystallography

Single-crystal X-ray crystallography provides unequivocal proof of a compound's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. The crystallographic data for this compound confirms the expected molecular connectivity and geometry.

Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₈H₈ClNO₂
Molecular Weight185.60 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.126 (2) Å
b9.833 (2) Å
c8.0076 (16) Å
β99.34 (3)°
Volume864.5 (3) ų
Z4
RadiationMo Kα (λ = 0.71073 Å)
Temperature293 K
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.159
Data Source[1]

The crystal structure reveals a dihedral angle of 8.79 (11)° between the chlorobenzene ring and the carbamate side chain.[1] In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate along the b-axis.[1]

Alternative Characterization Methods

While X-ray crystallography is definitive, other spectroscopic techniques are routinely used to provide supporting evidence for the structure of a synthesized compound.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy (¹H, ¹³C) Information on the chemical environment of protons and carbons, connectivity through coupling patterns.Non-destructive, provides detailed structural information in solution.Does not provide information on the solid-state packing or absolute stereochemistry.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information on its fragmentation pattern.High sensitivity, requires very small sample amounts.Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=O, C-Cl).Fast, simple to perform.Provides limited information on the overall molecular structure.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Cl) in the compound.Confirms the empirical formula.Does not provide information on the molecular connectivity.

Experimental Protocols

Synthesis of this compound

A mixture of (4-chlorophenyl)carbamic chloride (0.06 mol) and methanol (0.06 mol) is stirred in 15 ml of refluxing ethanol for 4 hours.[1] The reaction yields the title compound, which can be purified by recrystallization from ethanol to obtain colorless block-like crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a diffractometer. Data collection is performed using a Bruker SMART CCD area detector with graphite-monochromated Mo Kα radiation.[1] The structure is solved by direct methods and refined by full-matrix least-squares on F².[1]

Experimental Workflow for Structural Confirmation

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Confirmation cluster_analysis Data Analysis & Final Confirmation start Starting Materials (4-chlorophenyl)carbamic chloride Methanol reaction Reaction Reflux in Ethanol (4h) start->reaction workup Purification Recrystallization from Ethanol reaction->workup product Synthesized Product This compound Crystals workup->product xray Single-Crystal X-ray Diffraction product->xray product->xray Definitive Method nmr NMR Spectroscopy (¹H, ¹³C) product->nmr product->nmr Supporting Method ms Mass Spectrometry product->ms product->ms Supporting Method ir IR Spectroscopy product->ir product->ir Supporting Method structure_elucidation 3D Structure Elucidation xray->structure_elucidation spectroscopic_analysis Spectroscopic Data Analysis nmr->spectroscopic_analysis ms->spectroscopic_analysis ir->spectroscopic_analysis final_confirmation Structural Confirmation structure_elucidation->final_confirmation spectroscopic_analysis->final_confirmation

Workflow for synthesis and structural confirmation.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activity of methyl N-(4-chlorophenyl)carbamate, a known cholinesterase inhibitor. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar carbamates to provide a comprehensive overview. This information is intended to support research and development efforts in pharmacology and toxicology.

Introduction

This compound belongs to the carbamate class of compounds, which are widely recognized for their inhibitory action on acetylcholinesterase (AChE).[1] By reversibly inhibiting AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of nicotinic and muscarinic receptors.[1] This mechanism of action underlies both their potential therapeutic applications and their toxicity.[1][2] This guide explores the correlation between the in vitro enzymatic inhibition and the in vivo toxicological profile of this compound, drawing comparisons with closely related analogs.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro acetylcholinesterase (AChE) inhibition and in vivo acute toxicity of this compound and its structural analogs.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition Data

CompoundAChE IC50 (µM)Notes
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98A structurally related carbamate with a chlorophenyl moiety.[3]
This compoundData not available
Rivastigmine (Standard)~4.1A clinically used carbamate-based AChE inhibitor.[4]

Table 2: In Vivo Acute Oral Toxicity Data

CompoundTest SpeciesLD50 (mg/kg)Notes
Methyl N-(3,4-dichlorophenyl)carbamateRat522A close structural analog with a dichlorinated phenyl group.
This compoundData not available
MethomylMouse~20A structurally simpler N-methyl carbamate insecticide.
Methyl CarbamateRat4000-8000The parent compound without the chlorophenyl group.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is a widely accepted standard for measuring AChE activity and inhibition.

Principle: The assay is based on the measurement of the rate of formation of thio-nitrobenzoate, which is produced when dithiobisnitrobenzoate (DTNB) reacts with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE. The production of the yellow-colored thio-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Positive control inhibitor (e.g., rivastigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (ATCI) solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity Study (LD50 Determination)

This protocol provides a general guideline for determining the median lethal dose (LD50) of a substance in a rodent model.

Principle: The acute oral toxicity test is used to determine the short-term toxicity of a substance when administered in a single oral dose. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.

Materials:

  • Test substance: this compound

  • Vehicle for administration (e.g., corn oil, water with a suspending agent)

  • Test animals: Rats or mice (e.g., Wistar rats or CD-1 mice), typically young adults of a single sex.

  • Oral gavage needles

  • Animal housing and care facilities

Procedure:

  • Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Animals are fasted overnight prior to dosing.

  • The test substance is prepared in the vehicle at various concentrations.

  • A single dose of the test substance is administered to different groups of animals via oral gavage. A control group receives only the vehicle.

  • A range of doses is used to establish a dose-response relationship.

  • Following administration, the animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours after dosing and then daily) for a period of 14 days.

  • Body weights are recorded at the beginning of the study and at regular intervals thereafter.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • The number of animals that die in each dose group is recorded.

  • The LD50 value and its confidence limits are calculated using a recognized statistical method (e.g., probit analysis).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis invitro_assay AChE Inhibition Assay (Ellman's Method) ic50 Determine IC50 Value invitro_assay->ic50 Data Analysis correlation In Vitro-In Vivo Correlation (IVIVC) ic50->correlation invivo_study Acute Oral Toxicity Study (Rodent Model) ld50 Determine LD50 Value invivo_study->ld50 Observation & Analysis ld50->correlation

Caption: Experimental workflow for correlating in vitro AChE inhibition with in vivo toxicity.

signaling_pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibitor Action cluster_downstream Downstream Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Nicotinic & Muscarinic Receptors ACh->Receptors Binding Inhibition Inhibition ACh_accum ACh Accumulation Postsynaptic Postsynaptic Neuron Receptors->Postsynaptic Signal Transduction Toxicity Cholinergic Crisis (Toxicity) Carbamate This compound Carbamate->AChE Reversible Inhibition Overstimulation Receptor Overstimulation ACh_accum->Overstimulation Overstimulation->Toxicity

References

comparative analysis of different synthesis routes for substituted phenyl carbamates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthesis Routes for Substituted Phenyl Carbamates

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of substituted phenyl carbamates is a critical aspect of drug discovery and development, as this moiety is present in numerous pharmacologically active compounds. This guide provides a comparative analysis of three primary synthesis routes: the reaction of phenols with isocyanates, the reaction of amines with phenyl chloroformate, and the one-pot synthesis from anilines, urea, and methanol. The comparison focuses on quantitative data, experimental protocols, and the overall advantages and disadvantages of each method.

Overview of Synthesis Routes

Substituted phenyl carbamates can be synthesized through various chemical transformations. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity, scalability, and safety considerations. The three routes analyzed herein represent common and distinct approaches to obtaining these valuable compounds.

  • Route 1: From Phenols and Isocyanates. This is a classic and highly efficient method for forming the carbamate linkage. The reaction involves the direct addition of a phenol to an isocyanate, typically in the presence of a base catalyst.

  • Route 2: From Amines and Phenyl Chloroformate. This route involves the reaction of a primary or secondary amine with phenyl chloroformate. It is a versatile method that avoids the direct handling of potentially hazardous isocyanates.

  • Route 3: One-Pot Synthesis from Anilines, Urea, and Methanol. This method represents a more atom-economical and environmentally friendly approach, utilizing readily available starting materials. The reaction is typically catalyzed by metal salts or supported catalysts.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each of the three synthesis routes, providing a basis for objective comparison.

ParameterRoute 1: Phenols + IsocyanatesRoute 2: Amines + Phenyl ChloroformateRoute 3: Anilines + Urea + Methanol
Typical Yield >90%85-95%[1]70-95%[2][3]
Reaction Time 1-4 hours1-24 hours[4]4-6 hours[3]
Reaction Temperature Room Temperature to 80 °CRoom Temperature[4]180-200 °C[5]
Catalyst Tertiary amines (e.g., triethylamine), organometallic compoundsNone typically required, but a base (e.g., triethylamine) is used as an acid scavenger[4]Metal salts (e.g., ZnCl2, KNO3) on a support (e.g., zeolite HY)[2][3]
Key Reagents Substituted Phenol, IsocyanateAmine, Phenyl ChloroformateAniline, Urea, Methanol
Byproducts MinimalTriethylammonium chloride[4]Ammonia, Diphenylurea[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Synthesis of Phenyl Carbamate from Phenol and Phenyl Isocyanate

Materials:

  • Phenol (1.0 eq)

  • Phenyl Isocyanate (1.0 eq)

  • Triethylamine (0.1 eq)

  • Dry Toluene

Procedure:

  • A solution of phenol in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Triethylamine is added to the solution.

  • Phenyl isocyanate is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to 80 °C and stirred for 2 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure phenyl carbamate.

Route 2: Synthesis of a Substituted Phenyl Carbamate from an Amine and Phenyl Chloroformate

Materials:

  • Amine (e.g., Benzylamine) (1.0 eq)

  • Phenyl Chloroformate (1.1 eq)[4]

  • Triethylamine (1.5 eq)

  • Dry Tetrahydrofuran (THF)[4]

Procedure:

  • A solution of the amine and triethylamine in dry THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.[4]

  • The solution is cooled to 0 °C in an ice bath.

  • Phenyl chloroformate is added dropwise to the stirred solution over a period of 30 minutes.[4]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[4]

  • The reaction is monitored by TLC.

  • Upon completion, the triethylammonium chloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Route 3: One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol

Materials:

  • Aniline (1.0 eq)

  • Urea (1.5 eq)

  • Methanol

  • Catalyst (e.g., 5 wt% KNO3 on zeolite HY)[2]

Procedure:

  • Aniline, urea, methanol, and the catalyst are charged into a high-pressure stainless steel autoclave.[2]

  • The autoclave is sealed and purged with nitrogen gas.

  • The reaction mixture is heated to 180 °C and stirred for 5 hours. The pressure inside the autoclave will rise due to the evolution of ammonia.[5]

  • After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The excess methanol is removed from the filtrate by distillation.

  • The resulting crude product is then purified by vacuum distillation or recrystallization to obtain pure methyl N-phenyl carbamate.[2]

Visualization of Synthesis Routes

The following diagrams, generated using the DOT language, illustrate the workflows of the three synthesis routes.

Synthesis_Routes cluster_route1 Route 1: From Phenols and Isocyanates cluster_route2 Route 2: From Amines and Phenyl Chloroformate cluster_route3 Route 3: One-Pot from Anilines, Urea, and Methanol Phenol Phenol R1_React Reaction Phenol->R1_React Isocyanate, Catalyst PhenylCarbamate1 Substituted Phenyl Carbamate R1_React->PhenylCarbamate1 Workup & Purification Amine Amine R2_React Reaction Amine->R2_React Phenyl Chloroformate, Base PhenylCarbamate2 Substituted Phenyl Carbamate R2_React->PhenylCarbamate2 Workup & Purification Aniline Aniline R3_React Reaction Aniline->R3_React Urea, Methanol, Catalyst PhenylCarbamate3 Substituted Phenyl Carbamate R3_React->PhenylCarbamate3 Workup & Purification

Caption: Workflow diagrams for the three main synthesis routes to substituted phenyl carbamates.

Comparative Discussion

Route 1 (Phenols + Isocyanates): This route is generally the most straightforward and high-yielding. The primary drawback is the handling of isocyanates, which are often toxic and moisture-sensitive. This method is well-suited for laboratory-scale synthesis where a wide variety of substituted phenols and isocyanates are commercially available.

Route 3 (Anilines + Urea + Methanol): This one-pot synthesis is attractive from a green chemistry perspective due to the use of inexpensive and low-toxicity starting materials.[8] However, it often requires high temperatures and pressures, as well as a catalyst, which may need to be optimized for specific substrates. The formation of byproducts like ammonia and diphenylurea can complicate purification.[2] This route is promising for large-scale industrial production where cost and environmental impact are major considerations.

Conclusion

The selection of a synthesis route for substituted phenyl carbamates should be guided by a careful consideration of the specific research or production needs. For high efficiency and small-scale synthesis with available starting materials, the isocyanate route is often preferred. The chloroformate route provides a versatile alternative, particularly when the corresponding isocyanate is not accessible. For large-scale, cost-effective, and environmentally conscious production, the one-pot synthesis from anilines, urea, and methanol presents a compelling option, despite the more demanding reaction conditions. Further research into catalyst development for the latter route is likely to enhance its applicability and efficiency.

References

A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)carbamate Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of a methyl N-(4-chlorophenyl)carbamate standard. We present detailed experimental protocols and supporting data to objectively assess its performance against potential impurities.

Introduction to Purity Validation

This compound is a chemical compound used in various research and development applications. The presence of impurities can significantly impact its chemical and physical properties, leading to erroneous experimental outcomes. Therefore, rigorous purity validation is a critical step in its quality control. This guide focuses on three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities

During the synthesis of this compound, several impurities can be introduced. These may include starting materials, by-products, and degradation products. Common potential impurities are:

  • 4-chloroaniline: An unreacted starting material.

  • N,N'-bis(4-chlorophenyl)urea: Formed by the reaction of 4-chlorophenyl isocyanate intermediate with 4-chloroaniline.

  • Isomeric carbamates: Arising from isomeric chloroanilines in the starting material (e.g., methyl N-(2-chlorophenyl)carbamate, methyl N-(3-chlorophenyl)carbamate).

  • Dichlorinated carbamates: Resulting from dichlorinated anilines in the starting material.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity validation depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio of ionized fragments.Quantitative determination based on the signal intensity of specific nuclei in a magnetic field.
Primary Use Quantification of the main component and separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute quantification of the main component and structural elucidation of impurities without a specific reference standard for each impurity.
Selectivity GoodExcellentExcellent
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Sample Throughput HighModerateLow to Moderate
Reference Standard Required for each analyteRequired for quantificationAn internal standard of known purity is used for absolute quantification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the purity assessment of a this compound standard by detecting the main component and potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Reference standards for potential impurities (if available)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in the this compound standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve the this compound standard in dichloromethane to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method if reference standards are available.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][2][3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known high purity (e.g., maleic anhydride)

  • This compound standard

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the this compound standard and about 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the this compound standard using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation

The following tables summarize hypothetical but realistic quantitative data from the purity analysis of two different lots of a this compound standard.

Table 1: HPLC Purity Analysis

Lot NumberMain Peak Area (%)Impurity 1 (4-chloroaniline) Area (%)Impurity 2 (Urea by-product) Area (%)Total Purity (%)
Lot A99.850.080.0599.85
Lot B99.210.450.2899.21

Table 2: GC-MS Impurity Profile

Lot NumberImpurity 1 (Isomeric carbamate) (%)Impurity 2 (Dichlorinated carbamate) (%)
Lot A< 0.01Not Detected
Lot B0.150.05

Table 3: qNMR Purity Assessment

Lot NumberPurity by qNMR (%)
Lot A99.9 ± 0.1
Lot B99.3 ± 0.2

Visualizations

The following diagrams illustrate the workflow for purity validation and the potential impurity formation pathways.

Purity_Validation_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Standard Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Purity Purity Calculation HPLC->Purity Impurity Impurity Identification & Quantification GCMS->Impurity qNMR->Purity Impurity->Purity

Caption: Workflow for the purity validation of a this compound standard.

Impurity_Formation cluster_reactants Starting Materials cluster_products Products & Impurities Aniline 4-chloroaniline Isocyanate 4-chlorophenyl isocyanate (Intermediate) Aniline->Isocyanate Reaction Product This compound Isocyanate->Product + Methanol Urea N,N'-bis(4-chlorophenyl)urea Isocyanate->Urea + 4-chloroaniline MethylChloroformate Methyl Chloroformate MethylChloroformate->Product + 4-chloroaniline IsomericAniline Isomeric Chloroanilines IsomericCarbamate Isomeric Carbamates IsomericAniline->IsomericCarbamate Reaction Dichloroaniline Dichlorinated Anilines DichloroCarbamate Dichlorinated Carbamates Dichloroaniline->DichloroCarbamate Reaction

Caption: Potential impurity formation pathways during the synthesis of this compound.

Conclusion

The purity of a this compound standard can be reliably validated using a combination of chromatographic and spectroscopic techniques. HPLC is effective for quantifying the main component and non-volatile impurities. GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. qNMR offers the advantage of absolute purity determination without the need for specific impurity reference standards. For comprehensive quality control, a multi-faceted approach employing at least two of these orthogonal techniques is recommended to ensure the highest confidence in the purity of the analytical standard.

References

A Comparative Environmental Impact Assessment: Methyl N-(4-chlorophenyl)carbamate versus Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Fates and Toxicities

The widespread use of pesticides in agriculture and public health necessitates a thorough understanding of their environmental impact. This guide provides a comparative analysis of methyl N-(4-chlorophenyl)carbamate, a representative carbamate pesticide, and organophosphates, a broad class of widely used insecticides. By examining their environmental persistence, bioaccumulation potential, and toxicity to non-target organisms, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions regarding the selection and development of safer, more environmentally benign chemical alternatives.

Executive Summary

Both this compound and organophosphates primarily exert their insecticidal activity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and vertebrates. However, their environmental profiles exhibit notable differences. Organophosphates, while generally having shorter environmental half-lives than older organochlorine pesticides, can still persist in soil and aquatic environments for extended periods under certain conditions. They are known to be highly toxic to a wide range of non-target organisms, including birds, fish, and beneficial insects.

Carbamates, including this compound, are also AChE inhibitors, but their interaction with the enzyme is typically reversible, leading to a shorter duration of toxic effects in poisoned organisms compared to the irreversible inhibition by many organophosphates. While specific data for this compound is limited, data for structurally similar carbamates suggest a generally lower potential for bioaccumulation. However, concerns remain regarding their acute toxicity and potential for endocrine disruption. This guide presents available quantitative data, detailed experimental protocols for assessing environmental impact, and visual representations of the key toxicological pathways to facilitate a comprehensive comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the environmental fate and toxicity of this compound and representative organophosphates. It is important to note that environmental conditions such as soil type, temperature, pH, and microbial activity can significantly influence these values.

Table 1: Comparison of Soil Half-Life (t½)

Compound ClassSpecific CompoundSoil Half-Life (t½) in daysConditions
Carbamate This compoundData not available-
Chlorpropham (structurally similar)4 (approximate)Moist soil, 85°F[1]
Carbofuran (structurally similar)Persistence up to 4 years has been reported for its degradation products[2]-
Organophosphate Chlorpyrifos10 - 120Moderately persistent[3]
Malathion2 - 18 (in water)Dependent on temperature and pH[4]
Glyphosate7 - 60Relatively rapid degradation in most soils[5]

Table 2: Comparison of Aquatic Toxicity (LC50)

Compound ClassSpecific CompoundTest Organism96-hour LC50
Carbamate This compoundData not available-
Chlorpropham (structurally similar)Thamnocephalus platyurus (crustacean)10.16 mg/L (24h LC50)[6]
Carbaryl (structurally similar)Carassius auratus (goldfish)BCF determined at 0.05, 0.1, and 0.5 ppm[7]
Organophosphate ChlorpyrifosOncorhynchus mykiss (Rainbow Trout)0.003 mg/L
MalathionPerca flavescens (Yellow Perch)263 µg/L[8]
GlyphosateXiphocaris elongata (Freshwater Shrimp)748.92 µg/L[9]

Table 3: Comparison of Bioaccumulation Factor (BCF)

Compound ClassSpecific CompoundTest OrganismBioconcentration Factor (BCF)
Carbamate This compoundData not available-
Carbaryl (structurally similar)Carassius auratus (goldfish)Low (BCF decreased with increasing concentration)[7]
Organophosphate Chlorpyrifos-Bioaccumulation factor of 0.8–7.2 in plant tissues[3]
Malathion-Not expected to bioconcentrate due to short half-life[10]
GlyphosateAquatic organismsVery low potential to bioconcentrate[11]

Experimental Protocols

To ensure the reproducibility and comparability of environmental impact data, standardized experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol for Determining Soil Half-Life

The persistence of a pesticide in soil is a critical factor in determining its potential for groundwater contamination and long-term ecosystem exposure. The soil half-life (t½) is the time required for 50% of the initial pesticide concentration to dissipate.

Objective: To determine the rate of degradation of a test substance in soil under controlled laboratory conditions.

Methodology (based on OECD Guideline 307):

  • Soil Selection and Preparation: A minimum of three different soil types with varying textures, organic carbon content, and pH are used. The soils are sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: The test substance, typically radiolabeled for ease of tracking, is applied to the soil samples at a concentration relevant to its intended application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C). Aerobic conditions are maintained by ensuring adequate air exchange.

  • Sampling and Analysis: At specified time intervals, replicate soil samples are taken and extracted. The concentrations of the parent compound and its major degradation products are quantified using appropriate analytical techniques (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)).

  • Data Analysis: The degradation rate constant (k) is calculated by fitting the concentration data to a first-order decay model: C(t) = C₀ * e^(-kt), where C(t) is the concentration at time t, and C₀ is the initial concentration. The half-life is then calculated as t½ = ln(2)/k.[12]

Protocol for Determining Acute Aquatic Toxicity (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.

Objective: To determine the acute lethal toxicity of a substance to fish.

Methodology:

  • Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[13]

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a flow-through or semi-static system for 96 hours. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.[14][15]

  • Exposure and Observation: At least seven fish are used for each test concentration and a control group.[14] Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.[14][15]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.[3]

Protocol for Determining Bioconcentration Factor (OECD 305)

The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water.

Objective: To determine the BCF of a substance in fish.

Methodology:

  • Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water.[10][16]

  • Uptake Phase: Fish are exposed to the test substance at one or more concentrations for a period sufficient to reach a steady state between the concentration in the fish and the water (typically 28 days).[10][17]

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the rate at which the substance is eliminated from their bodies is measured over time.[10][17]

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.[8][10]

  • Data Analysis: The BCF can be calculated in two ways:

    • Steady-State BCF: The ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state (BCF = Cf / Cw).

    • Kinetic BCF: Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2) (BCF = k1 / k2).[17]

Signaling Pathways and Mechanisms of Toxicity

While the primary mechanism of action for both organophosphates and carbamates is the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity, there is growing evidence for non-cholinergic mechanisms of toxicity that contribute to their overall environmental and health impacts.

Acetylcholinesterase Inhibition Pathway

Both organophosphates and carbamates interfere with the normal functioning of the nervous system by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and disruption of nerve impulse transmission.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_pesticide Pesticide Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve_Impulse Continuous Nerve Impulse Receptor->Nerve_Impulse Stimulates Pesticide Organophosphate or Carbamate Pesticide Pesticide->AChE Inhibits

Acetylcholinesterase inhibition by organophosphates and carbamates.

Organophosphate-Induced Oxidative Stress

Beyond their direct effects on the nervous system, organophosphates have been shown to induce oxidative stress in various organisms. This occurs through the overproduction of reactive oxygen species (ROS) and the depletion of antioxidant defense mechanisms. Oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to a range of toxic effects.

OP_Oxidative_Stress OP Organophosphate Exposure Mitochondria Mitochondrial Dysfunction OP->Mitochondria Antioxidants Depletion of Antioxidants (e.g., GSH) OP->Antioxidants ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Antioxidants->ROS Normally scavenges

Organophosphate-induced oxidative stress pathway.

Carbamate-Induced Endocrine Disruption

Certain carbamate pesticides have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the body's endocrine system by mimicking or blocking natural hormones, thereby disrupting normal physiological processes such as development, reproduction, and metabolism. For example, some carbamates have been shown to exhibit anti-androgenic activity, meaning they can block the effects of male hormones.

Carbamate_Endocrine_Disruption Carbamate Carbamate Pesticide Androgen_Receptor Androgen Receptor Carbamate->Androgen_Receptor Blocks Binding Gene_Expression Normal Androgen-Mediated Gene Expression Androgen_Receptor->Gene_Expression Activates Disrupted_Function Disrupted Endocrine Function Androgen_Receptor->Disrupted_Function Leads to Androgen Androgen (e.g., Testosterone) Androgen->Androgen_Receptor Binds to

Mechanism of carbamate-induced endocrine disruption.

Conclusion

The environmental impact of pesticides is a complex issue requiring careful consideration of multiple factors. While both this compound and organophosphates are effective insecticides, their environmental profiles present distinct advantages and disadvantages. Organophosphates, despite their relatively shorter persistence compared to older pesticide classes, exhibit high acute toxicity to a broad range of non-target organisms. Carbamates, with their reversible mode of action, may pose a lower risk in terms of long-term toxicity from a single exposure, but concerns about their acute toxicity and potential endocrine-disrupting effects remain.

The lack of specific environmental data for this compound highlights a critical knowledge gap and underscores the need for further research to fully assess its environmental risk profile. This guide serves as a starting point for researchers and professionals in the field, providing a framework for comparison and emphasizing the importance of utilizing standardized experimental protocols to generate reliable and comparable data. The continued development of safer, more environmentally benign pest control solutions will depend on a thorough understanding of the complex interactions between these chemical compounds and the ecosystems they enter.

References

A Head-to-Head Battle: HPLC-DAD vs. HPLC-MS/MS for Carbamate Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on selecting the optimal analytical technique for the detection and quantification of carbamate pesticides.

The widespread use of carbamate pesticides in agriculture necessitates robust and reliable analytical methods to monitor their residues in food and environmental samples, ensuring public health and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the cornerstone of carbamate analysis, but the choice of detector can significantly impact sensitivity, selectivity, and overall performance. This guide provides a detailed comparison of two common HPLC detection methods: Diode Array Detection (DAD) and Tandem Mass Spectrometry (MS/MS), supported by experimental data to aid researchers in making informed decisions.

Executive Summary

While both HPLC-DAD and HPLC-MS/MS are capable of analyzing carbamate pesticides, they offer distinct advantages and disadvantages. HPLC-DAD is a robust and cost-effective technique suitable for screening and quantification at higher concentration levels. In contrast, HPLC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis and confirmatory studies, albeit at a higher initial investment and operational complexity.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative capabilities. The following table summarizes key performance metrics for HPLC-DAD and HPLC-MS/MS in the analysis of various carbamate pesticides, compiled from multiple studies.

Performance MetricHPLC-DADHPLC-MS/MS
Limit of Detection (LOD) 0.03–1.56 µg/mL[1][2]0.05–2.0 µg/kg[3]
Limit of Quantification (LOQ) 0.10–4.72 µg/mL[2]0.20–5.0 µg/kg[3][4]
Linearity (Correlation Coefficient, r²) >0.999[1]>0.99[3][5]
Precision (Relative Standard Deviation, RSD) <15%<10%[4][5]
Recovery 69–119%[1]70.9–119%[3]

Note: The units for LOD and LOQ may differ based on the sample matrix and preparation methods reported in the cited literature. Direct comparison should be made with caution.

Experimental Workflows and Logical Relationships

The general workflow for pesticide residue analysis using either HPLC-DAD or HPLC-MS/MS involves several key stages, from sample collection to data analysis. The fundamental difference lies in the detection and confirmation steps.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up/Purification Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC DAD DAD Detection HPLC->DAD UV-Vis Spectra MSMS MS/MS Detection HPLC->MSMS Mass Spectra Quantification Quantification DAD->Quantification MSMS->Quantification Confirmation Confirmation MSMS->Confirmation

Caption: General workflow for carbamate pesticide analysis using HPLC with DAD or MS/MS detection.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of carbamate pesticides using HPLC-DAD and HPLC-MS/MS. These are generalized procedures and may require optimization for specific matrices and target analytes.

HPLC-DAD Methodology

This method is suitable for the determination of multiple carbamate residues in various samples.

1. Sample Preparation (Extraction and Clean-up):

  • Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

  • Add 5 mL of dichloromethane and extract for 15 minutes in an ultrasonic bath.

  • Centrifuge the mixture for 5 minutes at 2000 rpm.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a water/acetonitrile mixture (80/20, v/v) for HPLC analysis.[6]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of deionized water (A) and acetonitrile (B).

  • Flow Rate: 0.75 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • DAD Detection: Monitor at a wavelength of 220 nm. Record spectra for confirmation purposes.[6]

HPLC-MS/MS Methodology

This method offers high sensitivity and selectivity for the trace-level determination and confirmation of carbamate pesticides.

1. Sample Preparation (QuEChERS Method):

  • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for sample preparation in pesticide residue analysis.

  • For a detailed QuEChERS protocol, refer to established methods which typically involve an extraction with acetonitrile followed by a clean-up step using a dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents.[4]

2. Chromatographic Conditions:

  • UHPLC/HPLC System: An ultra-high performance or high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters BEH C18).[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Column Temperature: 40°C.[4]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for each carbamate.[4]

  • Optimization of MS parameters such as declustering potential (DP) and collision energy (CE) is crucial for each analyte to achieve maximum sensitivity.[4]

In-depth Comparison

Sensitivity and Selectivity: HPLC-MS/MS is inherently more sensitive and selective than HPLC-DAD.[7] The use of MRM in MS/MS allows for the detection of target analytes at very low concentrations, even in complex matrices, by filtering out background noise.[4] DAD, on the other hand, relies on the chromophoric properties of the carbamates and can be susceptible to interferences from co-eluting compounds that absorb at similar wavelengths.

Confirmation of Identity: HPLC-MS/MS provides a higher degree of confidence in compound identification. The specific precursor-product ion transitions are unique to each analyte, offering a robust method for confirmation.[4] While DAD can provide spectral information, it is generally less specific than mass spectral data.

Matrix Effects: Matrix effects, which can cause ion suppression or enhancement in the MS source, can be a challenge in HPLC-MS/MS analysis.[4] These effects are generally less pronounced with DAD. However, the use of matrix-matched standards or internal standards can effectively mitigate matrix effects in MS/MS.[5]

Cost and Complexity: HPLC-DAD systems are generally less expensive to purchase and maintain than HPLC-MS/MS systems. They are also simpler to operate, requiring less specialized training. HPLC-MS/MS instruments are more complex and require a higher level of expertise for method development, operation, and maintenance.

Conclusion and Recommendations

The choice between HPLC-DAD and HPLC-MS/MS for carbamate pesticide analysis is contingent on the specific requirements of the application.

  • HPLC-DAD is a reliable and cost-effective choice for routine screening and quality control applications where the expected concentrations of carbamates are relatively high and the sample matrices are not overly complex. Its simplicity and robustness make it an attractive option for laboratories with limited budgets or high sample throughput needs for less stringent applications.

  • HPLC-MS/MS is the preferred method for applications demanding the highest sensitivity and selectivity. It is indispensable for trace-level residue analysis in complex matrices such as food and environmental samples, and for confirmatory analysis to meet stringent regulatory requirements.[5] The enhanced confidence in identification and quantification provided by MS/MS justifies the higher cost and complexity for research, regulatory, and food safety laboratories.

For researchers and drug development professionals, a tiered approach may be most effective. HPLC-DAD can be used for initial screening, followed by HPLC-MS/MS for the confirmation and accurate quantification of positive findings, ensuring both efficiency and data integrity.

References

evaluating the persistence of different carbamate herbicides in soil

Author: BenchChem Technical Support Team. Date: November 2025

The environmental fate of herbicides is a critical area of study for researchers in agronomy, environmental science, and toxicology. Carbamate herbicides, a widely used class of pesticides, are of particular interest due to their broad-spectrum activity and varying persistence in soil. This guide provides a comparative evaluation of the persistence of different carbamate herbicides, supported by experimental data and detailed methodologies for their assessment.

Comparative Persistence of Carbamate Herbicides in Soil

The persistence of a herbicide in soil is commonly expressed as its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. This value is influenced by a multitude of factors, including soil type, temperature, moisture, pH, and microbial activity. Microbial degradation is a primary pathway for the breakdown of many carbamate herbicides.[1] The following table summarizes the half-life of several carbamate and thiocarbamate herbicides in moist loam soil under simulated summer growing conditions (70-90°F).

HerbicideChemical ClassHalf-life in Moist Loam Soil (weeks)
IPCCarbamate~1[1]
CIPCCarbamate4[1]
EptamThiocarbamate1.5
VernamThiocarbamate3
TillamThiocarbamate3.5
SutanThiocarbamate3
OrdramThiocarbamate2
Ro-NeetThiocarbamate3
AvadexThiocarbamate8

Note: The persistence of these herbicides can vary significantly under different environmental and soil conditions. For instance, the half-life of IPC is approximately one week at 85°F, while that of CIPC is four weeks at the same temperature.[1] Factors such as soil organic matter, clay content, and microbial populations can significantly alter these values.

Factors Influencing the Persistence of Carbamate Herbicides

Several key factors govern the degradation rate and, consequently, the persistence of carbamate herbicides in the soil environment:

  • Microbial Degradation: Soil microorganisms are the primary drivers of carbamate herbicide breakdown.[1] The presence of adapted microbial populations can lead to enhanced degradation of certain carbamates.

  • Soil Temperature: Higher soil temperatures generally accelerate the rate of microbial and chemical degradation of herbicides.[2]

  • Soil Moisture: Adequate soil moisture is crucial for microbial activity. Both excessively dry and waterlogged conditions can inhibit herbicide degradation.

  • Soil pH: The pH of the soil can influence the chemical hydrolysis and microbial degradation of carbamates. Degradation is often more rapid in alkaline conditions compared to neutral or acidic mediums.[2]

  • Soil Organic Matter and Clay Content: Herbicides can be adsorbed to organic matter and clay particles in the soil. This adsorption can reduce their bioavailability for microbial degradation and leaching, thus potentially increasing their persistence.

  • Application Method: The method of application can impact persistence. For example, incorporating herbicides into the soil can reduce losses due to volatilization and photodegradation, potentially increasing their persistence in the root zone.

Experimental Protocols for Evaluating Herbicide Persistence

Accurate assessment of herbicide persistence in soil requires standardized and well-documented experimental protocols. The following sections outline the methodologies for laboratory-based soil incubation studies and field dissipation studies.

Laboratory Soil Incubation Study

This method is designed to evaluate the rate of herbicide degradation in soil under controlled laboratory conditions.

Objective: To determine the half-life of a carbamate herbicide in a specific soil type under controlled temperature and moisture conditions.

Materials:

  • Freshly collected and sieved soil representative of the target environment.

  • Analytical grade carbamate herbicide standard.

  • Incubation vessels (e.g., glass jars with loose-fitting lids).

  • Incubator with temperature control.

  • Analytical balance.

  • Solvents for herbicide extraction (e.g., acetonitrile, methanol).

  • Equipment for herbicide analysis (e.g., Liquid Chromatograph-Tandem Mass Spectrometer, LC-MS/MS).

Procedure:

  • Soil Preparation:

    • Collect a sufficient quantity of soil from the desired location, avoiding areas with recent pesticide applications.

    • Air-dry the soil to a workable moisture content and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

  • Herbicide Application:

    • Weigh a specific amount of the prepared soil into each incubation vessel.

    • Prepare a stock solution of the carbamate herbicide in a suitable solvent.

    • Apply the herbicide solution to the soil to achieve the desired concentration, ensuring even distribution. The application rate should be relevant to typical field application rates.

    • Allow the solvent to evaporate completely in a fume hood.

  • Incubation:

    • Adjust the moisture content of the treated soil to a predetermined level (e.g., 50-75% of field capacity).

    • Place the incubation vessels in an incubator set to a constant temperature (e.g., 25°C).

    • Maintain the soil moisture content throughout the incubation period by periodic additions of deionized water.

  • Sampling:

    • Collect soil samples from designated vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

    • At each sampling point, collect a representative subsample from the respective vessel.

  • Residue Analysis:

    • Extract the herbicide from the soil samples using an appropriate solvent and extraction technique (e.g., QuEChERS method).

    • Analyze the extracts using a validated analytical method, such as LC-MS/MS, to quantify the concentration of the herbicide.

  • Data Analysis:

    • Plot the concentration of the herbicide against time.

    • Determine the dissipation kinetics (e.g., first-order kinetics) and calculate the half-life (t½) of the herbicide in the soil.

Field Dissipation Study

This study is conducted to evaluate the persistence and dissipation of a herbicide under real-world agricultural conditions. The protocol should align with established guidelines, such as those provided by the U.S. Environmental Protection Agency (EPA).[3][4][5]

Objective: To determine the dissipation rate and half-life of a carbamate herbicide in a specific field environment, considering all relevant dissipation pathways.

Materials:

  • Commercial formulation of the carbamate herbicide.

  • Calibrated application equipment (e.g., backpack sprayer).

  • Soil sampling equipment (e.g., soil probe, auger).

  • Weather monitoring equipment.

  • Materials for residue analysis as described in the laboratory study.

Procedure:

  • Site Selection and Plot Establishment:

    • Select a field site that is representative of the intended use area of the herbicide.

    • Establish experimental plots of a suitable size, including untreated control plots.[5]

    • Characterize the soil at the study site as in the laboratory study.

  • Herbicide Application:

    • Apply the herbicide to the plots at the recommended field rate using calibrated equipment.

    • Record the application details, including the date, time, rate, and weather conditions.

  • Soil Sampling:

    • Collect soil samples from each plot at various time intervals after application (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

    • Collect samples from different depths (e.g., 0-15 cm, 15-30 cm) to assess leaching potential.

    • Take multiple subsamples from each plot and composite them to obtain a representative sample.

  • Environmental Monitoring:

    • Monitor and record key environmental parameters throughout the study period, including air and soil temperature, rainfall, and irrigation events.

  • Residue Analysis:

    • Process and analyze the soil samples for herbicide residues as described in the laboratory study protocol.

  • Data Analysis:

    • Calculate the dissipation of the herbicide over time in the different soil layers.

    • Determine the field dissipation half-life (DT50) of the herbicide.

Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticide residues from various matrices, including soil.[6][7][8][9]

Extraction Procedure (QuEChERS):

  • Weigh 10-15 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[6]

  • Take an aliquot of the acetonitrile supernatant for cleanup.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed.

  • The cleaned-up extract is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer is used for the separation and detection of the carbamate herbicides.

  • Chromatographic Separation: A suitable C18 column is typically used to separate the target analytes from matrix components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the target herbicides.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the persistence of carbamate herbicides in soil, from initial laboratory studies to comprehensive field trials.

G cluster_0 Phase 1: Laboratory Studies cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Field Studies cluster_3 Phase 4: Data Analysis & Reporting lab_studies Soil Incubation Studies factors Investigate Influence of Soil Type, Temperature, Moisture, pH lab_studies->factors method_dev QuEChERS Extraction & LC-MS/MS Analysis lab_studies->method_dev validation Method Validation (Accuracy, Precision, LOD, LOQ) method_dev->validation field_studies Terrestrial Field Dissipation Studies method_dev->field_studies monitoring Monitor Residues Under Real-World Conditions field_studies->monitoring data_analysis Calculate Half-life (t½) and Dissipation Rate (DT50) field_studies->data_analysis reporting Publish Comparison Guide data_analysis->reporting

Caption: Workflow for Evaluating Carbamate Herbicide Persistence in Soil.

References

Safety Operating Guide

Proper Disposal of Methyl N-(4-chlorophenyl)carbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of methyl N-(4-chlorophenyl)carbamate, ensuring the protection of personnel and the environment.

Hazard Summary and Safety Precautions

This compound is a chemical compound that requires careful handling. The following table summarizes its key hazard information.

Hazard CategoryHazard StatementPrecautionary Statement
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash hands thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
Acute Toxicity (Dermal) H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P271: Use only outdoors or in a well-ventilated area.[1]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat or other protective clothing

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste."

  • Include the full chemical name, "this compound," and any associated hazard symbols on the label.

3. Segregation of Waste:

  • Do not mix this compound waste with other incompatible waste streams.

  • Store the waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[3]

4. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, should also be collected and disposed of as hazardous waste.

  • Place these materials in the same designated hazardous waste container as the chemical itself.

5. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it in the designated hazardous waste container for disposal.

  • Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]

6. Final Disposal:

  • The ultimate disposal of the hazardous waste container must be conducted through an approved waste disposal plant.[1][4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and record-keeping.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have Methyl N-(4-chlorophenyl)carbamate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste segregate Segregate from Incompatible Waste collect_waste->segregate store Store in Designated Secure Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs approved_facility Dispose through an Approved Waste Disposal Plant contact_ehs->approved_facility end End: Disposal Complete approved_facility->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect Contaminated Material absorb->collect_spill collect_spill->collect_waste

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific disposal requirements.

References

Personal protective equipment for handling methyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl N-(4-chlorophenyl)carbamate

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

This compound is a carbamate pesticide and a cholinesterase inhibitor. Acute exposure can lead to a cholinergic crisis with symptoms including nausea, vomiting, salivation, sweating, and potentially more severe neurological effects.[1] This compound is harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use the specified equipment to prevent dermal, ocular, and respiratory exposure.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Latex gloves are not recommended.Prevents skin contact and absorption. Carbamates can be absorbed through the skin.
Eye Protection Tightly fitting safety goggles or a face shield.Protects eyes from dust particles and splashes.
Skin and Body Protection Lab coat, closed-toe shoes, and consider a chemical-resistant apron or coveralls for larger quantities.Minimizes skin exposure from spills or dust.
Respiratory Protection NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter.Protects against inhalation of the powdered chemical and any potential vapors.
Exposure Limits

No specific Permissible Exposure Limit (PEL) or Recommended Exposure Limit (REL) has been established by OSHA or NIOSH for this compound. However, for the structurally similar carbamate pesticide, Carbaryl, the following limits are established and can be used as a conservative guideline:

Exposure Limit Value Agency
Permissible Exposure Limit (PEL) 5 mg/m³ (8-hour TWA)OSHA[2][3]
Recommended Exposure Limit (REL) 5 mg/m³ (10-hour TWA)NIOSH[2][3]
IDLH (Immediately Dangerous to Life or Health) 100 mg/m³NIOSH[2]

TWA: Time-Weighted Average

Operational and Disposal Plans

Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate Handling Area Gather_PPE Gather All Required PPE Prep_Area->Gather_PPE Review_SDS Review Safety Data Sheet Gather_PPE->Review_SDS Don_PPE Don Full PPE Review_SDS->Don_PPE Weigh_Chem Weigh Chemical in a Ventilated Enclosure Don_PPE->Weigh_Chem Prep_Sol Prepare Solution (if applicable) Weigh_Chem->Prep_Sol Perform_Exp Perform Experiment Prep_Sol->Perform_Exp Decon_Area Decontaminate Work Area Perform_Exp->Decon_Area Dispose_Waste Dispose of Waste Properly Decon_Area->Dispose_Waste Doff_PPE Doff and Dispose/Clean PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safely handling this compound.
Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step Procedure
1. Evacuate and Secure Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.
2. Don PPE Wear all recommended PPE, including respiratory protection.
3. Containment For powders, gently cover with a plastic sheet to prevent dust from becoming airborne. For solutions, create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand).
4. Absorption Absorb the spilled material with an inert absorbent.
5. Decontamination Decontaminate the spill area. For carbamates, a solution of household bleach or a mixture of washing soda (sodium carbonate) and strong soap can be used.[1] Allow for sufficient contact time.
6. Collection and Disposal Carefully collect the absorbed material and decontamination residue into a labeled, sealed container for hazardous waste disposal.
7. Final Cleaning Clean the area again with soap and water.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Chemical Collect in a clearly labeled, sealed container.
Contaminated Labware Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the labware according to institutional guidelines.
Contaminated PPE Disposable PPE (gloves, etc.) should be placed in a sealed bag and disposed of as hazardous waste. Reusable PPE must be thoroughly decontaminated.
Aqueous Solutions Do not dispose of down the drain. Collect in a labeled, sealed container for hazardous waste disposal.

For larger quantities, incineration is the preferred method of disposal.[4] For laboratory-scale waste, consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Emergency Procedures

The following decision tree outlines the immediate actions to be taken in case of an exposure incident.

Emergency_Procedure cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Incident Occurs Is_Conscious Is the person conscious and breathing normally? Exposure->Is_Conscious Call_911 Call 911 Immediately Is_Conscious->Call_911 No Move_Fresh_Air Move to Fresh Air Is_Conscious->Move_Fresh_Air Yes Seek_Medical Seek Immediate Medical Attention Call_911->Seek_Medical Remove_Clothing Remove Contaminated Clothing Move_Fresh_Air->Remove_Clothing Flush_Area Flush Affected Area with Water Remove_Clothing->Flush_Area Flush_Area->Seek_Medical Provide_SDS Provide SDS to Medical Personnel Seek_Medical->Provide_SDS Report_Incident Report Incident to EHS Provide_SDS->Report_Incident

Caption: Decision tree for emergency response to an exposure incident.
First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.

References

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